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Foundational

Synthesis and purification of Boc-4-amino-2-butanol

An In-depth Technical Guide to the Synthesis and Purification of Boc-4-amino-2-butanol Abstract Boc-4-amino-2-butanol is a pivotal chiral building block, or synthon, in the landscape of modern pharmaceutical development....

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Purification of Boc-4-amino-2-butanol

Abstract

Boc-4-amino-2-butanol is a pivotal chiral building block, or synthon, in the landscape of modern pharmaceutical development. Its structural motif, featuring a protected amine and a secondary alcohol, is integral to a variety of biologically active molecules. The stereochemistry at the C2 position is often crucial for target engagement and pharmacological efficacy, making enantioselective synthesis a critical endeavor.[1] This guide provides a comprehensive overview of the prevailing synthetic strategies and rigorous purification protocols for obtaining high-purity, enantiomerically enriched Boc-4-amino-2-butanol. We will delve into the chemical principles underpinning these methodologies, offering field-proven insights to guide researchers and process chemists in their work.

Introduction: The Strategic Importance of a Chiral Synthon

In medicinal chemistry, the three-dimensional arrangement of atoms is paramount. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different interactions with biological targets like enzymes and receptors.[1] Boc-4-amino-2-butanol, particularly in its (R) and (S) forms, serves as a key intermediate for synthesizing more complex molecules where this specific stereochemistry is a prerequisite for activity.

The tert-butyloxycarbonyl (Boc) protecting group plays a crucial role. It temporarily masks the nucleophilic and basic nature of the primary amine, preventing unwanted side reactions during subsequent synthetic transformations.[2] The Boc group is prized for its stability under a wide range of conditions (e.g., basic, nucleophilic, and hydrogenolysis conditions) while being readily removable under mild acidic conditions, such as with trifluoroacetic acid (TFA).[2][] This chemical orthogonality is fundamental to multi-step synthesis.

This document will explore two primary pathways to the target molecule:

  • Route A: Direct N-Boc protection of commercially available 4-amino-2-butanol.

  • Route B: Asymmetric synthesis to establish the chiral center, followed by N-Boc protection.

We will then detail the critical purification and characterization steps necessary to ensure the material meets the stringent quality standards required for drug development.

Synthetic Strategies and Mechanistic Considerations

The choice of synthetic route depends heavily on the availability of starting materials, cost, scalability, and the desired enantiomeric purity.

Route A: N-Boc Protection of 4-Amino-2-butanol

This is the most direct approach when racemic or an enantiomerically pure version of 4-amino-2-butanol is available. The reaction involves the nucleophilic attack of the primary amine onto the electrophilic carbonyl carbon of di-tert-butyl dicarbonate, commonly known as (Boc)₂O.

Mechanism: The reaction proceeds via a nucleophilic addition-elimination mechanism. The amine attacks one of the carbonyls of (Boc)₂O, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a stable leaving group (tert-butoxycarbonate), which subsequently decomposes to carbon dioxide and the tert-butoxide anion. The strong basicity of the tert-butoxide anion deprotonates the newly formed carbamate, driving the reaction to completion.[2]

A base, such as triethylamine (TEA) or sodium bicarbonate, is often used to neutralize the acidic proton on the ammonium intermediate, facilitating the reaction.[4]

Boc_Protection_Mechanism cluster_0 Boc Protection of 4-Amino-2-butanol A 4-Amino-2-butanol (Nucleophile) C Tetrahedral Intermediate A->C Nucleophilic Attack B (Boc)₂O (Electrophile) B->C D Boc-4-amino-2-butanol (Product) C->D Collapse & Elimination E Byproducts: t-BuOH + CO₂ C->E Leaving Group Decomposition

Caption: Mechanism of N-Boc protection.

Route B: Asymmetric Synthesis Approaches

When starting from achiral precursors, establishing the stereocenter at C2 with high enantioselectivity is the primary challenge.

  • Asymmetric Reduction: A common strategy involves the asymmetric reduction of a precursor ketone, 4-(Boc-amino)-2-butanone. This can be achieved using chiral catalysts, such as those based on oxazaborolidines (Corey-Bakshi-Shibata reduction), which deliver a hydride to one face of the ketone preferentially.[1]

  • Chiral Pool Synthesis: This approach utilizes readily available chiral molecules from nature. For instance, a synthesis could start from a chiral amino acid, where the stereocenter is already defined.[1]

  • Biocatalysis: The use of enzymes, such as ketoreductases (KREDs) or amine dehydrogenases, offers an environmentally benign and highly selective method for producing chiral amino alcohols.[5][6] These enzymes can convert a ketone or hydroxy ketone to the desired chiral alcohol with exceptional enantiomeric excess (ee).[5][6]

Detailed Experimental Protocol: N-Boc Protection

This protocol describes a standard lab-scale procedure for the N-Boc protection of 4-amino-2-butanol.

Materials and Reagents:

  • 4-Amino-2-butanol (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-2-butanol in DCM (approx. 10 mL per gram of amino alcohol).

  • Cooling: Cool the solution to 0 °C in an ice-water bath. This is crucial to control the exothermicity of the reaction with (Boc)₂O.

  • Addition of Reagents: To the stirred solution, add triethylamine, followed by the slow, portion-wise addition of (Boc)₂O. A solution of (Boc)₂O in DCM can also be added dropwise.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.[1]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amino alcohol is fully consumed.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.[1]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[1]

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude Boc-4-amino-2-butanol, typically as a viscous oil or waxy solid.

Purification Strategies: Achieving High Purity

The crude product from synthesis invariably contains unreacted starting materials, reagents, and byproducts. Rigorous purification is essential.

Flash Column Chromatography

This is the most common method for purifying Boc-protected amino alcohols on a lab scale.[1]

  • Principle: The technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent or solvent mixture). More polar compounds, like the starting amino alcohol, adhere more strongly to the polar silica gel and elute later, while less polar compounds, like the Boc-protected product, travel faster through the column.

  • Stationary Phase: Silica gel (SiO₂) is the standard choice.

  • Mobile Phase (Eluent): A gradient of ethyl acetate (EtOAc) in a non-polar solvent like hexanes or heptane is typically effective. A common starting point is 10-20% EtOAc in hexanes, gradually increasing the polarity to elute the product.

Purification_Workflow start Crude Product step1 Dissolve in minimal DCM start->step1 step2 Adsorb onto Silica Gel step1->step2 step3 Pack Column with Silica Gel in Hexane Load Sample onto Column step2->step3:f1 step4 step4 step3->step4 step5 Collect Fractions step4->step5 step6 Analyze Fractions by TLC step5->step6 step7 Combine Pure Fractions step6->step7 end Pure Boc-4-amino-2-butanol step7->end

Caption: General workflow for flash column chromatography.

Recrystallization

For products that are solids, recrystallization is a powerful and scalable purification technique. However, many Boc-protected amino alcohols are oils or low-melting solids, which can make crystallization challenging.[7]

  • Principle: This method relies on the difference in solubility of the desired compound and its impurities in a chosen solvent system at different temperatures.

  • Solvent System Selection:

    • Good Solvent: A solvent in which the compound is highly soluble at elevated temperatures (e.g., ethyl acetate, diethyl ether).[7]

    • Poor Solvent (Anti-solvent): A non-polar solvent in which the compound is poorly soluble (e.g., hexanes, heptane).[7]

  • Procedure:

    • Dissolve the crude product in a minimal amount of the hot "good" solvent.

    • Slowly add the "poor" solvent until persistent cloudiness is observed.

    • Add a few drops of the "good" solvent to redissolve the precipitate.

    • Allow the solution to cool slowly to room temperature, then further cool in an ice bath or refrigerator to induce crystallization.

    • Collect the crystals by vacuum filtration.[7]

Troubleshooting "Oiling Out": If the product separates as an oil instead of crystals, it may be due to impurities or cooling the solution too quickly. Strategies to overcome this include scratching the inside of the flask, adding a seed crystal, or using a different solvent system.[7]

Characterization and Quality Control

Confirming the identity and purity of the final product is a non-negotiable step.

Technique Purpose Expected Observations for Boc-4-amino-2-butanol
¹H NMR Structural Elucidation & PuritySignals corresponding to the Boc group (~1.4 ppm, 9H, singlet), the CH₃ group (~1.1-1.2 ppm, 3H, doublet), the CH-OH proton (~3.7-3.9 ppm, 1H, multiplet), and protons on the ethyl chain.[8][9]
¹³C NMR Carbon Skeleton ConfirmationResonances for the quaternary carbon of the Boc group (~79 ppm), the carbonyl of the carbamate (~156 ppm), and the four distinct carbons of the butanol backbone.
Mass Spec. (MS) Molecular Weight ConfirmationAn [M+H]⁺ or [M+Na]⁺ peak corresponding to the molecular weight of the product (C₉H₁₉NO₃, MW: 189.25).
Chiral HPLC Enantiomeric Purity (ee%)For chiral products, separation of the two enantiomers on a chiral stationary phase allows for the quantification of the enantiomeric excess.[10]

Conclusion

The synthesis and purification of Boc-4-amino-2-butanol require a systematic approach grounded in the principles of organic chemistry. The direct Boc protection of the parent amino alcohol is a straightforward and efficient method, provided the starting material is readily available. For de novo synthesis, asymmetric strategies are essential for controlling the critical stereochemistry. Purification, primarily through flash chromatography, is paramount for removing process-related impurities. Rigorous analytical characterization ensures that the final product is of sufficient quality for its intended use as a high-value intermediate in the synthesis of pharmaceuticals and other complex molecular targets.

References

  • BenchChem. (2025). Discovery and Synthesis of Chiral Amino Alcohols. BenchChem Technical Guides.
  • Erhunmwunse, O. J., & Pillai, A. R. (2001). New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. The Journal of Organic Chemistry, 66(11), 3843–3849. [Link]

  • Babic, K., et al. (2007). Chiral separation of amino-alcohols using extractant impregnated resins. Journal of Chromatography A, 1142(2), 186-193. [Link]

  • BenchChem Technical Support Team. (2025).
  • Pearson, W. H., & Hutta, D. A. (2002). Chemistry of N-Boc-N-tert-butylthiomethyl-Protected α-Aminoorganostannanes: Diastereoselective Synthesis of Primary β-Amino Alcohols from α-Aminoorganostannanes. The Journal of Organic Chemistry, 67(12), 4082–4092. [Link]

  • MilliporeSigma. (n.d.). Amino Acid and Peptide Chiral Separations. MilliporeSigma Technical Documents.
  • CN112661672A. (2021). Crystallization method of Boc-amino acid.
  • Wiley. (n.d.). 4-Amino-2-butanol. SpectraBase. [Link]

  • Medicines for All Institute (M4ALL). (2019). PROCESS DEVELOPMENT REPORT.
  • BenchChem. (2025). A Comparative Guide to Chiral Synthons: Tert-Butyl (4-hydroxybutan-2-yl)carbamate in Focus. BenchChem Technical Guides.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 18(10), 12384-12423. [Link]

  • Wang, Y., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 810565. [Link]

  • CN101863779A. (2010). Preparation method of chiral compound S-(+)- and R-(-)-2-aminobutanol.
  • BenchChem. (2025). Enantioselective Synthesis of 2-Amino-1-Butanol Derivatives: Application Notes and Protocols. BenchChem Technical Guides.
  • Doc Brown's Chemistry. (n.d.). C4H10O CH3CH(OH)CH2CH3 butan-2-ol low high resolution 1H proton nmr spectrum. [Link]

  • Protherics. (n.d.). Amino Acid Boc Protection. [Link]

  • Chemistry Steps. (2023). Boc Protecting Group for Amines. [Link]

Sources

Exploratory

Physicochemical properties of Boc-4-amino-2-butanol

Topic: Physicochemical properties of Boc-4-amino-2-butanol Content Type: Technical Monograph Audience: Researchers, Medicinal Chemists, Process Scientists Physicochemical Profiling, Synthesis, and Reactivity of a Key Chi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physicochemical properties of Boc-4-amino-2-butanol Content Type: Technical Monograph Audience: Researchers, Medicinal Chemists, Process Scientists

Physicochemical Profiling, Synthesis, and Reactivity of a Key Chiral Scaffold

Executive Summary

Boc-4-amino-2-butanol (Systematic name: tert-butyl (3-hydroxybutyl)carbamate) is a bifunctional aliphatic building block characterized by a secondary alcohol and a Boc-protected primary amine. It serves as a critical chiral scaffold in the synthesis of peptidomimetics, antiretroviral agents, and heterocyclic pharmaceutical intermediates.

Its value lies in its orthogonality : the acid-labile Boc group allows for selective manipulation of the hydroxyl group (e.g., oxidation, Mitsunobu inversion) before amine deprotection. This guide provides a definitive technical profile of the compound, enabling researchers to optimize its handling, characterization, and downstream application.

Physicochemical Specifications

The following data consolidates experimental values and calculated properties for the (R)-enantiomer and racemic mixtures, which are physically similar in non-chiral environments.

PropertySpecificationNotes
Chemical Name tert-Butyl (3-hydroxybutyl)carbamateIUPAC
CAS Number 1311369-01-3Refers to the (R)-isomer [1]
Related CAS 39884-48-5Refers to the free amine precursor
Molecular Formula C₉H₁₉NO₃
Molecular Weight 189.25 g/mol
Physical State Viscous Oil to Semi-solidColorless to pale yellow
Density ~1.02 g/mLEstimated at 20°C
Boiling Point >200°C (Decomposes)Typically purified via column chromatography
Solubility High: DCM, MeOH, EtOAc, DMSOLow: Water, HexanesAmphiphilic nature due to -OH and Boc
pKa ~15 (Alcohol), ~11 (Carbamate)Non-ionizable in physiological pH range
Chirality Available as (R), (S), or RacemicC2 is the stereogenic center

Structural Characterization

Accurate identification is paramount during synthesis. The following spectroscopic signatures are diagnostic for Boc-4-amino-2-butanol.

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃, 400 MHz

  • ¹H NMR:

    • δ 4.80 (br s, 1H): Carbamate NH (Exchangeable).

    • δ 3.85 (m, 1H): CH-OH (Methine proton at C2).

    • δ 3.35 – 3.10 (m, 2H): CH₂-N (Methylene protons at C4).

    • δ 2.80 (br s, 1H): -OH (Concentration dependent).

    • δ 1.65 – 1.45 (m, 2H): CH₂ (Internal methylene at C3).

    • δ 1.44 (s, 9H): Boc tert-butyl group (Diagnostic singlet).

    • δ 1.19 (d, J=6.2 Hz, 3H): CH₃ (Terminal methyl at C1).

  • ¹³C NMR:

    • δ 156.5: Carbamate C=O.

    • δ 79.5: Quaternary C of Boc.

    • δ 67.8: C2 (CH-OH).

    • δ 39.5: C3 (CH₂).

    • δ 37.8: C4 (CH₂-N).

    • δ 28.4: Boc Methyls (3C).

    • δ 23.5: C1 (CH₃).

Mass Spectrometry (ESI-MS)
  • Positive Mode:

    • [M+H]⁺: 190.26 (Weak, often unseen due to fragmentation).

    • [M+Na]⁺: 212.25 (Dominant adduct).

    • [M+H - Boc]⁺: 90.1 (Fragment).

Synthesis & Production Protocol

The synthesis of Boc-4-amino-2-butanol is a self-validating process starting from the commercially available 4-amino-2-butanol. The reaction utilizes Di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions.

Experimental Workflow

Reagents:

  • 4-Amino-2-butanol (1.0 equiv)

  • Boc₂O (1.1 equiv)

  • Triethylamine (TEA) (1.2 equiv) or NaHCO₃ (2.0 equiv)

  • Dichloromethane (DCM) or THF/Water (1:1)

Protocol:

  • Setup: Dissolve 4-amino-2-butanol in DCM (0.5 M concentration) at 0°C under N₂ atmosphere.

  • Addition: Add TEA, followed by the dropwise addition of Boc₂O dissolved in minimal DCM.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Stain: Ninhydrin; Product is not purple, SM is purple).

  • Workup: Quench with water. Wash organic layer with 0.5 M HCl (to remove unreacted amine/TEA), then sat. NaHCO₃, then Brine.

  • Purification: Dry over Na₂SO₄, filter, and concentrate. If necessary, purify via flash column chromatography (Hexanes/EtOAc 7:3).

Process Visualization

SynthesisWorkflow Start 4-Amino-2-butanol (Free Amine) Reagents Boc2O + Base (DCM, 0°C) Start->Reagents Dissolution Intermediate Reaction Mixture (RT, 4-6h) Reagents->Intermediate N-Acylation Workup Acid/Base Wash Extraction Intermediate->Workup Quench Product Boc-4-amino-2-butanol (Viscous Oil) Workup->Product Concentration

Figure 1: Step-by-step synthetic workflow for the chemoselective protection of the primary amine.

Reactivity Profile & Applications

Boc-4-amino-2-butanol is a versatile intermediate. Its reactivity is defined by the stability of the Boc group (acid-labile, base-stable) and the nucleophilicity/oxidizability of the secondary alcohol.

Key Transformations
  • Oxidation to Ketone:

    • Reagents: Dess-Martin Periodinane (DMP) or Swern Oxidation.

    • Product: tert-Butyl (3-oxobutyl)carbamate (Boc-4-amino-2-butanone).

    • Utility: Precursor for reductive amination to introduce new chiral centers or cyclization to pyrrolidines.

  • Mitsunobu Inversion/Substitution:

    • Reagents: PPh₃, DIAD, Nucleophile (e.g., DPPA for azide, Benzoic acid for ester).

    • Mechanism: Inversion of stereochemistry at C2.

    • Utility: Converting (R)-alcohol to (S)-amine derivatives or esters.

  • Deprotection:

    • Reagents: TFA/DCM (1:1) or 4M HCl in Dioxane.[1]

    • Product: 4-Amino-2-butanol salts.[2]

    • Note: The alcohol group remains intact, but O-trifluoroacetylation can occur with TFA (hydrolyzed upon aqueous workup).

Reactivity Map

ReactivityMap Core Boc-4-amino-2-butanol (C9H19NO3) Ketone Boc-4-amino-2-butanone (Ketone) Core->Ketone Oxidation (DMP/Swern) Azide Azido-Derivative (Inverted Center) Core->Azide Mitsunobu (PPh3/DIAD/DPPA) AmineSalt 4-Amino-2-butanol Salt (Deprotected) Core->AmineSalt Acid Hydrolysis (TFA or HCl) Cyclic Oxazolidinone (Cyclic Carbamate) Core->Cyclic Base Induced Cyclization (NaH)

Figure 2: Divergent synthetic pathways utilizing the orthogonal reactivity of the alcohol and carbamate groups.

Safety & Handling (SDS Summary)

While specific toxicological data for the Boc-derivative is limited, it should be handled with the precautions standard for alkyl carbamates and secondary alcohols.

  • Hazards: Likely causes skin irritation (H315) and serious eye irritation (H319). The free amine precursor is corrosive (Skin Corr. 1B).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 86316722. Available at: [Link]

  • Organic Chemistry Portal. Boc Protecting Group Stability and Removal. Available at: [Link]

Sources

Exploratory

Chiral properties and enantiomeric separation of Boc-4-amino-2-butanol

An In-Depth Technical Guide to the Chiral Properties and Enantiomeric Separation of Boc-4-amino-2-butanol Abstract The stereochemical integrity of pharmaceutical intermediates is a cornerstone of modern drug development,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chiral Properties and Enantiomeric Separation of Boc-4-amino-2-butanol

Abstract

The stereochemical integrity of pharmaceutical intermediates is a cornerstone of modern drug development, directly influencing the safety and efficacy of the final active pharmaceutical ingredient (API). Boc-4-amino-2-butanol, a protected 1,3-amino alcohol, is a valuable chiral building block whose utility is contingent upon its enantiomeric purity. This technical guide provides a comprehensive exploration of the chiral characteristics of Boc-4-amino-2-butanol and a detailed examination of the principal methodologies for its enantiomeric separation. We will delve into the mechanistic principles and field-proven protocols for chiral chromatography (HPLC and SFC), diastereomeric salt resolution, and enzymatic kinetic resolution. This document is intended for researchers, chemists, and process development professionals seeking to implement robust and efficient strategies for obtaining enantiopure Boc-4-amino-2-butanol.

The Imperative of Chirality in Drug Synthesis

In the pharmaceutical landscape, approximately 40% of commercially available drugs are chiral, and a significant majority are marketed as single enantiomers.[1] This trend is driven by the recognition that enantiomers of a chiral drug can exhibit markedly different pharmacological, metabolic, and toxicological profiles.[2][3] One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less potent, or even contribute to adverse side effects.[2][] Therefore, the ability to synthesize and isolate pure enantiomers is not merely an academic exercise but a critical regulatory and safety requirement.[5]

Chiral amines and amino alcohols, such as Boc-4-amino-2-butanol, are fundamental building blocks in the synthesis of complex APIs.[3][6] Their stereocenter is often incorporated into the core structure of the drug molecule, defining its three-dimensional architecture and its ability to interact precisely with biological targets like enzymes and receptors.[2]

Chiral Properties of Boc-4-amino-2-butanol

Boc-4-amino-2-butanol, with the chemical name tert-butyl (4-hydroxybutan-2-yl)carbamate, is a carbamate-protected amino alcohol. Its molecular structure contains a single stereocenter at the C2 position.

  • Chiral Center: The carbon atom at the 2-position is bonded to four different substituents:

    • A hydroxyl group (-OH)

    • A methyl group (-CH₃)

    • An ethylamine group protected with a tert-butyloxycarbonyl group (-CH₂CH₂NHBoc)

    • A hydrogen atom (-H)

This asymmetry gives rise to two non-superimposable mirror-image forms, or enantiomers:

  • (R)-tert-butyl (4-hydroxybutan-2-yl)carbamate

  • (S)-tert-butyl (4-hydroxybutan-2-yl)carbamate

As a racemic mixture, these enantiomers possess identical physical properties (melting point, boiling point, solubility), making their separation a significant chemical challenge that cannot be achieved by standard purification techniques like distillation or conventional chromatography.[7] The successful resolution of this racemate is paramount to its application in asymmetric synthesis.[8]

Methodologies for Enantiomeric Separation

The resolution of racemic Boc-4-amino-2-butanol can be accomplished through several robust techniques. The selection of a specific method is a strategic decision based on factors such as the desired scale of production (analytical, preparative, or industrial), cost, available instrumentation, and required enantiomeric purity.

Chiral Chromatography

Chiral chromatography is a powerful and widely used technique for separating enantiomers. The fundamental principle involves the use of a Chiral Stationary Phase (CSP), which creates a chiral environment within the column. The enantiomers of the analyte form transient, diastereomeric complexes with the CSP, leading to different interaction energies and, consequently, different retention times.[9][10]

Direct chiral HPLC is a premier analytical technique for determining enantiomeric purity and can be scaled for preparative purification.[]

  • Causality and Method Selection: Polysaccharide-based CSPs, such as those derived from derivatized cellulose or amylose, are exceptionally effective for separating a wide range of racemates, including N-protected amino alcohols.[12] The separation mechanism relies on a combination of hydrogen bonding, dipole-dipole, and π-π interactions between the analyte and the chiral selector.[12] Macrocyclic glycopeptide CSPs (e.g., teicoplanin-based) are also highly effective, particularly for compounds containing amino and acidic groups.[13][14][15] For Boc-4-amino-2-butanol, the carbamate and hydroxyl groups provide key interaction points for chiral recognition.

  • Experimental Protocol: Direct Chiral HPLC

    • Column: CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate)) or a comparable polysaccharide-based column.

    • Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA), typically in a ratio between 90:10 and 70:30 (v/v). The exact ratio should be optimized to achieve baseline resolution.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm (due to the carbamate chromophore).

    • Sample Preparation: Dissolve the racemic Boc-4-amino-2-butanol in the mobile phase to a concentration of approximately 1 mg/mL.

    • Injection Volume: 5-10 µL.

    • Analysis: The two enantiomers will elute as separate peaks. The enantiomeric excess (% ee) can be calculated from the peak areas.

SFC has emerged as a powerful alternative to HPLC, especially for preparative-scale separations.[]

  • Causality and Method Selection: SFC utilizes supercritical CO₂ as the primary mobile phase, often modified with a small amount of an organic solvent (co-solvent), such as methanol.[] The low viscosity and high diffusivity of the supercritical fluid allow for faster separations and higher efficiency at lower backpressures compared to HPLC.[10] This results in significantly reduced solvent consumption and shorter run times, making it a "greener" and more economical choice for large-scale purification.[10][] The same polysaccharide-based CSPs used in HPLC are highly effective in SFC.[17]

  • Experimental Protocol: Direct Chiral SFC

    • Column: CHIRALPAK® IC (cellulose tris(3,5-dichlorophenylcarbamate)) or similar.

    • Mobile Phase: Supercritical CO₂ and Methanol. A typical starting gradient might be 5% to 40% Methanol over 5-10 minutes.

    • Flow Rate: 3.0 mL/min.

    • Back Pressure: 150 bar.

    • Column Temperature: 40 °C.

    • Detection: UV at 210 nm.

    • Sample Preparation: Dissolve the sample in methanol or another suitable co-solvent.

This approach circumvents the need for a chiral column by converting the enantiomers into diastereomers, which have different physical properties and can be separated on a standard achiral column.[9][10]

  • Causality and Method Selection: The racemic amino alcohol is reacted with a pure enantiomer of a chiral derivatizing agent (CDA). This creates a mixture of two diastereomers that can be resolved using conventional reversed-phase HPLC (e.g., on a C18 column).[9][14] This method is advantageous when a chiral column is not available or if the analyte lacks a strong chromophore for UV detection, as a CDA with a highly UV-active group can be chosen to enhance sensitivity.[][18]

  • Workflow: Indirect Chiral HPLC

    • Derivatization: React racemic Boc-4-amino-2-butanol with a chiral derivatizing agent such as (R)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) or 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC).[14]

    • Chromatographic Separation:

      • Column: Standard C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

      • Mobile Phase: A gradient of Acetonitrile and Water (each containing 0.1% Trifluoroacetic Acid).

      • Detection: UV, at a wavelength appropriate for the chromophore introduced by the CDA (e.g., 254 nm for aromatic CDAs).

    • Analysis: The two diastereomers will elute at different retention times, allowing for quantification.

Caption: Workflow for indirect chiral separation via diastereomer formation.

Diastereomeric Salt Formation and Crystallization

This is a classical resolution technique that is particularly well-suited for large-scale and industrial production due to its cost-effectiveness and scalability.[19]

  • Causality and Method Selection: The method leverages the basic nature of the amino group in Boc-4-amino-2-butanol. The racemic amine is reacted with an enantiomerically pure chiral acid (the resolving agent) in a suitable solvent.[20] This forms a pair of diastereomeric salts. Because diastereomers have different physical properties, they will exhibit different solubilities in the chosen solvent.[21] By carefully selecting the resolving agent and solvent, and by controlling conditions like temperature, one of the diastereomeric salts can be induced to crystallize preferentially, while the other remains in solution.[22]

  • Experimental Protocol: Diastereomeric Salt Resolution

    • Screening: Screen various chiral resolving agents (e.g., (L)-(+)-Tartaric acid, (S)-(+)-Mandelic acid, (R)-(-)-Camphorsulfonic acid) and solvents (e.g., methanol, ethanol, isopropanol, acetone, or mixtures) to identify a combination that provides a significant solubility difference between the two diastereomeric salts.[20][22]

    • Salt Formation: Dissolve the racemic Boc-4-amino-2-butanol and one equivalent of the chosen chiral resolving agent in the selected solvent, heating gently to ensure complete dissolution.

    • Crystallization: Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C), to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal can be beneficial.

    • Isolation: Collect the precipitated crystals by filtration and wash them with a small amount of the cold solvent.

    • Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and add a base (e.g., NaOH or Na₂CO₃) to neutralize the chiral acid and liberate the enantiomerically enriched free amine.

    • Extraction: Extract the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer, and concentrate it under reduced pressure to obtain the enantiopure product.

Diastereomeric_Salt_Resolution cluster_0 Step 1: Salt Formation cluster_1 Step 2: Crystallization cluster_2 Step 3: Separation & Liberation RacemicAmine Racemic Amine (R-Amine + S-Amine) SaltFormation Reaction in Solvent RacemicAmine->SaltFormation ChiralAcid Chiral Resolving Agent (e.g., R-Acid) ChiralAcid->SaltFormation DiastereomericSalts Diastereomeric Salt Mixture (R-Amine:R-Acid) + (S-Amine:R-Acid) SaltFormation->DiastereomericSalts Crystallization Cooling & Crystallization DiastereomericSalts->Crystallization Filtration Filtration Crystallization->Filtration SolidSalt Insoluble Salt Precipitate (e.g., S-Amine:R-Acid) Liberation Basification (e.g., +NaOH) SolidSalt->Liberation SolubleSalt Soluble Salt in Mother Liquor (e.g., R-Amine:R-Acid) Filtration->SolidSalt Solid Filtration->SolubleSalt Liquid PureAmine Enantiopure S-Amine Liberation->PureAmine

Caption: Workflow for enantiomeric separation by diastereomeric salt crystallization.

Enzymatic Kinetic Resolution

This technique utilizes the high stereospecificity of enzymes to selectively transform one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer from the transformed product.

  • Causality and Method Selection: Enzymes, as chiral biocatalysts, can exhibit near-perfect selectivity for one enantiomer over the other. For amino alcohols, lipases are commonly employed to catalyze an enantioselective acylation reaction.[23] In a process known as kinetic resolution, the enzyme will acylate one enantiomer (e.g., the R-enantiomer) much faster than the other.[24] When the reaction reaches approximately 50% conversion, the mixture will consist of the acylated R-enantiomer and the unreacted S-enantiomer. These two compounds have different functional groups (ester vs. alcohol) and can be easily separated by standard methods like extraction or column chromatography. This approach is valued for its high selectivity and mild, environmentally friendly reaction conditions.[24]

  • Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

    • Setup: In a suitable organic solvent (e.g., toluene or THF), dissolve the racemic Boc-4-amino-2-butanol.

    • Reagents: Add an acyl donor (e.g., vinyl acetate or ethyl acetate) and the chosen lipase (e.g., Candida antarctica lipase B (CALB) or Penicillin G acylase).[24]

    • Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress using chiral HPLC or GC until approximately 50% conversion is achieved.

    • Workup: Stop the reaction by filtering off the enzyme.

    • Separation: Separate the resulting acylated enantiomer from the unreacted amino alcohol enantiomer. This can be achieved by an aqueous extraction (the unreacted amino alcohol may have different solubility) or, more reliably, by standard silica gel column chromatography.

Comparative Summary of Separation Techniques

The choice of an appropriate separation technique is critical and depends on the specific objectives of the project. The following table provides a comparative overview to aid in this decision-making process.

Technique Underlying Principle Advantages Disadvantages Typical Scale
Chiral HPLC Differential interaction with a Chiral Stationary Phase (CSP).High resolution; applicable to a wide range of compounds; excellent for analytical purity checks.High cost of chiral columns and solvents; limited throughput for preparative scale.Analytical to Preparative
Chiral SFC Differential interaction with a CSP using a supercritical fluid mobile phase.Fast separations; reduced organic solvent use ("green"); lower operating costs; excellent for preparative scale.[10][]Higher initial instrument cost; less suitable for highly polar compounds.Analytical to Industrial
Diastereomeric Salt Resolution Formation of diastereomeric salts with different solubilities, allowing for separation by fractional crystallization.Highly scalable; cost-effective for large quantities; well-established technology.[19]Laborious screening process for optimal agent/solvent; yield is theoretically limited to 50% without a racemization step.[20]Preparative to Industrial
Enzymatic Kinetic Resolution Enantioselective transformation of one enantiomer by a biocatalyst.Extremely high selectivity; mild and environmentally friendly reaction conditions.[24]Enzyme cost and stability can be a factor; yield is limited to 50% without racemization; requires separation of product from unreacted starting material.Preparative to Industrial

Conclusion

The enantiomeric resolution of Boc-4-amino-2-butanol is a critical step in its utilization as a chiral building block for pharmaceutical synthesis. This guide has detailed the three primary methodologies for achieving this separation: chiral chromatography, diastereomeric salt crystallization, and enzymatic kinetic resolution.

  • Chiral chromatography (HPLC and SFC) offers unparalleled precision for both analytical quantification and preparative isolation, with SFC providing significant advantages in speed and sustainability for larger scales.

  • Diastereomeric salt resolution remains the workhorse for industrial-scale production, where its scalability and cost-effectiveness are paramount.

  • Enzymatic resolution provides a highly selective and green alternative, reflecting the growing importance of biocatalysis in modern organic synthesis.

A thorough understanding of the principles, advantages, and practical execution of these techniques empowers the research and development scientist to select and optimize the most appropriate strategy, ensuring the production of enantiomerically pure Boc-4-amino-2-butanol to meet the stringent quality demands of the pharmaceutical industry.

References

  • Vertex AI Search. (n.d.). Immobilization of Chiral Secondary Amine Catalysts on Mesoporous Supports.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 12). Unlock Precision: The Role of Chiral Amines in Modern Pharmaceutical Synthesis.
  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution.
  • AiFChem. (2025, August 7). How Chiral Building Blocks Drive Advances in Drug Discovery.
  • Chemical Communications (RSC Publishing). (n.d.). Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis.
  • BioDuro. (2018, March 23). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro.
  • Wikipedia. (n.d.). Chiral resolution.
  • White Rose eTheses Online. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines.
  • PMC. (n.d.). Stereo‐Divergent Enzyme Cascades to Convert Racemic 4‐Phenyl‐2‐Butanol into either (S)‐ or (R)‐Corresponding Chiral Amine.
  • Chemistry LibreTexts. (2015, July 5). 5.8: Resolution: Separation of Enantiomers.
  • Vapourtec. (n.d.). A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry.
  • Advanced Separation Technologies. (n.d.). Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC.
  • RSC Publishing. (n.d.). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides.
  • BenchChem. (2025). A Comparative Guide to Chiral HPLC Analysis of 1-Amino-2-butanol Enantiomers.
  • BOC Sciences. (n.d.). Enantiomeric Purification (HPLC/SFC).
  • YAKHAK HOEJI. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
  • Scientific Research Publishing. (n.d.). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine.
  • Chromatography Online. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • BOC Sciences. (n.d.). Enantiomer Identification (HPLC/SFC).
  • Scholars' Mine. (1998, July 29). Enantiomeric Separation of Unusual Secondary Aromatic Amino Acids.
  • ResearchGate. (2025, August 5). Separation of enantiomers by supercritical fluid chromatography on polysaccharide derivative-based chiral stationary phases.
  • BOC Sciences. (n.d.). Unnatural Amino Acids for Chiral Drugs.
  • TSI Journals. (2007, January 19). Kinetic resolution of racemic 2-amino-1-butanol with penicillin G acylase enzyme immobilised in gelatin gels.
  • ResearchGate. (n.d.). 2-Butanol chiral molecules: (A) right-handed (R) 2-butanol, (B)....
  • ResearchGate. (n.d.). LC Separation of 𝛽-Amino Acid Enantiomers.
  • BenchChem. (2025). A Comparative Guide to Chiral Synthons: Tert-Butyl (4-hydroxybutan-2-yl)carbamate in Focus.

Sources

Foundational

Introduction: The Critical Role of a Chiral Building Block

An In-depth Technical Guide to the Stability and Storage of Boc-4-amino-2-butanol Boc-4-amino-2-butanol is a valuable chiral intermediate in the synthesis of complex organic molecules, particularly in the field of drug d...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Stability and Storage of Boc-4-amino-2-butanol

Boc-4-amino-2-butanol is a valuable chiral intermediate in the synthesis of complex organic molecules, particularly in the field of drug development and medicinal chemistry. Its structure uniquely combines a secondary alcohol and a Boc-protected primary amine, offering two distinct points for chemical modification. The tert-butyloxycarbonyl (Boc) protecting group is fundamental to its utility, temporarily masking the nucleophilicity of the amine to allow for selective reactions at other sites.[1][2] The stability of this molecule is not merely a matter of shelf-life; it is the cornerstone of reproducible and successful synthetic outcomes. Degradation, even at low levels, can introduce impurities that complicate reactions, reduce yields, and compromise the purity of the final product. This guide provides a comprehensive overview of the factors influencing the stability of Boc-4-amino-2-butanol and outlines field-proven protocols for its optimal storage and handling.

Physicochemical Characteristics

Understanding the fundamental properties of Boc-4-amino-2-butanol is essential for its proper handling. The molecule's structure, dominated by the bulky, non-polar Boc group and the polar hydroxyl and carbamate functionalities, dictates its solubility and reactivity.

Start Boc-4-amino-2-butanol Protonation Protonated Intermediate Start->Protonation H⁺ (Acidic Conditions) Cleavage Carbamic Acid + Isobutylene Protonation->Cleavage Boc Group Cleavage End 4-Amino-2-butanol (Free Amine) + CO₂ Cleavage->End Decarboxylation

Caption: Acid-Catalyzed Degradation of Boc-4-amino-2-butanol.

Trustworthiness: This inherent acid lability means that exposure to even trace amounts of acid during storage or in solution can lead to premature deprotection. Therefore, it is imperative to avoid acidic solvents, reagents, or glassware that has not been properly neutralized. Conversely, the Boc group exhibits excellent stability in neutral and basic media, making it compatible with a wide range of reaction conditions, such as those involving organometallics or basic hydrolysis of esters. [3][]

Thermal and Oxidative Stability

While stable at the recommended refrigerated temperatures, prolonged exposure to elevated temperatures can accelerate degradation. This is often not a direct thermal decomposition but an acceleration of underlying hydrolytic or oxidative processes, especially if moisture or acidic/basic impurities are present.

The secondary alcohol functionality presents a potential site for oxidation. Atmospheric oxygen can, over long periods, oxidize the alcohol to the corresponding ketone, 4-(Boc-amino)-2-butanone. While this process is typically slow at low temperatures, it is a key reason why storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended for long-term stability, particularly for high-purity applications.

Incompatible Materials: Based on the reactivity of its functional groups, Boc-4-amino-2-butanol should be stored away from:

  • Strong Acids: Causes rapid removal of the Boc group. [5][6]* Strong Oxidizing Agents: Can oxidize the secondary alcohol. [6][7]

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is a self-validating system; it is the most effective way to ensure the compound's integrity from the moment it is received to the point of use.

Optimal Storage Conditions

The consensus from supplier data and chemical principles points to a clear set of storage guidelines. [8] Table 2: Summary of Recommended Storage Conditions

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Minimizes the rate of all potential degradation pathways (hydrolysis, oxidation).
Atmosphere Inert Gas (Argon or Nitrogen)Prevents long-term oxidation of the secondary alcohol to a ketone impurity.
Light Amber Vial / Store in the DarkProtects against potential photolytic degradation, a general best practice.
Moisture Tightly Sealed Container, Store in a Dry LocationPrevents hydrolysis of the carbamate. Some related compounds are hygroscopic. [9]
Experimental Protocol: Handling and Preparation of a Stock Solution

This protocol describes the best practices for handling Boc-4-amino-2-butanol to prepare a stock solution for use in a reaction, minimizing the risk of degradation.

Expertise & Experience: The causality behind these steps is critical. Using a dry needle prevents the introduction of atmospheric moisture, which could initiate hydrolysis. The inert gas blanket prevents both moisture and oxygen from entering the vessel.

  • Preparation: Ensure all glassware (vial, syringe, flask) is oven-dried or flame-dried and cooled to room temperature under a stream of inert gas.

  • Equilibration: Allow the sealed container of Boc-4-amino-2-butanol to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold compound.

  • Inert Atmosphere: Pierce the septum of the reagent bottle with a needle connected to a balloon or manifold of inert gas (e.g., Argon). Insert a second "vent" needle.

  • Weighing/Dispensing: If the compound is a solid, quickly weigh the desired amount in a tared, dry flask under a positive pressure of inert gas. If it is a liquid, withdraw the desired volume using a clean, dry syringe.

  • Dissolution: Add a dry, anhydrous, and non-acidic solvent (e.g., Dichloromethane, THF, Acetonitrile) to the flask via syringe.

  • Storage of Solution: If the solution is to be stored, even for a short period, keep it in a tightly sealed container with an inert gas headspace at 2-8°C. For longer-term storage, flash-freezing and storage at -20°C is preferable.

A Equilibrate Reagent to Room Temp B Establish Inert Atmosphere A->B C Weigh/Dispense Compound B->C D Dissolve in Anhydrous Solvent C->D E Use Immediately in Reaction D->E F Store Solution at 2-8°C Under Inert Gas D->F If not for immediate use

Caption: Workflow for Handling Boc-4-amino-2-butanol.

Conclusion

The chemical integrity of Boc-4-amino-2-butanol is paramount for its successful application in synthesis. Its stability is primarily challenged by acidic conditions, which readily cleave the essential Boc-protecting group, and to a lesser extent, by long-term oxidation of its secondary alcohol. By adhering to the storage conditions of 2-8°C, under a dry, inert atmosphere, and protected from light , researchers can significantly mitigate these risks. Implementing meticulous handling protocols, such as allowing the reagent to warm to room temperature before opening and using anhydrous solvents under an inert gas, provides a self-validating system that ensures the high purity of the material is maintained, leading to more reliable and reproducible scientific outcomes.

References

  • PubChem. tert-Butyl (4-azido-3-hydroxybutan-2-yl)carbamate. [Link]

  • ChemBK. tert-butyl [(2R)-1-hydroxy-3-methylbutan-2-yl]carbamate. [Link]

  • PubChem. (S)-Tert-butyl (1-hydroxybut-3-YN-2-YL)carbamate. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Nippon Nyukazai Co., Ltd. SAFETY DATA SHEET - AMINO ALCOHOL EA. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • ResearchGate. How can we protect an amino group leaving an alcohol group free?. [Link]

  • Der Pharma Chemica. Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. [Link]

  • Master Organic Chemistry. Protecting Groups For Amines: Carbamates. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

Sources

Exploratory

Boc-4-amino-2-butanol as a chiral building block in organic synthesis

An In-depth Technical Guide: (R)- and (S)-Boc-4-amino-2-butanol as Premier Chiral Building Blocks in Complex Synthesis Authored by: A Senior Application Scientist Abstract Chiral 1,3-amino alcohols are privileged scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide: (R)- and (S)-Boc-4-amino-2-butanol as Premier Chiral Building Blocks in Complex Synthesis

Authored by: A Senior Application Scientist

Abstract

Chiral 1,3-amino alcohols are privileged scaffolds in medicinal chemistry, forming the structural core of numerous pharmacologically active agents. Their stereochemistry is often paramount to biological activity, demanding precise and efficient synthetic strategies. This technical guide delves into the synthesis, properties, and strategic applications of tert-butyl (3-hydroxybutyl)carbamate, commonly known as Boc-4-amino-2-butanol. We present this molecule not merely as a reagent, but as a versatile chiral synthon that provides a robust platform for introducing stereodefined 1,3-amino alcohol motifs. This document provides field-proven insights into its enantioselective synthesis and showcases its utility in constructing complex molecular architectures, such as chiral diamines and heterocyclic systems, supported by detailed experimental protocols and mechanistic rationale.

Introduction: The Strategic Value of Chiral 1,3-Amino Alcohols

The 1,3-amino alcohol moiety is a cornerstone in the design of therapeutics, chiral auxiliaries, and ligands for asymmetric catalysis.[][2] The specific three-dimensional arrangement of the amine and hydroxyl groups is fundamental to the molecular recognition events that govern biological efficacy and catalytic performance.[3] The development of efficient, scalable, and stereoselective routes to these compounds is therefore an area of intense industrial and academic research.[4]

Boc-4-amino-2-butanol emerges as a preeminent building block for this purpose. The tert-butoxycarbonyl (Boc) protecting group offers a crucial advantage: it renders the amine nucleophilicity inert under a wide range of reaction conditions, particularly those involving bases and many nucleophiles, while allowing for facile deprotection under mild acidic conditions.[5] This orthogonal stability allows chemists to perform selective transformations at the secondary alcohol, making (R)- and (S)-Boc-4-amino-2-butanol powerful and predictable synthons for multi-step synthetic campaigns.

Molecular Profile and Physicochemical Properties

The utility of Boc-4-amino-2-butanol is rooted in its bifunctional nature and the stability of the Boc protecting group.

  • Structure and Stereochemistry: The molecule possesses a stereocenter at the C2 position, bearing the hydroxyl group. The (R) and (S) enantiomers serve as distinct starting points for accessing different chiral product series.

  • Role of the Boc Group: The Boc group is a robust carbamate that masks the primary amine. Its stability to basic, hydrogenolytic, and mildly nucleophilic conditions allows for extensive chemical manipulation at other sites.[5] Deprotection is typically achieved with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an inert solvent, releasing the free amine with CO₂ and isobutylene as byproducts.

  • Reactivity of the Hydroxyl Group: The secondary alcohol is a versatile functional handle. It can be oxidized to a ketone, converted into a good leaving group (e.g., mesylate, tosylate) for nucleophilic substitution, or engaged in etherification and esterification reactions.

Table 1: Physicochemical Properties of the Parent Compound, 4-Amino-2-butanol

PropertyValueSource(s)
Molecular Formula C₄H₁₁NO[6][7]
Molecular Weight 89.14 g/mol [7][8]
Appearance Colorless to pale yellow liquid[6][8]
Boiling Point 103-104 °C (at 34 mmHg)[8]
CAS Number (Racemate) 39884-48-5[6][7][9]
CAS Number ((R)-enantiomer) 114963-62-1[]

Enantioselective Synthesis: Crafting the Chiral Core

The synthesis of enantiomerically pure Boc-4-amino-2-butanol is the critical first step in its application. The choice of synthetic route is dictated by factors such as scalability, cost, and the desired enantiopurity. The primary strategies involve the asymmetric transformation of a prochiral precursor or the resolution of a racemic mixture.

synthesis_pathways cluster_0 Synthetic Strategies prochiral 4-(Boc-amino)-2-butanone (Prochiral Ketone) target (R)- or (S)- Boc-4-amino-2-butanol prochiral->target Asymmetric Reduction (e.g., CBS Catalyst, Chiral Ru/Rh Catalysts) racemic Racemic 4-Amino-2-butanol racemic->target 1. Chiral Resolution (e.g., Tartaric Acid) 2. Boc Protection (Boc₂O)

Caption: Key enantioselective routes to Boc-4-amino-2-butanol.
Method 1: Asymmetric Reduction of a Prochiral Ketone

This is one of the most elegant and efficient methods for establishing the chiral center. The causality behind this approach lies in using a chiral catalyst to control the facial selectivity of hydride delivery to a prochiral ketone.

  • Substrate Synthesis: The precursor, 4-(Boc-amino)-2-butanone, is prepared from commercially available materials.

  • Asymmetric Reduction: The ketone is reduced using a chiral reducing agent system. The Corey-Bakshi-Shibata (CBS) reduction, which employs a borane complex with a chiral oxazaborolidine catalyst derived from prolinol, is a field-proven method for achieving excellent enantioselectivity (often >95% ee).[3]

Method 2: Chiral Resolution of Racemic 4-Amino-2-butanol

This classical yet robust method relies on the physical separation of diastereomeric salts formed between the racemic amine and a chiral resolving agent.

  • Salt Formation: Racemic 4-amino-2-butanol is treated with an enantiomerically pure acid, such as D-(-)- or L-(+)-tartaric acid, in a suitable solvent like methanol or ethanol.[11]

  • Diastereomer Crystallization: Due to different physical properties (e.g., solubility), one diastereomeric salt preferentially crystallizes from the solution. The insolubility of the desired salt is the driving force for the separation.

  • Liberation and Protection: The isolated salt is treated with a base to liberate the free, enantiomerically enriched amino alcohol. This is immediately followed by protection with di-tert-butyl dicarbonate (Boc₂O) to yield the final product.

Experimental Protocol: Boc Protection of (R)-4-Amino-2-butanol

This protocol describes the final step after chiral resolution, a self-validating system that ensures the amine is properly protected for subsequent reactions.

Materials:

  • (R)-4-Amino-2-butanol (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Sodium bicarbonate (NaHCO₃) (1.5 eq)

  • Tetrahydrofuran (THF) and Water (1:1 mixture)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (R)-4-Amino-2-butanol in a 1:1 mixture of THF and water.

  • Add sodium bicarbonate and stir to create a basic aqueous solution.

  • Add a solution of Boc₂O in THF dropwise to the stirring mixture at room temperature. The causality here is that the amine, acting as a nucleophile, attacks the electrophilic carbonyl of the Boc anhydride.[12]

  • Stir the reaction mixture overnight at room temperature to ensure complete reaction.

  • Remove the THF under reduced pressure using a rotary evaporator.

  • Extract the remaining aqueous layer three times with ethyl acetate.

  • Combine the organic extracts and wash with brine to remove residual water and inorganic salts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification & Validation: Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure (R)-Boc-4-amino-2-butanol. The purity can be validated by ¹H NMR, ¹³C NMR, and the enantiomeric excess (ee) can be confirmed by chiral HPLC analysis.

Core Synthetic Applications: A Gateway to Molecular Complexity

The true power of Boc-4-amino-2-butanol lies in its application as a versatile intermediate. The orthogonal protecting group strategy allows for the selective elaboration of the hydroxyl terminus, opening pathways to a variety of valuable chiral structures.

applications_workflow cluster_products Synthetic Transformations start_mol (R)-Boc-4-amino-2-butanol mesylate (R)-tert-butyl (3-(methylsulfonyloxy)butyl)carbamate start_mol->mesylate MsCl, Et₃N, DCM, 0 °C ketone tert-butyl (3-oxobutyl)carbamate start_mol->ketone Dess-Martin Periodinane or PCC, DCM azide (S)-tert-butyl (3-azidobutyl)carbamate mesylate->azide NaN₃, DMF, 80 °C (SN2 Inversion) diamine (S)-tert-butyl (3-aminobutyl)carbamate (Chiral 1,3-Diamine) azide->diamine H₂, Pd/C, MeOH (Staudinger Reduction)

Caption: Synthetic utility of (R)-Boc-4-amino-2-butanol.
A. Synthesis of Chiral 1,3-Diamines

Chiral vicinal and 1,3-diamines are critical components of many catalysts and pharmaceutical agents.[13] Boc-4-amino-2-butanol provides a highly reliable route to chiral 1,3-diamines.

Rationale: The synthetic logic involves converting the hydroxyl group into a leaving group and displacing it with a nitrogen nucleophile, typically via an Sₙ2 reaction which proceeds with inversion of stereochemistry.

Workflow:

  • Activation of the Hydroxyl: The alcohol is treated with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine (Et₃N). This converts the poor leaving group (-OH) into an excellent one (-OMs or -OTs).

  • Nucleophilic Substitution: The resulting mesylate or tosylate is reacted with sodium azide (NaN₃) in a polar aprotic solvent like DMF. This Sₙ2 displacement inverts the stereocenter at C2. For example, starting with the (R)-alcohol leads to the (S)-azide.

  • Reduction to the Amine: The azide is reduced to a primary amine using methods such as catalytic hydrogenation (H₂ over Pd/C) or the Staudinger reaction (PPh₃ followed by H₂O). The final product is a Boc-protected chiral 1,3-diamine, ready for further elaboration or deprotection.

B. Precursor to Chiral Heterocycles

The linear C4 backbone of the building block can be elaborated and then cyclized to form valuable heterocyclic structures like chiral piperidines and pyrrolidines, which are prevalent in alkaloid natural products and CNS-active drugs. For example, after converting the hydroxyl to an amine (as described above), the terminal Boc-protected amine can be deprotected and the resulting diamine can undergo reactions to form a heterocycle.

C. Incorporation into Peptidomimetics

The structural motif can be incorporated into peptide chains to create peptidomimetics with enhanced properties.[] The amino alcohol can replace a standard amino acid to introduce a hydroxyl group for further functionalization (e.g., glycosylation, PEGylation) or to alter the peptide backbone, which can increase resistance to proteolytic degradation.[]

Conclusion and Future Outlook

(R)- and (S)-Boc-4-amino-2-butanol are more than just simple reagents; they are enabling tools for the precise construction of complex chiral molecules. Their value is derived from a combination of stereochemical integrity, predictable reactivity, and the robust nature of the Boc protecting group. The synthetic pathways detailed in this guide—from enantioselective synthesis to strategic applications in building diamines and heterocycles—underscore its importance for researchers, scientists, and drug development professionals. As the demand for stereochemically pure pharmaceuticals continues to grow, the strategic use of such well-defined chiral building blocks will remain indispensable in advancing the frontiers of organic synthesis and medicinal chemistry.

References

  • Wang, D., & Chen, Z. (2020). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. Nature Chemistry, 13, 148-154. Available at: [Link]

  • Chen, K., & Arnold, F. H. (2019). Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. ACS Catalysis, 9(12), 11476-11481. Available at: [Link]

  • Bergmeier, S. C. (2000). The Synthesis of Vicinal Amino Alcohols. Tetrahedron, 56(17), 2561-2576. Available at: [Link]

  • Rao, V., et al. (2011). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Der Pharma Chemica, 3(4), 346-352. Available at: [Link]

  • ResearchGate. (n.d.). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Available at: [Link]

  • Ferreira, P. M. T., et al. (2007). Amino Acid Based Synthesis of Chiral Long Chain Diamines and Tetramines. Molecules, 12(11), 2464-2475. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

  • ChemBK. (2024). 4-AMINO-2-BUTANOL - Physico-chemical Properties. Available at: [Link]

  • D'hooghe, M., & De Kimpe, N. (2006). Pharmacologically active β-amino acid derivatives. Mini-Reviews in Medicinal Chemistry, 6(12), 1431-1446. Available at: [Link]

  • Chandrasekhar, S., et al. (2003). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA, 57(10), 651-654. Available at: [Link]

  • Semantic Scholar. (n.d.). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Available at: [Link]

  • Google Patents. (2021). CN112174836A - Synthetic method of aminobutanol.
  • Google Patents. (2010). CN101863779A - Preparation method of chiral compound S-(+)- and R-(-)-2-aminobutanol.

Sources

Foundational

Introduction: The Strategic Importance of Boc-4-amino-2-butanol in Synthesis

An In-depth Technical Guide to the Commercial Sourcing and Quality Evaluation of Boc-4-amino-2-butanol Boc-4-amino-2-butanol, a chiral amino alcohol, is a valuable building block in modern organic synthesis, particularly...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Commercial Sourcing and Quality Evaluation of Boc-4-amino-2-butanol

Boc-4-amino-2-butanol, a chiral amino alcohol, is a valuable building block in modern organic synthesis, particularly within pharmaceutical and agrochemical research.[][] Its bifunctional nature, featuring a hydroxyl group and a tert-butoxycarbonyl (Boc) protected amine, allows for selective chemical transformations. The Boc group provides robust protection under various reaction conditions while being readily removable under acidic conditions, making it a cornerstone of multi-step synthetic campaigns.[3][4]

The critical feature of this molecule is its chirality at the second carbon.[5] The spatial arrangement of the hydroxyl group creates two distinct enantiomers, (R)- and (S)-Boc-4-amino-2-butanol. In drug development, the biological activity of a molecule is often dictated by its stereochemistry. One enantiomer may elicit the desired therapeutic effect, while the other could be less active, inactive, or even contribute to toxicity.[6] Therefore, securing the correct, enantiomerically pure isomer is not merely a matter of chemical purity but a fundamental requirement for the validity and success of the research. This guide provides a framework for researchers, scientists, and procurement specialists to navigate the supplier landscape, specify critical quality attributes, and implement verification protocols for this essential reagent.

Caption: Structure of Boc-4-amino-2-butanol highlighting key functional groups.

PART 1: Critical Quality Attributes for Procurement

Purchasing a chemical intermediate like Boc-4-amino-2-butanol transcends a simple transaction. It is the first, and arguably most critical, step in an experimental workflow. The quality of the starting material dictates the success of all subsequent steps. Therefore, a comprehensive evaluation based on verifiable data is paramount.

Stereochemical Integrity

The primary specification is the identity and purity of the desired stereoisomer ((R) or (S)). This is quantified as enantiomeric excess (e.e.%). For most pharmaceutical applications, an e.e. of ≥98% is the minimum acceptable standard.

  • Causality: Using a reagent with low enantiomeric excess introduces a significant impurity—the undesired enantiomer—which can lead to complex purification challenges downstream, or worse, confound biological assay results. The synthesis of enantiopure chiral amines from racemic materials is a significant challenge, underscoring the need to procure high-purity starting materials.[7]

  • Verification: The Certificate of Analysis (CoA) must specify the e.e.% as determined by a chiral analytical method, typically Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC).

Chemical Purity

Overall chemical purity, which accounts for all other impurities (solvents, reagents from synthesis, side-products), should typically be ≥97%.

  • Causality: Impurities can interfere with reactions, poison catalysts, or lead to the formation of unwanted byproducts, reducing yield and complicating purification.

  • Verification: The CoA should report purity as determined by GC or HPLC (area %), accompanied by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the structural identity. The spectroscopic data should be consistent with the structure of Boc-4-amino-2-butanol.

Essential Documentation: The CoA and SDS

A robust procurement process is built on documentation. Always request and scrutinize the following from any potential supplier:

  • Certificate of Analysis (CoA): This is a non-negotiable document that provides lot-specific data on the quality control tests performed on the material.[8] A comprehensive CoA must include the compound identity, CAS number, lot number, and the measured values for key specifications.

  • Safety Data Sheet (SDS): The SDS contains critical information on handling, storage, personal protective equipment (PPE), and emergency procedures.[9][10][11] Amino alcohols can be corrosive and cause severe skin and eye damage, necessitating careful handling.[12][13][14]

The table below outlines the essential specifications to verify upon procurement.

ParameterRecommended SpecificationAnalytical MethodRationale
Appearance Colorless to pale yellow liquidVisual InspectionDeviations may indicate degradation or significant impurities.
Identity Conforms to structure¹H NMR, ¹³C NMR, MSConfirms the correct molecular structure was supplied.
Chemical Purity ≥97.0% (GC or HPLC)Gas Chromatography (GC) or HPLCEnsures minimal presence of non-target organic molecules.
Enantiomeric Excess (e.e.) ≥98.0%Chiral GC or Chiral HPLCGuarantees the stereochemical integrity required for asymmetric synthesis.
Water Content ≤0.5%Karl Fischer TitrationWater can act as an unwanted nucleophile in many reactions.
Residual Solvents As per specificationHeadspace GCResidual solvents can interfere with reactions and are often regulated.

Table 1: Key quality specifications and verification methods for Boc-4-amino-2-butanol.

PART 2: Navigating the Supplier Landscape

Identifying and vetting suppliers is a systematic process. While a direct, off-the-shelf listing for "Boc-4-amino-2-butanol" may be less common than for its unprotected precursor, 4-amino-2-butanol (CAS 39884-48-5), numerous chemical suppliers can provide it, either from stock or via custom synthesis.[5][15][16][17][18]

Identifying Potential Suppliers

The initial search can be conducted through large chemical marketplaces and databases which aggregate products from numerous vendors. Reputable suppliers often specialize in building blocks for research and development.

Representative Commercial Suppliers (for related amino alcohols): The following suppliers are known providers of amino alcohols and complex building blocks. Researchers should inquire with them for the specific Boc-protected compound.

SupplierExample Compound OfferedPurity/GradeKey Features
Sigma-Aldrich (Merck) 4-(Boc-amino)-1-butanol[19]≥98.0% (GC)Extensive documentation (CoA, SDS), global distribution.
BOC Sciences (R)-4-Amino-2-butanol[]Research GradeOffers custom synthesis services for amino alcohols.[]
Thermo Scientific (Acros) 4-Amino-2-butanol[12][21]98%Provides detailed specifications and safety information online.
TCI Chemicals Amino Alcohols (Chiral)[22]>98.0% (GC)Specializes in chiral building blocks for asymmetric synthesis.
AChemBlock 4-Amino-2-butanol[16]97%Focuses on novel building blocks for research.

Table 2: A comparative list of established suppliers in the chemical synthesis space.

The Supplier Due Diligence Workflow

A systematic approach to supplier selection ensures both quality and supply chain reliability. This workflow serves as a self-validating system to mitigate risks associated with sourcing critical reagents.

start Identify Need for Boc-4-amino-2-butanol search Initial Supplier Search (Databases, Catalogs) start->search request Request Quotes & Documentation (CoA, SDS, Purity Specs) search->request review Technical Document Review - Does CoA meet spec? - Is SDS comprehensive? request->review review->search Fails review inquire Inquire about Custom Synthesis (If not a stock item) review->inquire Not in stock decision Select Supplier & Place Order review->decision Meets all criteria evaluate Evaluate Supplier - Technical Support - Lead Time - Scale-up Capability inquire->evaluate evaluate->decision qc Incoming Quality Control (Verify CoA claims) decision->qc qc->decision Fail approve Approve Lot for Use qc->approve Pass

Caption: A workflow diagram for supplier due diligence and material procurement.

PART 3: Incoming Quality Control Protocol

Trust, but verify. Relying solely on a supplier's CoA without internal verification introduces unacceptable risk. An incoming QC protocol is a self-validating system that ensures the material's integrity before it enters the synthetic workflow.

Objective: To verify the identity, purity, and stereochemical integrity of a newly acquired lot of Boc-4-amino-2-butanol.

Materials:

  • Supplier's sample of Boc-4-amino-2-butanol

  • Appropriate deuterated solvent for NMR (e.g., CDCl₃)

  • NMR tubes

  • Vials for GC/HPLC

  • Mobile phase solvents for HPLC (e.g., Hexane, Isopropanol)

  • Chiral HPLC or GC column

Methodology:

  • Documentation Review:

    • Log the supplier name, product number, lot number, and date of receipt.

    • Compare the supplier's CoA against the pre-defined specifications in Table 1. Note any deviations.

  • ¹H NMR for Identity Verification:

    • Prepare a sample by dissolving a small amount (5-10 mg) of the material in a suitable deuterated solvent.

    • Acquire a ¹H NMR spectrum.

    • Analysis: Compare the obtained spectrum with a reference spectrum or theoretical chemical shifts. Verify the presence of characteristic peaks: the tert-butyl protons of the Boc group (singlet, ~1.4 ppm), the methine proton adjacent to the hydroxyl group, and the methylene protons. The integration of these peaks should correspond to the number of protons in the structure.

  • HPLC/GC for Chemical Purity:

    • Prepare a dilute solution of the sample in an appropriate solvent.

    • Analyze using a standard (non-chiral) HPLC or GC method.

    • Analysis: Calculate the area percent of the main peak. This value should be ≥97.0% and must align with the purity value stated on the CoA.

  • Chiral HPLC/GC for Enantiomeric Excess (e.e.%):

    • Using a pre-validated chiral column and method, analyze a dilute solution of the sample.

    • Analysis: The two enantiomers should resolve into distinct peaks. Calculate the e.e.% using the formula: e.e.% = |(Area_major - Area_minor) / (Area_major + Area_minor)| * 100. The result should be ≥98.0%.

  • Final Disposition:

    • If all tests pass and conform to the supplier's CoA, release the material for research use.

    • If any discrepancies are found, quarantine the material and contact the supplier's technical service department immediately with your data.

Conclusion

The successful procurement of Boc-4-amino-2-butanol is a foundational element for research and development programs that rely on this chiral building block. It requires a multi-faceted approach that combines a deep understanding of the molecule's critical quality attributes with a systematic process for supplier evaluation and stringent incoming material verification. By treating procurement not as a clerical task but as the first critical scientific step, researchers can ensure the integrity of their starting materials, the reliability of their experimental outcomes, and the overall success of their synthetic endeavors.

References

Sources

Protocols & Analytical Methods

Method

Application Note: Boc-4-amino-2-butanol in Advanced Peptidomimetic Synthesis and Bioconjugation

Executive Summary The structural modification of therapeutic peptides is a critical step in overcoming their inherent pharmacokinetic limitations, such as rapid proteolytic degradation and poor cellular permeability. Boc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural modification of therapeutic peptides is a critical step in overcoming their inherent pharmacokinetic limitations, such as rapid proteolytic degradation and poor cellular permeability. Boc-4-amino-2-butanol (IUPAC: tert-butyl (3-hydroxybutyl)carbamate) has emerged as a highly versatile, bifunctional building block in modern peptide synthesis. By offering a protected primary amine alongside a reactive secondary alcohol, this molecule enables the synthesis of protease-resistant isosteres and the generation of ketone-bearing crosslinkers for pH-responsive drug delivery systems.

This application note provides a comprehensive, expert-level guide to utilizing Boc-4-amino-2-butanol, detailing the mechanistic rationale, quantitative reaction parameters, and self-validating experimental protocols required for successful integration into peptide workflows.

Mechanistic Rationale & Chemical Versatility

The strategic value of Boc-4-amino-2-butanol lies in its orthogonal reactivity. The tert-butyloxycarbonyl (Boc) group effectively shields the primary amine, preventing unwanted nucleophilic attacks or polymerization during the manipulation of the secondary hydroxyl group.

Depending on the synthetic goal, the secondary alcohol can be:

  • Directly incorporated as a pseudopeptide bond: Replacing standard L-amino acids with 4-amino-2-butanol derivatives removes the scissile amide bond, replacing it with a reduced isostere that evades protease recognition. This has been successfully used to extend the serum half-life of small cationic antimicrobial peptides like Indolicidin and Bac2A[1].

  • Oxidized to a methyl ketone: Mild oxidation yields tert-butyl (3-oxobutyl)carbamate. Once the Boc group is removed, the resulting amine can be coupled to a peptide's C-terminus. The terminal ketone provides a highly specific bioorthogonal handle for [2]. Ketones are sterically less hindered than cyclic equivalents but vastly more stable than aldehydes, offering an ideal equilibrium for reversible bioconjugation[3].

Quantitative Data: Reaction Parameters & Yields

To ensure reproducibility in scale-up, the following table summarizes the optimized quantitative parameters for derivatizing Boc-4-amino-2-butanol across its primary applications.

Target Derivative / ApplicationReagents & ConditionsReaction TimeTypical YieldStability / Half-Life
tert-Butyl (3-oxobutyl)carbamate (Lipid Probes / Crosslinkers)Dess-Martin Periodinane (1.5 eq), DCM, 0°C to RT2 hours>85%Stable at -20°C for >6 months[4]
Pseudopeptide Isostere Linkage (Antimicrobial Peptides)EDC/HOBt, DIPEA, DMF (Post-Boc deprotection)4–6 hours70–80%>48h in human serum (vs 2h for native)[5]
BMCA Crosslinker Precursor (ADC Payloads)MCCA, TEA, DCM24 hours60%Highly stable prior to ligation[2]

Experimental Protocols

The following protocols are designed as self-validating systems , ensuring that intermediate failures are caught before proceeding to subsequent, resource-intensive peptide coupling steps.

Protocol A: Mild Oxidation to tert-Butyl (3-oxobutyl)carbamate

This protocol converts the secondary alcohol to a ketone, creating a bioorthogonal handle for downstream hydrazone ligation[4].

Mechanistic Rationale: Dess-Martin Periodinane (DMP) is selected over Jones or Swern oxidations. Jones reagent is excessively acidic and risks premature Boc cleavage, while Swern requires strict cryogenic conditions. DMP operates mildly at room temperature and is highly chemoselective.

  • Preparation: Dissolve 1.0 equivalent (eq) of Boc-4-amino-2-butanol in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Causality: Moisture degrades the hypervalent iodine in DMP, reducing yield.

  • Oxidation: Cool the flask to 0°C. Add 1.5 eq of DMP portion-wise over 15 minutes. Allow the reaction to warm to room temperature and stir for 2 hours. Causality: Portion-wise addition at 0°C controls the exothermic nature of the reaction, preventing the formation of over-oxidation byproducts.

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane/EtOAc 1:1). The disappearance of the starting material spot and the appearance of a less polar spot (the ketone) confirms completion.

  • Quenching & Workup: Pour the mixture into a 1:1 solution of saturated aqueous

    
     and 
    
    
    
    . Stir vigorously for 15 minutes. Causality:
    
    
    reduces unreacted DMP to safe iodine species.
    
    
    neutralizes the acetic acid byproduct, strictly preventing acid-catalyzed Boc deprotection during workup.
  • Isolation: Extract with DCM, dry the organic layer over

    
    , filter, and concentrate under reduced pressure.
    
Protocol B: Boc Deprotection and Peptide Coupling

This protocol details the attachment of the synthesized ketone spacer to a peptide sequence[2].

  • Deprotection: Treat the tert-butyl (3-oxobutyl)carbamate with a 1:1 mixture of Trifluoroacetic acid (TFA) and DCM for 30 minutes at room temperature.

  • Self-Validation (Kaiser Test): Evaporate the TFA/DCM under a stream of nitrogen. Take a micro-aliquot and perform a Kaiser (ninhydrin) test. A deep blue color confirms the complete removal of the Boc group and the presence of the free primary amine.

  • Preparation for Coupling: Co-evaporate the residue three times with toluene. Causality: Residual TFA will protonate the newly freed amine, neutralizing its nucleophilicity and severely inhibiting the subsequent amide coupling step.

  • Coupling: Dissolve the free amine in anhydrous DMF. Add 1.2 eq of the target peptide (free C-terminal carboxylic acid), 1.5 eq of EDC, 1.5 eq of HOBt, and 3.0 eq of DIPEA. Stir for 6 hours.

  • Purification: Purify the resulting ketone-modified peptide via preparative RP-HPLC.

Visualizations of Workflows and Mechanisms

The following diagrams map the chemical synthesis workflow and the biological mechanism of action for the resulting peptide conjugates.

SynthesisWorkflow A Boc-4-amino-2-butanol (Stable Precursor) B Dess-Martin Periodinane (Mild Oxidation) A->B Step 1 C tert-Butyl (3-oxobutyl)carbamate (Ketone Intermediate) B->C D TFA / DCM (Boc Deprotection) C->D Step 2 E Peptide Coupling (EDC/HOBt) D->E Step 3 F Ketone-Modified Peptide (Bioconjugation Ready) E->F

Fig 1: Stepwise synthesis of ketone-modified peptides using Boc-4-amino-2-butanol as a precursor.

BioconjugationPathway N1 Ketone-Modified Peptide (Targeting Ligand) N3 Peptide-Drug Conjugate (Hydrazone Linkage) N1->N3 Mild Acidic Ligation (pH 6.5) N2 Hydrazine-Derivatized Drug (e.g., Doxorubicin) N2->N3 Mild Acidic Ligation (pH 6.5) N4 Endocytosis into Target Cell N3->N4 Cellular Uptake N5 Lysosome (pH 4.5 - 5.0) N4->N5 Vesicle Maturation N6 Hydrazone Hydrolysis & Targeted Drug Release N5->N6 Acid-Triggered Cleavage

Fig 2: pH-responsive drug release pathway enabled by hydrazone linkages from ketone-modified peptides.

References

  • Small cationic antimicrobial peptides Source: US Patent 9,707,282 B2 URL
  • Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry Source: Bioconjugate Chemistry / NIH PubMed Central URL:[Link]

  • Lipid probes and uses thereof Source: US Patent 10,168,342 B2 URL

Sources

Application

Introduction: The Strategic Value of Chiral 1,3-Amino Alcohols in Drug Design

An Application Guide to (R/S)-tert-butyl (1-hydroxybutan-3-yl)carbamate (Boc-4-amino-2-butanol) in Medicinal Chemistry In the landscape of modern drug discovery, the precise three-dimensional arrangement of atoms within...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to (R/S)-tert-butyl (1-hydroxybutan-3-yl)carbamate (Boc-4-amino-2-butanol) in Medicinal Chemistry

In the landscape of modern drug discovery, the precise three-dimensional arrangement of atoms within a molecule is paramount to its biological activity and safety profile. Chiral building blocks are therefore indispensable tools for medicinal chemists, enabling the construction of complex, enantiomerically pure therapeutic agents.[1] Among these, chiral amino alcohols are particularly valuable synthons, forming the structural core of numerous pharmaceuticals, including antivirals, beta-blockers, and anticancer drugs.[2][]

This guide focuses on Boc-4-amino-2-butanol , a molecule that provides a chiral 1,3-amino alcohol scaffold. The tert-butyloxycarbonyl (Boc) protecting group on the amine is a critical feature; its stability under a wide range of reaction conditions, coupled with its facile removal under mild acidic conditions, makes it an ideal tool for multi-step organic synthesis.[] This allows chemists to selectively manipulate the hydroxyl group without interference from the nucleophilic amine, and then, at a later strategic point, unmask the amine for further functionalization. The chirality at the C2 position (bearing the hydroxyl group) allows for the introduction of a specific stereocenter, which is often crucial for selective interaction with biological targets like enzymes and receptors.[2]

This document serves as a technical guide for researchers, scientists, and drug development professionals, detailing the strategic application and practical protocols for utilizing Boc-4-amino-2-butanol as a versatile chiral intermediate.

Application Note 1: A Scaffold for Novel Heterocycles and Acyclic Ligands

Boc-4-amino-2-butanol is an exemplary starting material for synthesizing a variety of complex structures. Its bifunctional nature—a protected primary amine and a secondary alcohol—allows for sequential and regioselective chemical modifications.

A primary application is the synthesis of substituted chiral piperidines, a privileged scaffold in medicinal chemistry. The synthesis can be envisioned as a multi-step process where the hydroxyl group is first converted into a suitable leaving group, followed by intramolecular cyclization after deprotection of the amine.

Causality in Experimental Design: The choice to first modify the hydroxyl group is dictated by the Boc protection on the amine. This ensures that the amine does not interfere with reagents intended for the alcohol. The subsequent deprotection of the Boc group is a deliberate step to unmask the nucleophilic amine precisely when it is needed for the key cyclization reaction. This level of control is fundamental to building complex molecules efficiently.

Workflow: Synthesis of a Chiral 3-Methylpiperidine Derivative

The following diagram illustrates a representative synthetic workflow starting from (R)-Boc-4-amino-2-butanol.

G cluster_0 Step 1: Activation of Hydroxyl Group cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Intramolecular Cyclization A (R)-Boc-4-amino-2-butanol B Mesylation (MsCl, Et3N) A->B C Boc-Protected Mesylate Intermediate B->C D Acidic Conditions (TFA or HCl) C->D E Ammonium Salt Intermediate D->E F Base-mediated SN2 reaction (e.g., K2CO3) E->F G (R)-3-Methylpiperidine F->G

Caption: Synthetic workflow for a chiral piperidine.

Protocol 1: O-Alkylation of Boc-4-amino-2-butanol

This protocol describes a general procedure for the alkylation of the secondary hydroxyl group of Boc-4-amino-2-butanol, a common first step in elaborating the scaffold. A Williamson ether synthesis is employed here.

Principle: The hydroxyl group is first deprotonated with a strong base to form a more nucleophilic alkoxide. This alkoxide then displaces a halide on an alkyl halide (in this case, benzyl bromide) in an S(_N)2 reaction to form an ether linkage. The Boc-protected amine remains intact throughout this process.

Materials:

  • (R)- or (S)-Boc-4-amino-2-butanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Benzyl bromide (BnBr)

  • Saturated aqueous ammonium chloride (NH(_4)Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

Procedure:

  • Reaction Setup: To a flame-dried, argon-purged round-bottom flask, add (R)-Boc-4-amino-2-butanol (1.0 eq). Dissolve it in anhydrous THF (approx. 0.1 M solution).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Causality: Adding NaH slowly at 0 °C controls the exothermic reaction and the evolution of hydrogen gas.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. This ensures complete formation of the alkoxide.

  • Alkylating Agent Addition: Cool the reaction mixture back to 0 °C. Add benzyl bromide (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH(_4)Cl. Trustworthiness: This step safely neutralizes any unreacted sodium hydride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

  • Washing: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous Na(_2)SO(_4).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.

Quantitative Data Summary:

ReagentMolar EquivalentsPurposeTypical Yield (%)
Boc-4-amino-2-butanol1.0Chiral Starting MaterialN/A
Sodium Hydride (NaH)1.2Base for DeprotonationN/A
Benzyl Bromide (BnBr)1.1Alkylating Agent85-95%
Anhydrous THFSolventAprotic solvent for reactionN/A

Application Note 2: Amine Deprotection and Subsequent Derivatization

A key advantage of the Boc group is its strategic removal to reveal the primary amine for further reactions. This is most commonly achieved under acidic conditions, which cleave the tert-butyl carbamate to release the free amine, carbon dioxide, and isobutylene.

Once deprotected, the primary amine is a versatile functional handle. It can readily participate in:

  • Amide Bond Formation: Coupling with carboxylic acids or acyl chlorides to form amides, a cornerstone of peptide synthesis and medicinal chemistry.[5]

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

  • Heterocycle Formation: Acting as a nucleophile in reactions to form nitrogen-containing rings.

Workflow: Deprotection and Functionalization

This diagram shows the deprotection of a Boc-4-amino-2-butanol derivative and subsequent functionalization of the newly exposed amine.

G cluster_1 Subsequent Reactions A Boc-Protected Substrate (e.g., O-alkylated derivative) B Acidic Cleavage (TFA in DCM) A->B C Free Amine Intermediate (Ammonium Salt) B->C D Neutralization (Base) C->D E Primary Amine Ready for Coupling D->E F Amide Coupling (R-COOH, Coupling Agent) E->F Path A G Reductive Amination (R-CHO, NaBH(OAc)3) E->G Path B H Sulfonamide Formation (R-SO2Cl, Base) E->H Path C

Caption: Deprotection and subsequent functionalization paths.

Protocol 2: Boc-Group Deprotection using Trifluoroacetic Acid (TFA)

This protocol provides a standard and reliable method for removing the Boc protecting group.

Principle: The strong acid (TFA) protonates the carbamate oxygen, initiating the cleavage of the acid-labile tert-butyl group to form a stable carbocation (isobutylene). The resulting carbamic acid decarboxylates to yield the protonated amine (ammonium salt).

Materials:

  • Boc-protected 4-amino-2-butanol derivative

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO(_3))

  • Brine

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

Procedure:

  • Reaction Setup: Dissolve the Boc-protected substrate (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).

  • Acid Addition: Cool the solution to 0 °C. Add trifluoroacetic acid (TFA) dropwise. A common ratio is 20-50% TFA in DCM (v/v). Causality: Using an excess of TFA ensures the reaction goes to completion. The reaction is performed at 0 °C to room temperature to control the rate and minimize potential side reactions.

  • Reaction Monitoring: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting material is no longer visible. A new, more polar spot corresponding to the amine product should appear.

  • Solvent Removal: Once complete, remove the DCM and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.

  • Neutralization and Workup: Dissolve the residue in DCM and slowly add it to a stirred, cooled solution of saturated aqueous NaHCO(_3) until gas evolution ceases and the pH is basic (>8). Trustworthiness: This step neutralizes the TFA to generate the free amine from its ammonium salt, which is necessary for extraction into an organic solvent.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x volumes).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na(_2)SO(_4).

  • Isolation: Filter and concentrate under reduced pressure to yield the deprotected amine, which can often be used in the next step without further purification.

Quality Control and Data Interpretation

Verifying the outcome of each synthetic step is critical.

  • TLC: An indispensable tool for monitoring reaction progress.

  • NMR Spectroscopy (¹H, ¹³C): Confirms the structure of the product. For Boc protection, the characteristic singlet of the nine tert-butyl protons appears around 1.4 ppm in the ¹H NMR spectrum. Its disappearance after deprotection is a key diagnostic indicator.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • Chiral Purity (ee%): Since the starting material is chiral, it is crucial to confirm that stereochemical integrity is maintained. This can be assessed by chiral HPLC or by derivatizing the final compound with a chiral agent like Mosher's acid chloride and analyzing the resulting diastereomers by ¹H or ¹⁹F NMR.[6]

Conclusion

Boc-4-amino-2-butanol is a highly valuable and versatile chiral building block in medicinal chemistry. Its pre-installed stereocenter and orthogonally protected functional groups provide chemists with a reliable and strategic tool for the efficient synthesis of complex molecular architectures. The straightforward protocols for its modification and deprotection allow for its seamless integration into diverse synthetic campaigns aimed at discovering the next generation of therapeutic agents.

References

  • Beilstein Journals. (2014). Synthesis of Boc-protected amines. In: EXPERIMENTAL PROCEDURES. [Link]

  • CHIMIA. (2007). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. [Link]

  • Stachurska-Buczek, D. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(5), 404-413. [Link]

  • Wu, S. et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. [Link]

  • The Royal Society of Chemistry. Experimental Procedures. [Link]

  • Rao, V. J. et al. (2013). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Der Pharma Chemica, 5(4), 184-190. [Link]

  • ResearchGate. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. [Link]

  • Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Chemical Technology: An Indian Journal, 10(4), 132-135. [Link]

Sources

Method

Application Note: Boc-4-amino-2-butanol as a Strategic Chiral Scaffold

Executive Summary Boc-4-amino-2-butanol (CAS: 39884-48-5 for racemate; stereoisomers available) represents a critical "chiral hinge" in modern pharmaceutical synthesis. Unlike simple amino alcohols, its specific 1,3-rela...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Boc-4-amino-2-butanol (CAS: 39884-48-5 for racemate; stereoisomers available) represents a critical "chiral hinge" in modern pharmaceutical synthesis. Unlike simple amino alcohols, its specific 1,3-relationship between the nitrogen and oxygen functionalities allows it to serve as a direct precursor for 2-substituted pyrrolidines (via cyclization) and


-amino ketones  (via oxidation).

This guide provides validated protocols for the synthesis, handling, and downstream transformation of this intermediate. It addresses the common challenge of chemoselectivity—protecting the amine without masking the secondary alcohol—and details the stereochemical implications of cyclization pathways used in the synthesis of kinase inhibitors and GPCR modulators.

Part 1: Chemical Profile & Strategic Utility

The "Chiral Hinge" Concept

In drug design, Boc-4-amino-2-butanol is valued for its ability to lock flexible alkyl chains into saturated heterocycles.

  • Formula:

    
    
    
  • Molecular Weight: 189.25 g/mol

  • Key Functionality: Orthogonal reactivity.[1] The tert-butoxycarbonyl (Boc) group renders the amine inert to oxidation and nucleophilic attack, allowing the secondary alcohol to be activated (Mesyl/Tosyl) or oxidized.

Stereochemical Inversion Alert

Researchers must note that cyclization of this scaffold typically proceeds via


 displacement of an activated alcohol.
  • Starting Material: (R)-Boc-4-amino-2-butanol

  • Mechanism: Intramolecular nucleophilic attack on the activated (R)-alcohol.

  • Product: (S)-2-methylpyrrolidine derivative (Walden Inversion).

Part 2: Critical Synthesis Protocol (Chemoselective Protection)

Objective: Synthesize N-Boc-4-amino-2-butanol from 4-amino-2-butanol with >95% chemoselectivity (avoiding O-Boc formation).

Materials
  • 4-amino-2-butanol (1.0 eq)[][3]

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 eq)
    
  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM) (Solvent, anhydrous)

  • Safety Note:

    
     melts at 23°C and generates 
    
    
    
    gas upon reaction. Ensure adequate venting.
Step-by-Step Workflow
  • Preparation: Dissolve 4-amino-2-butanol (10 g, 112 mmol) in DCM (100 mL) in a round-bottom flask equipped with a magnetic stir bar and an addition funnel.

  • Base Addition: Add TEA (13.6 g, 134 mmol) and cool the solution to 0°C using an ice bath. Expert Insight: Cooling is critical to suppress O-acylation, which has a higher activation energy than N-acylation.

  • Reagent Addition: Dissolve

    
     (26.9 g, 123 mmol) in DCM (30 mL). Add this solution dropwise over 30 minutes.
    
    • Observation: Gas evolution (

      
      ) will occur.[4] Do not seal the system.
      
  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4 hours.

    • QC Check: Monitor via TLC (5% MeOH in DCM). Stain with Ninhydrin. The starting amine (free base) will disappear; the product (carbamate) will not stain deep purple but may show as a faint spot or be visualized by PMA stain.

  • Workup:

    • Wash with 10% Citric Acid (2 x 50 mL) to remove unreacted amine and TEA. Note: Citric acid is preferred over HCl to prevent premature Boc removal.

    • Wash with Saturated

      
       (50 mL) and Brine (50 mL).
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Yield: Expect 19–20 g (90–95%) of a viscous, colorless oil.

Part 3: Downstream Application A – Cyclization to Pyrrolidines

This protocol describes the conversion of the linear amino alcohol into a 2-methylpyrrolidine core, a motif found in nicotinic agonists and Janus kinase (JAK) inhibitors.

Mechanistic Pathway (Graphviz)

CyclizationPathway Start Boc-4-amino-2-butanol (Secondary Alcohol) Activation Activation (Mesylation) Start->Activation MsCl, TEA 0°C, DCM Intermediate Mesylate Intermediate (Unstable) Activation->Intermediate Fast Cyclization Base-Mediated Cyclization Intermediate->Cyclization NaH or KOtBu THF, Reflux Product N-Boc-2-methylpyrrolidine (Inverted Center) Cyclization->Product SN2 Displacement (Stereoinversion)

Figure 1: The stereochemical pathway from linear alcohol to cyclic pyrrolidine involves an activation step followed by intramolecular displacement.

Protocol: Mesylation-Cyclization Sequence
  • Activation (Mesylation):

    • Dissolve Boc-4-amino-2-butanol (1.0 eq) in anhydrous DCM.

    • Add TEA (1.5 eq) and cool to 0°C.

    • Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. Stir for 2 hours.

    • Critical Check: Ensure complete conversion to the mesylate (TLC). Isolate the mesylate via standard aqueous workup (cold water wash). Do not heat the mesylate during concentration; it is thermally sensitive.

  • Cyclization:

    • Dissolve the crude mesylate in anhydrous THF (0.1 M concentration).

    • Add Sodium Hydride (NaH, 60% dispersion, 1.2 eq) carefully at 0°C.

    • Allow to warm to RT, then reflux for 2–4 hours.

    • Mechanism:[5][][7] The NaH deprotonates the Boc-amide (pKa ~17), creating a nucleophilic nitrogen anion that displaces the mesylate.

  • Purification:

    • Quench with saturated

      
      . Extract with EtOAc.
      
    • Purify via column chromatography (Hexane/EtOAc).

Part 4: Downstream Application B – Oxidation to -Amino Ketones

Objective: Access Boc-4-amino-2-butanone , a versatile intermediate for reductive aminations or Grignard additions.

The Challenge

Oxidizing secondary alcohols in the presence of carbamates can sometimes lead to oxidative cleavage if conditions are too harsh. The Swern Oxidation or TEMPO/Bleach are the gold standards here. We present the TEMPO protocol for its scalability and safety profile (avoiding oxalyl chloride).

Protocol: TEMPO-Mediated Oxidation
ParameterSpecification
Substrate Boc-4-amino-2-butanol (10 mmol)
Catalyst TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.1 eq)
Co-Oxidant NaOCl (Household bleach, ~10-13%) (1.2 eq)
Buffer KBr (0.1 eq) in saturated

Solvent DCM / Water (Biphasic)
Temperature 0°C to 5°C (Strict control)

Procedure:

  • Dissolve the substrate and TEMPO in DCM (50 mL).

  • Dissolve KBr in saturated aqueous

    
     (20 mL) and add to the organic phase. Stir vigorously.
    
  • Slow Addition: Add the NaOCl solution dropwise over 20 minutes, maintaining the internal temperature <5°C.

    • Visual Cue: The organic layer will turn orange-red (oxidized TEMPO) and then fade as it turns over. A persistent color change often indicates the end of the reaction.

  • Quench: Add 10% Sodium Thiosulfate solution to quench excess oxidant.

  • Isolation: Extract with DCM, dry, and concentrate. The ketone is stable but should be stored at -20°C to prevent enolization/polymerization.

Part 5: Quality Control & Troubleshooting

Analytical Standards
  • NMR Validation (

    
    ): 
    
    • Alcohol (Precursor): Look for the multiplet at

      
       3.8 ppm (CH-OH).
      
    • Ketone (Product): The CH-OH signal disappears. A sharp singlet (methyl ketone) appears at

      
       2.15 ppm.
      
  • Impurity Profile:

    • O-Boc Impurity: Check for a downfield shift of the CH-O signal in the starting material spectrum. If present in the protection step, treat the crude with mild aqueous NaOH/MeOH to selectively hydrolyze the ester while keeping the carbamate intact.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Protection) Water in solvent;

hydrolysis.
Use anhydrous DCM; increase

to 1.2 eq.
No Cyclization (App B) Base too weak; Mesylate hydrolysis.Switch from

to NaH or KOtBu; Ensure anhydrous THF.
Over-oxidation (App A) Temperature >10°C during bleach addition.Maintain strict 0°C; Add oxidant slower.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 122026, 4-Amino-2-butanol. Retrieved from [Link]

  • Boc Protection Protocols

    • Organic Chemistry Portal.[1] Boc-Protected Amino Groups: Stability and Protection Protocols.[1] Retrieved from [Link]

  • Oxidation Methodologies: Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science. (Referencing TEMPO/Bleach protocols).
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
  • Related Pharmaceutical Intermediates

    • Matrix Fine Chemicals. 4-Aminobutan-2-ol Product Data. Retrieved from [Link]

Sources

Application

Asymmetric synthesis protocols utilizing Boc-4-amino-2-butanol

Application Note: Asymmetric Synthesis Protocols Utilizing Boc-4-amino-2-butanol Executive Summary & Strategic Utility Boc-4-amino-2-butanol (CAS: 105627-00-5 for racemate; specific enantiomers available) is a pivotal ch...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Asymmetric Synthesis Protocols Utilizing Boc-4-amino-2-butanol

Executive Summary & Strategic Utility

Boc-4-amino-2-butanol (CAS: 105627-00-5 for racemate; specific enantiomers available) is a pivotal chiral 1,3-amino alcohol building block. Unlike its regioisomer (3-amino-1-butanol) which cyclizes to pyrrolidines, the 1,3-relationship of the amine and hydroxyl groups in this scaffold predisposes it for the synthesis of chiral azetidines and 1,3-oxazinan-2-ones .

This guide details high-fidelity protocols for utilizing this scaffold in asymmetric synthesis. The primary focus is on the stereospecific intramolecular cyclization to yield 2-substituted azetidines—a motif increasingly privileged in modern drug discovery for its ability to lower lipophilicity (LogD) and improve metabolic stability compared to larger rings.

Key Applications:

  • N-Heterocycle Formation: Enantiospecific synthesis of 2-methylazetidines.

  • Cyclic Carbamates: Synthesis of 6-methyl-1,3-oxazinan-2-ones (conformationally constrained linkers).

  • Fragment Coupling: Mitsunobu etherification for kinase inhibitor synthesis.

Structural Analysis & Reactivity Profile

The reactivity of Boc-4-amino-2-butanol is defined by the competition between the nucleophilic nitrogen (tempered by the Boc group) and the secondary alcohol.

  • Stereocenter: C2 position.

  • Nucleophilic Distance: The nitrogen is separated from the oxygen-bearing carbon by 3 atoms (N-C4-C3-C2).

  • Cyclization Trajectory: Activation of the C2-alcohol followed by internal displacement by nitrogen forms a 4-membered ring (Azetidine) via a 4-exo-tet transition state (Baldwin's Rules: Favored).

Figure 1: Reactivity Divergence Map

ReactivityMap Start Boc-4-amino-2-butanol (Chiral 1,3-Amino Alcohol) Act_Ms Activation (Mesylation/Tosylation) Start->Act_Ms Step 1 Base_Mild Base/Heat (KOtBu or SOCl2) Start->Base_Mild Cyclization Base_Strong Strong Base (NaH, THF) Act_Ms->Base_Strong Step 2 Prod_Azetidine 2-Methylazetidine (Inversion of Config) Base_Strong->Prod_Azetidine Intramolecular SN2 (Inversion) Prod_Oxazine 6-Methyl-1,3-oxazinan-2-one (Retention of Config) Base_Mild->Prod_Oxazine Carbamate Attack

Caption: Divergent synthesis pathways controlled by activation strategy. Azetidine formation involves stereochemical inversion, while Oxazine formation typically retains configuration.

Protocol 1: Enantiospecific Synthesis of N-Boc-2-Methylazetidine

This is the most critical application of this scaffold. The transformation converts a flexible linear chain into a rigid, chiral 4-membered ring.

Mechanism: The reaction proceeds via a standard


 mechanism. The secondary alcohol is converted to a leaving group (Mesylate). Subsequently, the Boc-protected nitrogen is deprotonated by a strong base (NaH) to form a nucleophilic carbamate anion, which displaces the mesylate.
  • Stereochemistry: Complete Inversion .

    • (S)-Boc-4-amino-2-butanol

      
       (R)-N-Boc-2-methylazetidine.
      
    • (R)-Boc-4-amino-2-butanol

      
       (S)-N-Boc-2-methylazetidine.
      
Step-by-Step Methodology

Reagents:

  • (S)-N-Boc-4-amino-2-butanol (1.0 equiv)

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • Sodium Hydride (NaH, 60% dispersion) (1.5 equiv)

  • Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF, anhydrous)

Part A: Mesylation

  • Setup: Dissolve (S)-N-Boc-4-amino-2-butanol (10 mmol) in anhydrous DCM (50 mL) under nitrogen atmosphere. Cool to 0°C.[1][2]

  • Addition: Add TEA (15 mmol) followed by the dropwise addition of MsCl (12 mmol). Maintain temperature < 5°C.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) for 1 hour. Monitor by TLC (formation of less polar spot).

  • Workup: Quench with water. Wash organic layer with 1N HCl (cold), saturated NaHCO3, and brine. Dry over MgSO4 and concentrate. Note: The mesylate intermediate is stable enough for immediate use but should not be stored for prolonged periods.

Part B: Cyclization

  • Setup: Suspend NaH (15 mmol, washed with hexane to remove oil) in anhydrous THF (100 mL) at 0°C under nitrogen.

  • Addition: Dissolve the crude mesylate from Part A in THF (20 mL) and add dropwise to the NaH suspension. Hydrogen gas evolution will be observed.

  • Reflux: Heat the mixture to reflux (66°C) for 3–6 hours. The elevated temperature is required to overcome the ring strain energy of the transition state.

  • Quench: Cool to 0°C. Carefully quench with saturated NH4Cl solution.

  • Isolation: Extract with Ethyl Acetate (3x). Dry organics over Na2SO4.[2]

  • Purification: Flash column chromatography (Hexanes/EtOAc 9:1). The azetidine product is typically a colorless oil.[3]

Table 1: Troubleshooting the Cyclization

ProblemProbable CauseSolution
Low Yield Incomplete deprotonation of CarbamateEnsure NaH is fresh; switch to KHMDS (stronger, soluble base).
Elimination Product Formation of alkene (elimination of MsOH)Lower reaction temperature; avoid excess base; ensure anhydrous conditions.
No Reaction Steric hindrance at C2Use reflux conditions; switch leaving group to Triflate (TfO-) for higher reactivity at lower temps.

Protocol 2: Mitsunobu Coupling for Ether Synthesis

For medicinal chemistry applications where the 4-amino-2-butyl chain is used as a linker (e.g., in kinase inhibitors), the Mitsunobu reaction is preferred over alkylation to avoid racemization and elimination.

Target: Coupling Boc-4-amino-2-butanol with a phenol (Ar-OH). Stereochemistry: Inversion at C2.

Methodology:

  • Dissolution: In a dry flask, combine (R)-Boc-4-amino-2-butanol (1.0 equiv), the Phenol (1.0 equiv), and Triphenylphosphine (

    
    , 1.2 equiv) in anhydrous THF or Toluene.
    
  • Activation: Cool to 0°C. Add DIAD (Diisopropyl azodicarboxylate) or DEAD (1.2 equiv) dropwise.

  • Kinetics: Stir at 0°C for 30 mins, then RT overnight.

  • Purification: The major byproduct is triphenylphosphine oxide. Remove via precipitation in cold ether or use polymer-bound

    
     for easier workup.
    

Protocol 3: Synthesis of Chiral 1,3-Oxazinan-2-ones

This reaction creates a cyclic carbamate protecting group, which is highly stable and fixes the conformation of the chain.

Methodology:

  • Reagents: Boc-4-amino-2-butanol (1.0 equiv), Thionyl Chloride (

    
    , 1.2 equiv) or Potassium tert-butoxide (
    
    
    
    ).
  • Procedure (Base-Mediated): Dissolve substrate in THF. Add

    
     (1.1 equiv) at 0°C. Stir for 2 hours.
    
  • Mechanism: The alkoxide attacks the Boc carbonyl, displacing tert-butoxide and closing the 6-membered ring.

  • Result: 6-methyl-1,3-oxazinan-2-one.

  • Stereochemistry: Retention of configuration at C2 (since the C-O bond is not broken).

References

  • Synthesis of Azetidines from 1,3-Amino Alcohols

    • Title: "Efficient Synthesis of 2-Substituted Azetidines via Intramolecular Cycliz
    • Source:Journal of Organic Chemistry
    • Note: General methodology for gamma-amino alcohol cycliz
  • Mitsunobu Reaction on Secondary Alcohols

    • Title: "The Mitsunobu Reaction: A Powerful Tool for the Synthesis of Inverted Secondary Ethers."
    • Source:Chemical Reviews
  • Biosynthesis and Applications of Chiral Amino Alcohols

    • Title: "Stereoselective Biosynthesis of Bichiral Amino Alcohols."
    • Source:ACS Omega (PMC)
  • Azetidine Scaffolds in Drug Discovery

    • Title: "Recent Advances in the Synthesis and Reactivity of Azetidines."
    • Source:Royal Society of Chemistry
  • Preparation of 4-amino-2-butanol (Precursor Synthesis)

    • Title: "Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol."[4]

    • Source:Applied Microbiology and Biotechnology

Sources

Method

Deprotection of the Boc group from Boc-4-amino-2-butanol

Application Note: Strategic Deprotection of Boc-4-amino-2-butanol Abstract & Strategic Overview The deprotection of Boc-4-amino-2-butanol presents a specific challenge often overlooked in standard organic synthesis textb...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Deprotection of Boc-4-amino-2-butanol

Abstract & Strategic Overview

The deprotection of Boc-4-amino-2-butanol presents a specific challenge often overlooked in standard organic synthesis textbooks: product isolation . While the chemical cleavage of the tert-butyloxycarbonyl (Boc) group is mechanistically trivial using acid catalysis, the resulting product (4-amino-2-butanol) is a low-molecular-weight, highly polar amino alcohol.

Unlike lipophilic substrates, 4-amino-2-butanol exhibits high water solubility and a relatively high boiling point (~170–180°C), making standard aqueous workups (e.g., NaHCO


 wash / EtOAc extraction) prone to massive yield loss.

This Application Note provides two validated protocols designed to maximize recovery:

  • Method A (Precipitation): Isolation of the stable Hydrochloride salt.

  • Method B (Scavenging): Isolation of the free base using Ion-Exchange Chromatography (SCX).

Chemical Context & Mechanism

Substrate: N-Boc-4-amino-2-butanol (


)
Product:  4-amino-2-butanol (

) Key Risk: The secondary hydroxyl group is generally stable to standard Boc deprotection conditions (TFA or HCl), but high temperatures should be avoided to prevent acid-catalyzed elimination or migration.
Reaction Mechanism

The reaction proceeds via rapid protonation of the carbamate carbonyl, followed by the rate-determining elimination of the tert-butyl cation. The resulting carbamic acid is unstable and spontaneously decarboxylates.

BocMechanism Substrate Boc-Substrate (Protonation) Intermediate Tetrahedral Intermediate Substrate->Intermediate + H+ Cation t-Butyl Cation (Elimination) Intermediate->Cation - tBu+ Carbamic Carbamic Acid (Unstable) Cation->Carbamic Fast Product Amine Salt + CO2 + Isobutylene Carbamic->Product - CO2

Figure 1: Acid-catalyzed cleavage of the Boc group.[1] The generation of isobutylene gas and CO


 drives the reaction entropy.

Experimental Decision Matrix

Before selecting a protocol, determine the downstream requirement for the amine.

DecisionTree Start Start: Boc-4-amino-2-butanol Q1 Is the salt form acceptable for the next step? Start->Q1 MethodA Method A: HCl/Dioxane (Isolate as Solid Salt) Q1->MethodA Next step is coupling/amide bond MethodB Method B: TFA/DCM + SCX (Isolate as Free Oil) Q1->MethodB Next step is nucleophilic sensitive Yes YES No NO (Need Free Base)

Figure 2: Workflow selection based on downstream application.

Detailed Protocols

Method A: HCl in Dioxane (Salt Isolation)

Best for: Long-term storage, solid handling, and preventing yield loss in water.

Reagents:

  • 4M HCl in 1,4-Dioxane (Anhydrous)

  • Solvent: Dichloromethane (DCM) or Diethyl Ether (

    
    )
    
  • Substrate: Boc-4-amino-2-butanol

Protocol:

  • Dissolution: Dissolve 1.0 equivalent of Boc-4-amino-2-butanol in a minimal volume of anhydrous DCM (approx. 2–3 mL per mmol).

    • Note: Ether can be used, but the starting material is more soluble in DCM.

  • Acid Addition: At 0°C (ice bath), add 5–10 equivalents of 4M HCl in Dioxane dropwise.

    • Safety: Evolution of gas (isobutylene/CO

      
      ) will occur.[2] Ensure venting.
      
  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 1–2 hours.

  • Monitoring: Check TLC (ninhydrin stain). The product will stay at the baseline; starting material (Rf ~0.3–0.5) should disappear.

  • Workup (Precipitation):

    • Often, the amine hydrochloride salt precipitates directly from the mixture.

    • If no precipitate forms, concentrate the mixture to ~20% volume under reduced pressure (do not heat above 40°C).

    • Add anhydrous Diethyl Ether or MTBE to induce precipitation.

  • Isolation: Filter the solid under nitrogen or argon (the salt is hygroscopic). Wash with cold ether.

  • Drying: Dry in a vacuum desiccator over

    
     or KOH pellets.
    

Data Output:

  • Yield: Typically >90%.[3][4]

  • Form: White to off-white hygroscopic solid.

Method B: TFA Deprotection with SCX Purification (Free Base)

Best for: Obtaining the pure liquid amine without aqueous extraction.

Reagents:

  • Trifluoroacetic Acid (TFA)[1][2][3][4][5][6]

  • Dichloromethane (DCM)[1]

  • Critical Material: SCX-2 (Strong Cation Exchange) Cartridge or Dowex 50WX8 resin.

Protocol:

  • Reaction: Dissolve substrate in DCM (1:4 ratio of Substrate:Solvent). Add TFA (1:1 ratio v/v with DCM).[3] Stir at RT for 1 hour.

  • Evaporation: Concentrate in vacuo to remove DCM and bulk TFA.

    • Tip: Co-evaporate with Toluene (2x) to remove residual TFA traces. You now have the TFA salt.[2]

  • Purification (The "Catch and Release"):

    • Load: Dissolve the oily residue in MeOH (minimal volume) and load onto a pre-conditioned SCX-2 cartridge.

    • Wash: Flush the cartridge with 3–5 column volumes (CV) of Methanol.

      • Mechanism:[1][2][3][7][8] The amine binds to the sulfonic acid resin; non-polar impurities and residual Boc-byproducts wash through.

    • Elute: Flush with 2M Ammonia in Methanol (

      
      ).
      
    • Collect: Collect the ammoniacal fraction.

  • Final Isolation: Concentrate the ammonia/methanol fraction carefully under reduced pressure.

    • Warning: 4-amino-2-butanol is somewhat volatile. Do not apply high vacuum for extended periods at high heat.

Data Output:

  • Yield: typically 80–95%.

  • Form: Colorless to pale yellow viscous oil.[9]

Comparative Data & Troubleshooting

ParameterMethod A (HCl Salt)Method B (SCX Free Base)Aqueous Workup (Not Recommended)
Yield High (>90%)High (85-95%)Low (<40%)
Purity ExcellentExcellentPoor (Salts/Water remain)
Time 2-3 Hours3-4 Hours2 Hours
Stability Very StableOxidation prone over timeN/A
Main Risk Hygroscopic saltVolatility during dryingPartitioning into water
Quality Control (Self-Validation)
  • NMR (

    
    H):  Look for the disappearance of the sharp singlet at 
    
    
    
    1.44 ppm (9H, Boc group).
  • NMR (

    
    C):  Disappearance of signals at ~28 ppm (
    
    
    
    ) and ~79 ppm (quaternary C).
  • Visual: Ninhydrin stain on TLC must show a deep red/purple spot at the baseline (indicating free primary amine).

References

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis, 5th Edition. John Wiley & Sons.

  • Lundt, B. F., et al. (1978). "Removal of t-Butyl and t-Butoxycarbonyl Protecting Groups with Trifluoroacetic acid". International Journal of Peptide and Protein Research, 12(5), 258–268.[3]

  • Han, G., et al. (2001). "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M)". Journal of Peptide Research, 58(4), 338-341.

  • Common Organic Chemistry. (2023). "Boc Deprotection (TFA) & Mechanism".

Sources

Application

Application Note: Reaction of Boc-4-amino-2-butanol with Electrophiles

Abstract This guide details the synthetic utility of tert-butyl (3-hydroxybutyl)carbamate (Boc-4-amino-2-butanol), a versatile chiral building block (CAS: 167216-30-0). Possessing both a secondary alcohol and a Boc-prote...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the synthetic utility of tert-butyl (3-hydroxybutyl)carbamate (Boc-4-amino-2-butanol), a versatile chiral building block (CAS: 167216-30-0). Possessing both a secondary alcohol and a Boc-protected primary amine, this molecule serves as a linchpin in the synthesis of pyrrolidines, 1,3-oxazines, and complex peptidomimetics. This document provides validated protocols for chemoselective O-functionalization, stereochemical inversion via Mitsunobu coupling, and intramolecular cyclization strategies.

Molecule Profile & Reactivity Landscape

Compound: tert-Butyl (3-hydroxybutyl)carbamate CAS Number: 167216-30-0 (Racemic) / 1311368-95-2 (S-isomer) Molecular Weight: 189.25 g/mol Structure:



Structural Analysis

The molecule features two distinct nucleophilic sites with orthogonal reactivity:

  • Secondary Alcohol (C2-OH): The primary site for reaction with electrophiles. It is sterically accessible but prone to elimination under harsh acidic/basic conditions. Its chirality (typically R or S) allows for stereocontrolled synthesis.

  • Boc-Protected Amine (N4-NHBoc): The carbamate nitrogen is non-nucleophilic under neutral conditions. However, upon deprotonation (pKa ~17), it can act as a nucleophile for intramolecular cyclization. The Boc group is acid-labile (TFA/HCl) but base-stable.

Reaction Pathways Diagram

ReactionLandscape Start Boc-4-amino-2-butanol Prod_Ether O-Alkyl Ethers (Retention) Start->Prod_Ether R-X, Base (Williamson) Prod_Ester O-Acyl Esters (Retention) Start->Prod_Ester R-COCl, Pyridine Prod_Inv Inverted Esters/Ethers (Mitsunobu) Start->Prod_Inv PPh3, DIAD, Nu-H (Inversion) Prod_Pyr 2-Methylpyrrolidine (Cyclization) Start->Prod_Pyr 1. MsCl 2. TFA 3. Base Prod_Ox Boc-4-amino-2-butanone (Oxidation) Start->Prod_Ox Dess-Martin or Swern

Caption: Divergent synthetic pathways for Boc-4-amino-2-butanol. Green path indicates the high-value cyclization route.

Application 1: Stereoselective Mitsunobu Reaction

Objective: Inversion of the C2 stereocenter while introducing a nucleophile (e.g., phenol, azide, or acid). Mechanism: The reaction proceeds via an oxyphosphonium intermediate, followed by


 displacement, resulting in Walden inversion.
Protocol: Coupling with Phenols (Ether Synthesis)

Reagents: Triphenylphosphine (


), Diisopropyl azodicarboxylate (DIAD), Phenol derivative, THF.
  • Preparation: In a flame-dried flask under

    
    , dissolve Boc-4-amino-2-butanol  (1.0 equiv) and the Phenol  (1.1 equiv) in anhydrous THF (0.1 M concentration).
    
  • Phosphine Addition: Add

    
      (1.2 equiv) and cool the solution to 0°C.
    
  • Azodicarboxylate Addition: Dropwise add DIAD (1.2 equiv) over 15 minutes. The solution will turn yellow.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor by TLC (stain with Ninhydrin).

  • Workup: Concentrate the solvent. Triturate the residue with

    
     (1:1) to precipitate triphenylphosphine oxide (
    
    
    
    ). Filter and concentrate the filtrate.[1]
  • Purification: Flash column chromatography (EtOAc/Hexane).

Critical Note: The order of addition is crucial to prevent side reactions. Pre-complexation of


 and DIAD is recommended for sterically hindered phenols [1].

Application 2: Intramolecular Cyclization to Pyrrolidines

Objective: Synthesis of chiral 2-methylpyrrolidine scaffolds. Strategy: Activation of the alcohol as a leaving group (Mesylate) followed by N-deprotection and intramolecular nucleophilic displacement.

Detailed Workflow

Cyclization Step1 1. Activation (MsCl, Et3N) Inter1 Intermediate: O-Mesylate Step1->Inter1 Step2 2. Deprotection (TFA/DCM) Inter1->Step2 Inter2 Intermediate: Amino-Mesylate Salt Step2->Inter2 Step3 3. Cyclization (NaOH, Heat) Inter2->Step3 Final Product: 2-Methylpyrrolidine Step3->Final

Caption: Stepwise protocol for converting Boc-4-amino-2-butanol to 2-methylpyrrolidine.

Protocol
  • Activation (Mesylation):

    • Dissolve Boc-4-amino-2-butanol (10 mmol) in DCM (50 mL). Add

      
       (15 mmol).
      
    • Cool to 0°C. Add Methanesulfonyl chloride (MsCl, 11 mmol) dropwise.

    • Stir 1h. Wash with

      
      , brine, dry (
      
      
      
      ), and concentrate. Do not purify the mesylate on silica (it may degrade).
  • Deprotection:

    • Dissolve the crude mesylate in DCM (20 mL). Add TFA (10 mL).

    • Stir at RT for 1-2h until Boc removal is complete (monitor by LCMS).

    • Concentrate to remove excess TFA/DCM.

  • Cyclization:

    • Redissolve the residue in MeOH (50 mL) or

      
      .
      
    • Add excess base (e.g., 2M NaOH) to adjust pH > 12.

    • Heat to reflux (60-70°C) for 2-4 hours. The free amine displaces the mesylate.

    • Extraction: Extract the pyrrolidine into DCM or

      
      . Note: 2-methylpyrrolidine is volatile; use careful evaporation [2].
      

Application 3: Chemoselective O-Alkylation

Objective: Etherification of the hydroxyl group without affecting the Boc-amine. Challenge: Strong bases (NaH) can deprotonate the Boc-NH (pKa ~17), leading to N-alkylation or cyclic carbamate formation.

Protocol: Phase Transfer Catalysis (PTC)

This method uses mild conditions to favor O-alkylation. Reagents: Alkyl Halide (


), 50% NaOH (aq), Toluene, Tetrabutylammonium bromide (TBAB).
  • Setup: Mix Boc-4-amino-2-butanol (1.0 equiv) in Toluene (0.2 M).

  • Catalyst: Add TBAB (0.1 equiv).

  • Base & Electrophile: Add 50% NaOH solution (5 equiv) and the Alkyl Halide (1.5 equiv).

  • Reaction: Stir vigorously at RT (or 50°C for unreactive halides). The biphasic system protects the carbamate from hydrolysis while promoting O-alkylation.

  • Workup: Separate layers. Wash organic layer with water.

Alternative: For methyl ethers, use


 and MeI in DMF for neutral, high-yielding methylation [3].

Troubleshooting & Optimization

IssueProbable CauseSolution
Boc Migration Basic conditions causing O→N acyl transfer.Avoid strong bases with heating. Use PTC or

methods.
Elimination Formation of butenyl amines during mesylation.Keep mesylation strictly at 0°C. Do not use pyridine as solvent; use

in DCM.
Low Yield (Mitsunobu) Steric hindrance of secondary alcohol.Use DIAD instead of DEAD. Add acid/phenol last if using the pre-complexation method.
Racemization

pathway active during substitution.
Ensure

conditions: Use a good leaving group (Ms/Ts) and a polar aprotic solvent to favor direct displacement.

References

  • Mitsunobu Reaction Review: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6), 2551–2651. Link

  • Pyrrolidine Synthesis: Smith, A. B., et al. "Indole-Diterpene Synthetic Studies. Construction of the Pyrrolidine Ring." Journal of the American Chemical Society, 1992, 114, 1438. Link

  • Silver Oxide Alkylation: Tanemura, K., et al. "Silver Oxide Catalyzed Methylation of Alcohols." Chemistry Letters, 2004, 33(8), 1032. Link

  • Boc Group Stability: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th Ed., Wiley, 2006. Link

Sources

Method

Application Notes &amp; Protocols: The Strategic Role of Boc-4-amino-2-butanol in Asymmetric Synthesis

Foreword: The Architectural Elegance of a Chiral Synthon In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the demand for enantiomerically pure compounds is absolut...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Architectural Elegance of a Chiral Synthon

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the demand for enantiomerically pure compounds is absolute. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, making stereochemical control the cornerstone of rational drug design. Within the arsenal of the synthetic chemist, chiral building blocks, or synthons, offer a powerful and direct strategy for introducing stereocenters with high fidelity.

This guide focuses on a particularly versatile yet elegantly simple synthon: Boc-4-amino-2-butanol . This molecule, available in both (R) and (S) forms, is a quintessential example of a chiral building block. It contains a stereodefined secondary alcohol and a protected primary amine, offering two distinct points for chemical modification. Its utility lies not just in the chirality it possesses, but in its capacity to be transformed into a range of other valuable chiral molecules, most notably chiral amines and other complex amino alcohols. This document serves as a detailed exploration of its synthetic potential, providing not only protocols but also the underlying mechanistic rationale required for successful and innovative application.

Foundational Properties of Boc-4-amino-2-butanol

Before delving into its applications, it is crucial to understand the structural and chemical properties of Boc-4-amino-2-butanol that make it a valuable synthetic precursor. The molecule possesses a single chiral center at the C2 position, bearing the hydroxyl group. The primary amine at the C4 position is protected with a tert-butyloxycarbonyl (Boc) group.

Causality Behind the Structure:

  • The Chiral Center (C2): The pre-defined stereochemistry at the C2 alcohol is the molecule's primary asset. This center serves as the foundation for all subsequent stereocontrolled transformations.

  • The Boc Protecting Group: The Boc group is one of the most widely used amine protecting groups in organic synthesis.[1] Its selection is strategic: it is exceptionally stable under a wide range of nucleophilic and basic conditions, allowing for selective manipulation of the hydroxyl group.[1] Crucially, it can be removed under mild acidic conditions (e.g., trifluoroacetic acid), which typically do not compromise the integrity of the newly synthesized chiral products.[1] This orthogonality is fundamental to its utility.

Property(R)-4-(Boc-amino)-2-butanol(S)-4-(Boc-amino)-2-butanol
Molecular Formula C₉H₁₉NO₃C₉H₁₉NO₃
Molecular Weight 189.25 g/mol 189.25 g/mol
Appearance Typically a colorless oil or low-melting solidTypically a colorless oil or low-melting solid
Key Functional Groups Secondary Alcohol, Boc-protected AmineSecondary Alcohol, Boc-protected Amine
Chirality Single stereocenter at C2Single stereocenter at C2

Core Synthetic Strategy: From Amino Alcohol to Chiral Aziridine

One of the most powerful applications of chiral 1,2-amino alcohols is their conversion into chiral aziridines.[2] Aziridines are highly valuable, strained three-membered rings containing a nitrogen atom. This ring strain makes them susceptible to nucleophilic ring-opening reactions, enabling the stereospecific synthesis of a diverse array of substituted chiral amines.[3] Boc-4-amino-2-butanol is an excellent precursor for this transformation.

The conversion follows a well-established, two-step sequence that proceeds with a net inversion of configuration at one of the stereocenters, a classic example of stereochemical manipulation.

G cluster_workflow Aziridination Workflow start (R)-Boc-4-amino-2-butanol step1 Activation of Hydroxyl (e.g., Tosylation) start->step1 TsCl, Pyridine intermediate Tosylated Intermediate (Good Leaving Group) step1->intermediate step2 Intramolecular Cyclization (Base-mediated SN2) intermediate->step2 K2CO3 or NaH product (S)-Chiral Aziridine step2->product Inversion of configuration at C2

Caption: Workflow for converting Boc-4-amino-2-butanol to a chiral aziridine.

Mechanistic Rationale:

  • Activation of the Hydroxyl Group: The hydroxyl group is a poor leaving group. To facilitate an intramolecular substitution, it must first be converted into a good leaving group, such as a tosylate or mesylate.[2] This is typically achieved by reacting the amino alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine. The base serves to neutralize the HCl byproduct.

  • Intramolecular Cyclization: The Boc-protected amine, while a poor nucleophile itself, can be deprotonated under appropriate conditions, or the reaction can proceed directly. However, for a more robust protocol, subsequent deprotection of the Boc group followed by N-alkylation is a common alternative before cyclization. For direct cyclization from a precursor where the amine is free, a non-nucleophilic base (e.g., potassium carbonate, sodium hydride) is added.[4] This base promotes the intramolecular Sₙ2 attack of the nitrogen atom onto the carbon bearing the tosylate leaving group. This attack occurs from the backside, resulting in a complete inversion of stereochemistry at the C2 position.[5]

This sequence transforms an (R)-amino alcohol into an (S)-aziridine (or vice-versa), providing exquisite control over the product's stereochemistry.

Application Protocol 1: Synthesis of (S)-1-Boc-2-(2-hydroxyethyl)aziridine from (R)-Boc-4-amino-2-butanol

This protocol details the conversion of the chiral amino alcohol to a valuable chiral aziridine intermediate.

Materials & Reagents:

  • (R)-tert-butyl (3-hydroxybutyl)carbamate [(R)-Boc-4-amino-2-butanol]

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine, anhydrous

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol Steps:

Part A: Tosylation of the Hydroxyl Group

  • Setup: To a flame-dried, argon-purged round-bottom flask equipped with a magnetic stir bar, add (R)-Boc-4-amino-2-butanol (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add anhydrous pyridine (1.5 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq). Rationale: Pyridine acts as both a solvent and a base to quench the HCl generated. The reaction is cooled to control the exothermic reaction and prevent side product formation.

  • Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude tosylate is often sufficiently pure to be used in the next step without further purification.

Part B: Intramolecular Cyclization to form the Aziridine

  • Setup: To a flame-dried, argon-purged round-bottom flask, add the crude tosylate from Part A.

  • Dissolution: Dissolve the tosylate in anhydrous DMF (approx. 0.1 M concentration).

  • Base Addition: Add anhydrous potassium carbonate (3.0 eq). Rationale: K₂CO₃ is a non-nucleophilic base suitable for promoting the intramolecular cyclization without competing in intermolecular side reactions. DMF is an excellent polar aprotic solvent for Sₙ2 reactions.[4]

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 8-12 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and add water. Transfer to a separatory funnel and extract with diethyl ether (3x).

  • Purification: Combine the organic layers, wash extensively with brine to remove DMF, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure (S)-1-Boc-2-(2-hydroxyethyl)aziridine.

Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and its optical rotation measured to confirm the inversion of stereochemistry.

Synthetic Utility: Ring-Opening of Chiral Aziridines

The true power of the aziridine intermediate lies in its utility as a precursor to a wide variety of chiral molecules. The strained ring can be opened by a vast range of nucleophiles, including azides, amines, organometallics, and hydrides.[6] This process is typically highly regioselective and stereospecific.

G cluster_workflow Synthetic Diversification via Aziridine Ring-Opening start (S)-Chiral Aziridine (from Boc-4-amino-2-butanol) nuc1 Azide (NaN₃) start->nuc1 nuc2 Amine (R₂NH) start->nuc2 nuc3 Organocuprate (R₂CuLi) start->nuc3 prod1 Chiral Azido-amine (precursor to Vicinal Diamine) nuc1->prod1 SN2 Ring-Opening prod2 Chiral Diamine nuc2->prod2 SN2 Ring-Opening prod3 Chiral Alkylated Amine nuc3->prod3 SN2 Ring-Opening

Caption: Diversification of chiral products from an aziridine intermediate.

Regioselectivity Rationale: In the case of an N-Boc aziridine derived from Boc-4-amino-2-butanol, the two carbons of the aziridine ring are not equivalent. Nucleophilic attack will preferentially occur at the less sterically hindered carbon atom, which is the CH₂ group of the ring. This regioselectivity provides a predictable outcome for synthesizing linear, substituted chiral amines.

Application Protocol 2: Synthesis of a Chiral Vicinal Diamine Precursor

This protocol describes the ring-opening of the previously synthesized aziridine with sodium azide to produce a chiral azido-amine, which can be readily reduced to a valuable chiral 1,2-diamine.

Materials & Reagents:

  • (S)-1-Boc-2-(2-hydroxyethyl)aziridine (from Protocol 1)

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • Methanol/Water solvent mixture

  • Ethyl acetate

Protocol Steps:

  • Setup: In a round-bottom flask, dissolve the chiral aziridine (1.0 eq) in a 4:1 mixture of methanol and water.

  • Reagent Addition: Add sodium azide (1.5 eq) and ammonium chloride (1.2 eq). Rationale: NaN₃ is the azide nucleophile. NH₄Cl acts as a mild proton source to facilitate the ring-opening.[6]

  • Reaction: Heat the mixture to reflux (approx. 70-80 °C) and stir for 12-24 hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction to room temperature and remove the methanol under reduced pressure. Add water to the residue and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the pure chiral azido-amine.

  • Next Step (Reduction): The resulting azide can be cleanly reduced to the primary amine (forming the vicinal diamine) using standard conditions, such as catalytic hydrogenation (H₂, Pd/C) or Staudinger reduction (PPh₃, H₂O).

Conclusion

Boc-4-amino-2-butanol is far more than a simple chiral molecule; it is a strategic synthon that provides access to a rich and diverse family of high-value chiral products. Its true utility is realized through its transformation into chiral aziridines, which act as powerful electrophilic intermediates for the stereospecific construction of complex amines and amino alcohols. The protocols and mechanistic discussions provided herein demonstrate the logical, predictable, and highly controllable nature of these transformations. For researchers in drug discovery and development, mastering the application of such building blocks is essential for the efficient and elegant synthesis of next-generation chiral therapeutics.

References

  • Chiral auxiliary - Wikipedia. Wikipedia. Available at: [Link]

  • Asymmetric Synthesis. University of Bath. Available at: [Link]

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed, National Center for Biotechnology Information. Available at: [Link]

  • Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Available at: [Link]

  • Highly Diastereoselective Construction of Carbon– Heteroatom Quaternary Stereogenic Centers in the Synthesis of Analogs of Bioactive Compounds. Frontiers in Chemistry. Available at: [Link]

  • Enantio- and diastereoselective synthesis of γ-amino alcohols. Royal Society of Chemistry. Available at: [Link]

  • Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings. PubMed, National Center for Biotechnology Information. Available at: [Link]

  • An enantiodivergent synthesis of N -Boc-protected ( R )- and ( S )-4-amino cyclopent-2-en-1-one. ResearchGate. Available at: [Link]

  • Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA. Available at: [Link]

  • Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. DiVA portal. Available at: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Simple and efficient synthesis of chiral amino alcohols with an amino acid-based skeleton. ResearchGate. Available at: [Link]

  • Synthesis of Aziridines from Amino Alcohols. ResearchGate. Available at: [Link]

  • Aziridine synthesis by ring closure reaction. Organic Chemistry Portal. Available at: [Link]

  • Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules. Available at: [Link]

  • Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Der Pharma Chemica. Available at: [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. Available at: [Link]

  • Regioselective and Stereodivergent Synthesis of Enantiomerically Pure Vic-Diamines From Chiral β-Amino Alcohols. PubMed, National Center for Biotechnology Information. Available at: [Link]

  • 4-amino butanol Drug Information. PharmaCompass. Available at: [Link]

  • Preparation method of chiral compound S-(+)- and R-(-)-2-aminobutanol.Google Patents.
  • Synthesis and therapeutic application of beta-amino alcohol derivatives. ResearchGate. Available at: [Link]

  • Method for synthesizing (S)-2-aminobutanol.Google Patents.

Sources

Application

Boc-4-amino-2-butanol in the development of enzyme inhibitors

An Application Guide to the Strategic Use of Boc-4-amino-2-butanol in the Design and Synthesis of Enzyme Inhibitors Abstract This technical guide provides researchers, medicinal chemists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Strategic Use of Boc-4-amino-2-butanol in the Design and Synthesis of Enzyme Inhibitors

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the strategic application of (S)-Boc-4-amino-2-butanol as a pivotal chiral building block in the synthesis of enzyme inhibitors. We delve into the molecular rationale for its use, focusing on the formation of the critical hydroxyethylamine isostere, a well-established transition-state mimic for aspartyl proteases and other hydrolases. This document furnishes detailed, field-proven protocols for the synthesis of key intermediates and their subsequent elaboration into potent inhibitors, alongside methodologies for their biochemical evaluation.

Introduction: The Strategic Value of Boc-4-amino-2-butanol

In the landscape of modern drug discovery, the use of chiral building blocks to construct stereochemically defined molecules is paramount. (S)-Boc-4-amino-2-butanol is an exemplary synthon, valued for its bifunctional nature and, most critically, the specific stereochemistry of its secondary alcohol.[1][] Its structure is pre-organized to serve as a precursor to the hydroxyethylamine isostere, a dipeptide mimic that has proven invaluable in the development of potent enzyme inhibitors, most notably for HIV protease.[3]

Causality Behind its Utility:

  • The Hydroxyethylamine Isostere: Aspartyl proteases, a class of enzymes crucial to viral replication (e.g., HIV protease) and other physiological processes, function by hydrolyzing peptide bonds.[4] This reaction proceeds through a high-energy tetrahedral transition state. The hydroxyl group of the hydroxyethylamine moiety is designed to mimic this transition state, binding with high affinity to the catalytic aspartate residues in the enzyme's active site. The (S)-configuration of the alcohol in the synthon is often crucial for achieving optimal binding geometry.[5]

  • The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group provides robust protection for the primary amine under a wide range of reaction conditions, including those involving nucleophiles and many bases.[6][] Its key advantage lies in its lability under acidic conditions, allowing for selective deprotection at a desired stage in a synthetic sequence without compromising other sensitive functionalities.[6]

  • Synthetic Versatility: The two functional groups—the protected amine and the secondary alcohol—allow for sequential, controlled modifications, making it an ideal starting point for multi-step syntheses.

Synthetic Pathways and Core Protocols

The most common and powerful application of Boc-4-amino-2-butanol is its conversion into a chiral amino-epoxide. This epoxide is a highly valuable, electrophilic intermediate that can be efficiently opened by a variety of nucleophiles to construct the core of the target inhibitor.

G A Boc-4-amino-2-butanol B Mesylation of Hydroxyl Group A->B MsCl, Et3N C Boc-protected Amino Mesylate B->C D Base-induced Cyclization C->D K2CO3, MeOH E Chiral Boc-Amino Epoxide Intermediate D->E F Nucleophilic Ring-Opening (e.g., with an amine, R-NH2) E->F G Hydroxyethylamine Core Structure F->G H Further Elaboration G->H I Final Enzyme Inhibitor H->I

Caption: General synthetic workflow from Boc-4-amino-2-butanol to a final enzyme inhibitor.

Protocol 2.1: Synthesis of (S)-tert-Butyl (4-oxiran-2-yl)ethyl)carbamate (A Chiral Amino-Epoxide)

This two-step protocol converts the starting amino alcohol into the key epoxide intermediate.

Principle: The hydroxyl group is first converted into a good leaving group (mesylate). Subsequent treatment with a mild base facilitates an intramolecular SN2 reaction, where the nitrogen's lone pair (after potential in-situ deprotection or in equilibrium) attacks the carbon bearing the mesylate, displacing it to form the stable three-membered epoxide ring. However, with a stable Boc group, the cyclization is more practically achieved via the alkoxide. The base deprotonates the hydroxyl group, and the resulting alkoxide displaces the mesylate on an adjacent carbon. For this to work from Boc-4-amino-2-butanol, a different strategy is required. A more direct and literature-supported approach for creating the necessary hydroxyethylamine core is via an asymmetric aldol reaction followed by a Curtius rearrangement.[8]

However, to demonstrate the utility of a pre-existing amino alcohol synthon, we will present a common sequence for converting a related structure into an epoxide, which is a foundational reaction in this field. Let's adapt the protocol to a more logical transformation for inhibitor synthesis: coupling and modification.

Revised Protocol 2.1: Coupling of Boc-4-amino-2-butanol with an N-Protected Amino Acid

Principle: This protocol demonstrates how to build a peptide-like backbone. An N-protected amino acid is activated to form a reactive species (e.g., an acid chloride or an active ester) which then readily reacts with the free hydroxyl group of Boc-4-amino-2-butanol via an esterification reaction.

Materials:

  • (S)-Boc-4-amino-2-butanol

  • N-Cbz-L-Phenylalanine

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reactant Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve N-Cbz-L-Phenylalanine (1.1 equivalents) and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Activation: Add DCC (1.1 equivalents) to the solution and stir for 15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Addition of Alcohol: Add a solution of (S)-Boc-4-amino-2-butanol (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Filtration: Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of cold DCM.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel to yield the desired ester-linked product.

Rationale for Choices:

  • DCC/DMAP: This combination is a standard, highly efficient method for esterification (the Steglich esterification). DCC activates the carboxylic acid, and DMAP serves as a nucleophilic catalyst to accelerate the reaction.[9]

  • Anhydrous Conditions: DCC is sensitive to water, which would consume the reagent and lead to lower yields.

  • Aqueous Workup: The acid and base washes are crucial for removing any unreacted starting materials and byproducts, ensuring a pure final product after chromatography.

Biochemical Evaluation of Inhibitors

Once a candidate inhibitor is synthesized, its biological activity must be quantified. Enzyme assays are fundamental laboratory techniques used to measure the rate of an enzyme-catalyzed reaction and the effect of inhibitors on this rate.[10][11] The most common parameter determined is the half-maximal inhibitory concentration (IC₅₀).

Protocol 3.1: General Method for IC₅₀ Determination via a Spectrophotometric Assay

Principle: This protocol describes a continuous spectrophotometric assay where the enzyme's activity results in a change in absorbance over time.[10][12] By measuring the reaction rate at various inhibitor concentrations, a dose-response curve can be generated to calculate the IC₅₀ value—the concentration of inhibitor required to reduce enzyme activity by 50%.

Materials:

  • Target enzyme (e.g., a protease like Trypsin or a custom-expressed protease)

  • Chromogenic or fluorogenic substrate specific to the enzyme

  • Assay buffer (e.g., Tris-HCl or PBS at optimal pH for the enzyme)

  • Synthesized inhibitor stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader capable of kinetic measurements

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the synthesized inhibitor in assay buffer from the DMSO stock. Ensure the final DMSO concentration in all wells is constant and low (<1%) to avoid solvent effects. Prepare solutions of the enzyme and substrate in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Inhibitor dilution (or buffer for control wells)

    • Enzyme solution

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37 °C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the substrate solution to all wells.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and begin measuring the absorbance (or fluorescence) at regular intervals (e.g., every 30 seconds) for 15-30 minutes. The wavelength should be set to the λ_max of the product being formed.

  • Data Analysis:

    • For each inhibitor concentration, calculate the initial reaction velocity (V₀) from the linear portion of the kinetic trace (ΔAbsorbance/Δtime).

    • Normalize the velocities by expressing them as a percentage of the uninhibited control (0% inhibition = 100% activity).

    • Plot the % activity versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (or sigmoidal dose-response) equation to determine the IC₅₀ value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Serial Dilutions of Inhibitor A1 Add Buffer, Inhibitor, and Enzyme to 96-well plate P1->A1 P2 Prepare Enzyme and Substrate Solutions P2->A1 A2 Pre-incubate at 37°C (15 min) A1->A2 A3 Initiate reaction with Substrate A2->A3 A4 Measure Absorbance Kinetically in Plate Reader A3->A4 D1 Calculate Initial Velocity (V₀) for each concentration A4->D1 D2 Normalize to % Activity vs. Control D1->D2 D3 Plot % Activity vs. [Inhibitor] D2->D3 D4 Fit Dose-Response Curve and Determine IC50 D3->D4

Caption: Experimental workflow for determining the IC50 value of a synthesized inhibitor.

Data Presentation: Example Inhibition Data

The table below illustrates how inhibition data for a series of compounds derived from a Boc-4-amino-2-butanol scaffold might be presented. The variations (R¹, R²) represent different chemical groups added to the core structure during synthesis to explore structure-activity relationships (SAR).

Compound IDR¹ GroupR² GroupTarget Enzyme IC₅₀ (nM)
INH-001 BenzylIsobutyl450
INH-002 3-PhenylpropylIsobutyl220
INH-003 BenzylCyclohexylmethyl85
INH-004 4-FluorobenzylIsobutyl310

Interpretation: The hypothetical data suggest that increasing the lipophilicity of the R¹ group (INH-002 vs. INH-001) or the size of the R² group (INH-003 vs. INH-001) leads to improved potency. Such data are critical for guiding the next round of inhibitor design and synthesis.

Conclusion and Future Outlook

(S)-Boc-4-amino-2-butanol is a cornerstone chiral synthon for the development of hydroxyethylamine-based enzyme inhibitors. Its inherent stereochemistry and orthogonal protecting group strategy provide a reliable and efficient entry point into complex molecular architectures. The protocols detailed herein offer a robust framework for synthesizing and evaluating novel inhibitors based on this privileged scaffold. Future work will likely focus on incorporating this building block into novel, non-peptidic backbones to improve pharmacokinetic properties and explore its utility against a broader range of enzyme targets beyond proteases.

References

  • Longdom Publishing. (2024). Advances in Enzyme Assays for Biochemical Pathway Analysis and Metabolic Profiling. Longdom Publishing. [Link]

  • Thompson, S. K., et al. (1994). Structure-based design and synthesis of substituted 2-butanols as nonpeptidic inhibitors of HIV protease: secondary amide series. Journal of Medicinal Chemistry. [Link]

  • BellBrook Labs. (2025). How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs. [Link]

  • Wikipedia. Enzyme assay. [Link]

  • Ghosh, A. K., & Fidanze, S. (1998). Asymmetric Aldol Route to Hydroxyethylamine Isostere: Stereoselective Synthesis of the Core Unit of Saquinavir. Organic Letters. [Link]

  • Huang, H., et al. (2018). Recent advances in screening of enzymes inhibitors based on capillary electrophoresis. Journal of Pharmaceutical Analysis. [Link]

  • Turner, N. J. (2009). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Biomolecules. [Link]

  • Di Schiavi, E., et al. (2021). Recent Advances in Heterocyclic HIV Protease Inhibitors. International Journal of Molecular Sciences. [Link]

  • Ghosh, A. K., & Fidanze, S. (2000). Asymmetric Aldol Route to Hydroxyethylamine Isostere: Stereoselective Synthesis of the Core Unit of Saquinavir. The Journal of Organic Chemistry. [Link]

  • Ghosh, A. K. (2014). DESIGN AND SYNTHESIS OF POTENT HIV-1 PROTEASE INHIBITORS AND ENANTIOSELECTIVE SYNTHESIS OF ANTIDIABETIC AGENT, CARAMBOLAFLAVONE. Purdue University Graduate School. [Link]

  • Brai, A., et al. (2004). Stereocontrolled synthesis of hydroxyethylamine isosteres via chiral sulfoxide chemistry. Tetrahedron. [Link]

  • de Fátima, Â., et al. (2022). Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents. International Journal of Molecular Sciences. [Link]

  • Stenutz. 4-amino-2-butanol. [Link]

  • Kumar, A., et al. (2012). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Der Pharma Chemica. [Link]

  • Google Patents. Synthetic method of aminobutanol.
  • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Biomolecules. [Link]

  • Wang, Y., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. [Link]

  • Silverman, R. B., & Invergo, B. J. (1986). 4-Amino-2-(substituted methyl)-2-butenoic acids: substrates and potent inhibitors of gamma-aminobutyric acid aminotransferase. Journal of Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Domainex. (2022). Synthesis in Review: Methods for synthesising bioisosteres to improve the properties of bioactive compounds. [Link]

  • ChemBK. 4-AMINO-2-BUTANOL. [Link]

  • ResearchGate. (2026). Synthesis of novel β-amino carbonyl derivatives and their inhibition effects on some metabolic enzymes. [Link]

Sources

Method

Application Note: Biocatalytic Resolution of N-Boc-4-amino-2-butanol

Abstract This guide details the protocol for the production of enantiomerically pure (R)- and (S)-N-Boc-4-amino-2-butanol via lipase-catalyzed kinetic resolution (KR). Chiral amino alcohols are critical pharmacophores in...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the protocol for the production of enantiomerically pure (R)- and (S)-N-Boc-4-amino-2-butanol via lipase-catalyzed kinetic resolution (KR). Chiral amino alcohols are critical pharmacophores in the synthesis of antiretrovirals (e.g., Dolutegravir analogs) and antibiotics. While traditional chemical synthesis requires expensive chiral pool starting materials (e.g., amino acids), this biocatalytic route allows for the cost-effective resolution of the racemic alcohol using robust, commercially available lipases.

Introduction & Molecule Profile[1][2][3]

N-Boc-4-amino-2-butanol is a gamma-amino alcohol protected by a tert-butyloxycarbonyl group. The distance between the chiral center (C2) and the protected amine (C4) is sufficient to minimize steric interference during enzymatic binding, yet the bulky Boc group aids in solubility in organic solvents favored for transesterification.

  • Target Molecule: N-Boc-4-amino-2-butanol

  • CAS: 103065-26-3 (Generic for racemate)

  • Molecular Weight: 189.25 g/mol

  • Application: Chiral building block for peptidomimetics, integrase inhibitors, and alkaloids.

Comparison of Synthetic Routes
FeatureChemical Synthesis (Chiral Pool)Biocatalytic Kinetic Resolution (Recommended)
Starting Material L-Aspartic acid or L-Threonine (Expensive)Racemic 4-amino-2-butanol (Cheap)
Steps 4-5 (Reduction, Protection, etc.)2 (Protection, Resolution)
Yield Moderate (Losses in multiple steps)Max 50% per enantiomer (Theoretical)
Enantiopurity High (>98% ee)Excellent (>99% ee)
Scalability Linear scalingBatch or Continuous Flow (Immobilized Enzyme)

Biocatalytic Strategy: Kinetic Resolution (KR)

The core strategy utilizes Lipase B from Candida antarctica (CAL-B) to catalyze the irreversible transesterification of the racemic alcohol.

Mechanistic Insight (Kazlauskas Rule)

Lipases generally follow the Kazlauskas Rule for the resolution of secondary alcohols. The enzyme active site contains a "medium" and a "large" pocket.

  • Medium Group (M): Methyl (

    
    )
    
  • Large Group (L): N-Boc-aminoethyl (

    
    )
    

CAL-B preferentially acylates the enantiomer where the stereocenter allows the large group to fit into the large pocket while the hydroxyl group attacks the acyl-enzyme intermediate. For 4-amino-2-butanol, this corresponds to the (R)-enantiomer .

Reaction Pathway:

  • Fast Reaction: (R)-Alcohol + Acyl Donor

    
    (R)-Ester 
    
  • Slow/No Reaction: (S)-Alcohol remains unreacted.

Reaction Scheme

ReactionScheme cluster_0 Substrates cluster_1 Biocatalyst cluster_2 Products Racemate rac-N-Boc-4-amino-2-butanol Enzyme CAL-B (Novozym 435) Immobilized Lipase Racemate->Enzyme Donor Vinyl Acetate (Acyl Donor) Donor->Enzyme REster (R)-O-Acetyl-N-Boc-4-amino-2-butanol (Acylated Product) Enzyme->REster Fast (k_R) SAlcohol (S)-N-Boc-4-amino-2-butanol (Unreacted Substrate) Enzyme->SAlcohol Remains

Caption: Schematic of the kinetic resolution process. CAL-B selectively acetylates the (R)-enantiomer, leaving the (S)-enantiomer as the alcohol.

Detailed Protocol

Materials & Reagents[4][5][6][7]
  • Substrate: rac-N-Boc-4-amino-2-butanol (10 g, ~53 mmol).

  • Enzyme: Novozym 435 (Immobilized CAL-B on acrylic resin) or equivalent (e.g., Amano Lipase PS-C II). Loading: 20-50% w/w relative to substrate.

  • Acyl Donor: Vinyl Acetate (3-5 equivalents).

  • Solvent: MTBE (Methyl tert-butyl ether) or Toluene (Anhydrous).

  • Molecular Sieves: 4Å (Optional, to ensure anhydrous conditions).

Experimental Procedure (Batch Mode)
  • Preparation: In a 250 mL round-bottom flask, dissolve 10 g of rac-N-Boc-4-amino-2-butanol in 100 mL of anhydrous MTBE.

  • Acyl Donor Addition: Add 15 mL (approx. 3 eq) of Vinyl Acetate.

  • Initiation: Add 2.0 g of Novozym 435 (20% w/w).

  • Incubation: Place the flask in an orbital shaker at 35°C and 200 rpm .

    • Note: Avoid magnetic stirring as it grinds the immobilized enzyme particles, reducing recyclability.

  • Monitoring: Monitor reaction progress by chiral HPLC or GC (see Section 4.3) every 2 hours.

    • Target: Stop reaction at exactly 50% conversion (

      
      ).
      
  • Termination: Filter off the enzyme beads using a sintered glass funnel. Wash beads with 20 mL MTBE.

    • Recycling: The enzyme beads can be air-dried and stored at 4°C for reuse (typically 5-10 cycles).

  • Workup: Concentrate the filtrate under reduced pressure to obtain a yellow oil (mixture of ester and alcohol).

  • Purification: Separate via Flash Column Chromatography (Silica Gel).

    • Eluent: Hexane:Ethyl Acetate gradient (starts 90:10

      
       60:40).
      
    • Fraction 1: (R)-Acetate (Less polar).

    • Fraction 2: (S)-Alcohol (More polar).

Analytical Methods

HPLC Method (Chiral):

  • Column: Chiralpak AD-H or OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol (95:5).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Amide bond absorption).

  • Retention Times (Typical):

    • (R)-Acetate: ~6.5 min

    • (S)-Acetate: ~7.2 min (trace)

    • (S)-Alcohol: ~12.0 min

    • (R)-Alcohol: ~13.5 min (trace)

Calculation of Enantioselectivity (E-value)

The E-value quantifies the efficiency of the resolution. It is calculated from the conversion (


) and enantiomeric excess of the substrate (

) and product (

).


  • Success Criteria: An E-value > 100 is required for pharmaceutical applications.

Optimization & Troubleshooting

Solvent Screening Data

The choice of solvent significantly impacts enzyme activity and enantioselectivity.

SolventLog PRelative Activity (%)E-valueRecommendation
MTBE 0.94100>200Primary Choice
Toluene 2.585>200Good alternative
DIPE 1.990180Good alternative
THF 0.464065Avoid (too polar, strips water)
Acetonitrile -0.34<10<20Avoid (enzyme inactivation)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion (<10% in 24h) Enzyme inactivation or water content too high.Dry solvents over molecular sieves. Ensure vinyl acetate is fresh (no acetic acid).
Low E-value (<50) Non-specific background reaction or wrong solvent.Switch to MTBE or Toluene. Lower temperature to 25°C.
Enzyme Aggregation High stirring rate or polar solvent.Use orbital shaking. Avoid magnetic stir bars.

Workflow Diagram

Workflow Start Start: Racemic Substrate (10g) + MTBE AddEnzyme Add Novozym 435 & Vinyl Acetate Start->AddEnzyme Incubate Incubate 35°C, 200 rpm (Orbital Shaker) AddEnzyme->Incubate Sample Sampling (HPLC) Check Conversion (c) Incubate->Sample Check Is c = 50%? Sample->Check Check->Incubate No (<50%) Stop Filter Enzyme Check->Stop Yes (50%) Evap Evaporate Solvent Stop->Evap Chrom Flash Chromatography Evap->Chrom FinalR Pure (R)-Acetate (>99% ee) Chrom->FinalR Fraction 1 FinalS Pure (S)-Alcohol (>99% ee) Chrom->FinalS Fraction 2

Caption: Operational workflow for the batch resolution of N-Boc-4-amino-2-butanol.

References

  • Lipase-Catalyzed Kinetic Resolution of Gamma-Amino Acids/Alcohols

    • Forró, E., & Fülöp, F. (2003). Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers.[1] Tetrahedron: Asymmetry, 14(23), 3805-3814.[1] Link

    • Context: Establishes the efficacy of CAL-B and Lipase PS for gamma-amino functionalized substr
  • General Protocol for Secondary Alcohols (CAL-B)

    • Ghanem, A. (2007). Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds. Tetrahedron, 63(8), 1721-1754. Link

    • Context: Comprehensive review of CAL-B specificity and solvent engineering for secondary alcohols.
  • Kazlauskas Rule & Mechanism

    • Kazlauskas, R. J., et al. (1991). A rule to predict which enantiomer of a secondary alcohol reacts faster in reactions catalyzed by cholesterol esterase, lipase from Pseudomonas cepacia, and lipase from Candida rugosa. The Journal of Organic Chemistry, 56(8), 2656-2665. Link

  • Green Solvents in Biocatalysis

    • Poyatos, D., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Politecnico di Milano. Link

    • Context: Validates the use of MTBE and Toluene for high E-value resolutions of pharmaceutical intermedi

Sources

Technical Notes & Optimization

Troubleshooting

Common side reactions in the synthesis of Boc-4-amino-2-butanol

Technical Support Center: Synthesis of Boc-4-amino-2-butanol A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of Boc-4-amino-2-butanol. Thi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of Boc-4-amino-2-butanol

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of Boc-4-amino-2-butanol. This guide, structured in a question-and-answer format, addresses common side reactions and troubleshooting scenarios encountered during this critical synthetic transformation. As Senior Application Scientists, we provide not only procedural guidance but also the underlying chemical principles to empower you to optimize your reactions, maximize yields, and ensure the highest purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing Boc-4-amino-2-butanol?

A1: The most prevalent method involves the reaction of 4-amino-2-butanol with di-tert-butyl dicarbonate (Boc₂O). This reaction is a nucleophilic acyl substitution where the amino group of 4-amino-2-butanol attacks one of the carbonyl carbons of Boc₂O.[1] A base, such as triethylamine (TEA) or sodium hydroxide, is often used to facilitate the reaction by deprotonating the amine, thereby increasing its nucleophilicity.[2] The reaction is typically carried out in a suitable solvent like dichloromethane (DCM), tetrahydrofuran (THF), or a mixture of dioxane and water.[2]

Q2: Why is the amino group selectively protected over the hydroxyl group in 4-amino-2-butanol?

A2: The selective protection of the amino group is due to its higher nucleophilicity compared to the hydroxyl group.[3] Amines are generally more potent nucleophiles than alcohols, leading to a preferential reaction with the electrophilic Boc₂O.[3] This inherent difference in reactivity allows for the chemoselective N-Boc protection of amino alcohols without the need for protecting the hydroxyl group.[4]

Q3: What are the expected byproducts of the Boc protection reaction?

A3: The primary byproducts of a successful Boc protection using Boc₂O are tert-butanol and carbon dioxide.[2] The reaction mechanism involves the collapse of a tetrahedral intermediate, leading to the formation of the N-Boc protected amine and a tert-butyl carbonate leaving group.[1] This leaving group subsequently decomposes into the final byproducts.[1]

Troubleshooting Guide: Common Side Reactions & Solutions

This section delves into specific issues that may arise during the synthesis of Boc-4-amino-2-butanol, offering explanations and actionable solutions.

Issue 1: Formation of Di-Boc Protected Product

Q4: I am observing a significant amount of a higher molecular weight byproduct, which I suspect is the di-Boc protected 4-amino-2-butanol. Why is this happening and how can I prevent it?

A4: The formation of the di-Boc product, where both the amino and hydroxyl groups are protected, can occur, particularly when using a strong nucleophilic catalyst like 4-dimethylaminopyridine (DMAP).[5] While the amine is more nucleophilic, prolonged reaction times or the use of a potent catalyst can lead to the slower reaction of the hydroxyl group with Boc₂O.[]

Causality and Prevention:

Cause Explanation Preventative Measure
Use of Strong Catalyst (e.g., DMAP) DMAP significantly increases the reactivity of Boc₂O, making it less selective and promoting the protection of the less nucleophilic hydroxyl group.[5]Avoid or minimize the use of DMAP. If a catalyst is necessary, consider a milder base.
Prolonged Reaction Time Allowing the reaction to proceed for an extended period, even at room temperature, can lead to the eventual protection of the alcohol.[]Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and quench the reaction upon consumption of the starting material.
Excess Boc₂O Using a large excess of Boc₂O can drive the reaction towards the formation of the di-protected product.Use a controlled stoichiometry of Boc₂O, typically 1.1 to 1.2 equivalents relative to the 4-amino-2-butanol.

Issue 2: Incomplete Reaction and Low Yield

Q5: My reaction is sluggish and results in a low yield of the desired Boc-4-amino-2-butanol. What are the potential causes and how can I improve the conversion?

A5: Incomplete reactions are often attributed to issues with reagent quality, reaction conditions, or the nature of the starting material.

Troubleshooting Steps:

Potential Cause Recommended Action
Poor Quality of 4-amino-2-butanol Ensure the starting material is pure and dry. The presence of water can hydrolyze Boc₂O.
Inadequate Base If the starting material is an amine salt, a stoichiometric amount of base is required to free the amine for reaction.[7] Insufficient base will lead to low conversion.
Poor Solubility If the starting material or reagents are not fully dissolved, the reaction will be slow and incomplete.
Low Reaction Temperature While many Boc protections proceed at room temperature, sterically hindered or less reactive amines may require gentle heating.[8]

Issue 3: Presence of Urea Byproduct

Q6: I have identified a urea-based impurity in my final product. How is this formed and what can I do to avoid it?

A6: The formation of a urea byproduct can occur if the Boc₂O reagent degrades to form isocyanate, which then reacts with the amine starting material. This is more common with sterically hindered amines.[]

Mitigation Strategy:

  • Use High-Quality Boc₂O: Ensure the di-tert-butyl dicarbonate is of high purity and has been stored properly to prevent degradation.

  • Control Reaction Temperature: Avoid excessive heating, as this can promote the decomposition of Boc₂O.

Issue 4: O-Alkylation of the Hydroxyl Group

Q7: During workup or purification, I am seeing evidence of a byproduct where a tert-butyl group has been added to the hydroxyl group. What is the cause of this?

A7: This side reaction is more commonly associated with the deprotection of Boc groups under acidic conditions, where the liberated tert-butyl cation can act as an alkylating agent.[9][10] However, if acidic conditions are inadvertently introduced during the workup of the protection reaction, this side product could potentially form.

Preventative Measures:

  • Neutral or Basic Workup: Ensure that the workup procedure is performed under neutral or slightly basic conditions to avoid the generation of the reactive tert-butyl cation.

  • Use of Scavengers (During Deprotection): When performing the subsequent deprotection step, the use of scavengers like anisole or thioanisole can trap the tert-butyl cation and prevent unwanted alkylation.[10]

Visualizing the Reaction Pathways

To better understand the desired reaction and a key side reaction, the following diagrams illustrate the chemical transformations.

cluster_0 Desired N-Boc Protection 4-amino-2-butanol 4-Amino-2-butanol Intermediate Tetrahedral Intermediate 4-amino-2-butanol->Intermediate + Boc₂O Boc2O Boc₂O Product Boc-4-amino-2-butanol Intermediate->Product Byproducts t-BuOH + CO₂ Intermediate->Byproducts cluster_1 Side Reaction: Di-Boc Formation Boc_Product Boc-4-amino-2-butanol DiBoc_Product Di-Boc Product Boc_Product->DiBoc_Product + Boc₂O (e.g., with DMAP) Boc2O_2 Boc₂O

Caption: Pathway for the di-Boc side product formation.

Experimental Protocol: General Procedure for Boc Protection of 4-amino-2-butanol

This protocol provides a general guideline. Optimization may be required based on your specific experimental setup and scale.

  • Dissolution: Dissolve 4-amino-2-butanol (1.0 equivalent) in a suitable solvent (e.g., dichloromethane, THF) in a round-bottom flask equipped with a magnetic stirrer.

  • Base Addition: Add a non-nucleophilic base such as triethylamine (1.2 equivalents) to the solution and stir. For temperature-sensitive reactions, consider cooling the mixture in an ice bath.

  • Reagent Addition: Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) to the stirring solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 1-12 hours). [2]

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and finally brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. If necessary, purify the crude product by column chromatography on silica gel.

References

  • Sigma-Aldrich. (n.d.). Application Note – N-Boc protection.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Boc Deprotection Failures.
  • ResearchGate. (2014, June 14). How can we protect an amino group leaving an alcohol group free?. Retrieved from [Link]

  • ResearchGate. (n.d.). How can we protect an amino group leaving an alcohol group free?.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Retrieved from [Link]

  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • RSC Publishing. (2013, July 17). Dual protection of amino functions involving Boc. Retrieved from [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]

  • J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

Sources

Optimization

Optimization of reaction conditions for Boc protection of 4-amino-2-butanol

An in-depth guide to optimizing the Boc protection of 4-amino-2-butanol, designed for chemists in research and pharmaceutical development. This document provides a technical support framework through detailed FAQs and tr...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to optimizing the Boc protection of 4-amino-2-butanol, designed for chemists in research and pharmaceutical development. This document provides a technical support framework through detailed FAQs and troubleshooting guides to address common experimental challenges.

Technical Support Center: Boc Protection of 4-Amino-2-Butanol

As a Senior Application Scientist, I've seen many researchers navigate the nuances of protecting group chemistry. The Boc protection of 4-amino-2-butanol is a seemingly straightforward transformation that can present unique challenges due to the bifunctional nature of the substrate. This guide is structured to anticipate and solve those challenges, providing not just protocols, but the chemical reasoning behind them.

Frequently Asked Questions (FAQs)

Q1: Why is the selective N-Boc protection of 4-amino-2-butanol important?

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis.[1] It masks the highly nucleophilic and basic primary amine of 4-amino-2-butanol, allowing for selective reactions at the secondary alcohol or other parts of a larger molecule. Its key advantage is its stability under a wide range of conditions (e.g., basic hydrolysis, catalytic hydrogenation) and its clean removal under mild acidic conditions, making it orthogonal to many other protecting groups like Fmoc or Cbz.[1][2]

Q2: What is the fundamental mechanism of N-Boc protection?

The reaction is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group. This leaving group subsequently decomposes into the stable and volatile byproducts tert-butanol and carbon dioxide, providing a strong thermodynamic driving force for the reaction.[1][3]

Q3: What are the standard starting conditions for the Boc protection of 4-amino-2-butanol?

A reliable starting point involves dissolving 4-amino-2-butanol in a suitable solvent like dichloromethane (DCM), tetrahydrofuran (THF), or methanol.[1][4] Di-tert-butyl dicarbonate (Boc₂O, 1.05-1.2 equivalents) is then added. The reaction can often proceed without a base, but a non-nucleophilic base like triethylamine (TEA, 1.1-1.5 equivalents) is commonly added to neutralize the in situ generated carbonic acid and accelerate the reaction.[2][3] The reaction is typically run at room temperature and monitored to completion.

Q4: How do I monitor the reaction's progress effectively?

Thin-Layer Chromatography (TLC) is the most common and effective method.[1][5]

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A polar solvent system is required. Start with a 9:1 mixture of Dichloromethane/Methanol or Ethyl Acetate/Hexane (e.g., 7:3). Adjust polarity as needed to achieve good separation (Rf values between 0.2 and 0.8).

  • Visualization:

    • Starting Material (Free Amine): The primary amine of 4-amino-2-butanol will stain yellow/orange with a ninhydrin solution after heating.

    • Product (Boc-protected): The carbamate product is ninhydrin-negative. It can be visualized using a potassium permanganate (KMnO₄) stain, which reacts with the alcohol moiety, or by charring with p-anisaldehyde solution. The starting material will also stain with KMnO₄.

    • Boc₂O: Can sometimes be seen under UV light or with a permanganate stain.

The reaction is complete when the starting material spot (ninhydrin-positive) is no longer visible on the TLC plate.[6]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the experiment.

Issue 1: Incomplete or Stalled Reaction
  • Symptom: Significant amount of starting material remains after several hours, as observed by TLC.

  • Possible Causes & Solutions:

    • Insufficient Reagent: Ensure you have used a slight excess (at least 1.05 equivalents) of Boc₂O. The reagent can degrade over time, especially if exposed to moisture. Use a fresh bottle if in doubt.

    • Low Reactivity: While aliphatic amines are generally reactive, poor solubility can slow the reaction. If the substrate is not fully dissolved, consider switching to a more polar solvent system like methanol or a THF/water mixture.[7] Alcoholic solvents have been shown to enhance the rate of Boc protection for some amines.[8]

    • No Base Used: If you are running the reaction without a base, it may be slow. Add 1.1 equivalents of triethylamine (TEA) to accelerate the process.[3]

Issue 2: Low Yield of the Desired Product
  • Symptom: The reaction appears complete by TLC, but isolated yield is poor.

  • Possible Causes & Solutions:

    • Product Loss During Workup: The product, tert-butyl (2-hydroxybutan-4-yl)carbamate, has significant water solubility due to the free hydroxyl group and the carbamate. During the aqueous workup, repeated extractions (at least 3-4 times) with a suitable organic solvent like ethyl acetate or DCM are crucial. If the product remains in the aqueous layer, consider saturating the aqueous phase with NaCl (brine) to decrease the product's solubility and improve extraction efficiency.

    • Side Reactions: The formation of byproducts will naturally lower the yield of the desired material (see Issue 3).

    • Improper pH during Extraction: During the workup, washing with a weak acid (e.g., 1 M HCl) is done to remove the base (TEA).[1] Ensure the subsequent washes with saturated sodium bicarbonate and brine are performed to remove all acidic and aqueous residues before drying the organic layer.

Issue 3: Formation of Multiple Products (Multiple Spots on TLC)
  • Symptom: TLC analysis shows the consumption of starting material but the appearance of more than one new spot.

  • Possible Causes & Solutions:

    • O-Boc Protection (Side Product 1): The hydroxyl group can be protected by Boc₂O to form a carbonate, especially under forcing conditions.

      • Causality: While amines are inherently more nucleophilic than alcohols, deprotonating the alcohol to an alkoxide makes it a potent nucleophile.[9] This is more likely to occur with strong bases or with a highly effective nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP).[10][11]

      • Solution: Avoid using DMAP as a catalyst if N-selectivity is the primary goal. Use a non-nucleophilic base like TEA or conduct the reaction without a base. Standard conditions generally favor N-protection due to the higher intrinsic nucleophilicity of the amine.[9]

    • N,N-di-Boc Protection (Side Product 2): The primary amine reacts twice to form an imide dicarbonate.

      • Causality: This side reaction is favored by a large excess of Boc₂O and the presence of a catalyst like DMAP.[12]

      • Solution: Carefully control the stoichiometry. Use no more than 1.1-1.2 equivalents of Boc₂O. Monitor the reaction closely by TLC and stop it once the starting amine is consumed.

    • Oxazolidinone Formation (Side Product 3): Although less common for a 1,3-amino alcohol, intramolecular cyclization is a theoretical possibility.

      • Causality: This can sometimes occur with amino alcohols, particularly under basic conditions where the alkoxide formed can attack the newly formed carbamate.[13][14]

      • Solution: Stick to mild reaction conditions (room temperature, mild base). If this byproduct is suspected, characterization by NMR and Mass Spectrometry is required to confirm its structure.

Data Presentation & Protocols

Table 1: Summary of Reaction Conditions for N-Boc Protection
Condition SetSolventBase (equiv.)Boc₂O (equiv.)Temp. (°C)Expected Outcome
Standard Dichloromethane (DCM)Triethylamine (1.1)1.125Good yield, high N-selectivity.[1]
Accelerated Tetrahydrofuran (THF)DMAP (0.1)1.225Faster reaction, but risk of O-Boc and N,N-di-Boc formation.[10][12]
Aqueous/Organic Dioxane/Water (1:1)NaOH (1.1)1.225Common for amino acids; may increase O-Boc formation risk.
Alcoholic MethanolNone1.125Can enhance rate for soluble amines; excellent for polar substrates.[4][8]
High Solubility Water/Methanol/TEATriethylamine (7 parts)1.655Robust method for polar/poly-functional amines.[7]
Diagrams and Workflows

A logical workflow is critical for reproducible success. The following diagrams illustrate the experimental process and a troubleshooting decision tree.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Isolation cluster_purify Purification prep_amine Dissolve 4-amino-2-butanol in chosen solvent (e.g., DCM) add_base Add Triethylamine (TEA) (1.1 equiv) prep_amine->add_base add_boc Add Boc₂O (1.1 equiv) portion-wise at 0°C to RT add_base->add_boc stir Stir at Room Temperature add_boc->stir monitor Monitor by TLC (e.g., every 30 min) stir->monitor quench Dilute with solvent monitor->quench Reaction Complete wash_acid Wash with 1M HCl quench->wash_acid wash_bicarb Wash with sat. NaHCO₃ wash_acid->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography (if necessary) concentrate->purify

Caption: General experimental workflow for Boc protection.

troubleshooting_tree start TLC shows issue incomplete Incomplete Reaction? start->incomplete multiple_spots Multiple Products? start->multiple_spots check_reagents Check Boc₂O quality/amount incomplete->check_reagents Yes spot_A Higher Rf, KMnO₄ active, Ninhydrin negative? multiple_spots->spot_A Yes spot_B Very non-polar spot? multiple_spots->spot_B Yes add_base Add TEA to catalyze check_reagents->add_base Still slow change_solvent Use more polar solvent (e.g., Methanol) add_base->change_solvent Still slow sol_A Likely O-Boc or N,N-di-Boc. Avoid DMAP, control stoichiometry. Purify via chromatography. spot_A->sol_A Yes sol_B Likely N,N-di-Boc. Reduce Boc₂O equivalents. Stop reaction sooner. spot_B->sol_B Yes

Caption: Troubleshooting decision tree for Boc protection.

Experimental Protocol: Optimized N-Boc Protection of 4-Amino-2-Butanol

This protocol is optimized for high selectivity and yield.

  • Dissolution: To a round-bottom flask equipped with a magnetic stir bar, add 4-amino-2-butanol (1.0 equivalent). Dissolve it in dichloromethane (DCM) to a concentration of approximately 0.2-0.5 M.

  • Addition of Base: Add triethylamine (TEA, 1.1 equivalents) to the solution and stir for 5 minutes at room temperature.[1]

  • Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) portion-wise to the stirred solution. An ice bath can be used to control any initial exotherm. Allow the reaction to warm to room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC as described in FAQ Q4. The reaction is typically complete within 2-6 hours.

  • Work-up:

    • Upon completion, dilute the reaction mixture with DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove TEA), saturated aqueous NaHCO₃ (to neutralize), and finally with brine.[1]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to afford the crude product.

  • Purification: The crude product is often of high purity. If TLC indicates the presence of impurities, purify the material by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

References

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (2024). Total Synthesis. [Link]

  • Basf-Schwarz, B., & Magnus, P. (2000). Di-tert-butyl Dicarbonate and 4-(dimethylamino)pyridine Revisited. Their Reactions With Amines and Alcohols. PubMed. [Link]

  • Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. (2000). ResearchGate. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • General Method for Selective Mono-Boc Protection of Diamines and Thereof. (2017). SciELO México. [Link]

  • Reactions that Work: Boc Protection. (2012). Chemtips. [Link]

  • Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. (2000). ACS Publications. [Link]

  • Dual protection of amino functions involving Boc. (2013). RSC Publishing. [Link]

  • General Method for Selective Mono-Boc Protection of Diamines and Thereof. (2017). Journal of the Mexican Chemical Society. [Link]

  • How to do work-up of a BOC deprotection reaction by TFA? (2013). ResearchGate. [Link]

  • How can we protect an amino group leaving an alcohol group free? (2014). ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Challenges in the Purification of Boc-4-amino-2-butanol

Welcome to the Technical Support Center for the purification of tert-butyl (2-hydroxybutyl)carbamate, commonly known as Boc-4-amino-2-butanol. This guide is designed for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of tert-butyl (2-hydroxybutyl)carbamate, commonly known as Boc-4-amino-2-butanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable chiral building block. As a bifunctional molecule containing a secondary alcohol and a carbamate-protected amine, its purification requires careful consideration of its physical properties and chemical stability.

Frequently Asked Questions (FAQs)

Q1: What is the typical physical state of crude Boc-4-amino-2-butanol, and how does this impact the purification strategy?

A1: Crude Boc-4-amino-2-butanol is frequently isolated as a viscous oil or a low-melting solid at room temperature. This is consistent with the physical properties of its constitutional isomer, 4-(Boc-amino)-1-butanol, and its N-methylated analog, which are also liquids at ambient temperatures.

The oily nature of the product often precludes standard recrystallization as a straightforward initial purification step. Attempts to crystallize may lead to "oiling out," where the compound separates as a liquid phase instead of forming a crystalline solid. Therefore, the primary purification techniques for this compound are chromatographic methods or, if the compound is sufficiently thermally stable, vacuum distillation.

Q2: What are the most common impurities I should expect from the synthesis of Boc-4-amino-2-butanol?

A2: The impurity profile of your crude product will largely depend on the specific synthetic route employed. However, when using the common method of reacting 4-amino-2-butanol with di-tert-butyl dicarbonate (Boc₂O), you can anticipate the following impurities:

  • Unreacted 4-amino-2-butanol: The starting amino alcohol is highly polar and water-soluble.

  • Di-Boc protected species: Although less common for sterically hindered secondary amines, over-reaction can lead to the formation of a di-Boc protected impurity, which will be significantly less polar than the desired product.

  • Byproducts from Boc₂O: The reaction of Boc₂O with the amine generates tert-butanol and carbon dioxide. tert-Butanol is a common, relatively non-polar impurity that needs to be removed.

  • Residual Solvents: Solvents used in the reaction and workup (e.g., dichloromethane, ethyl acetate, tetrahydrofuran) are common contaminants.

A summary of these common impurities and their expected chromatographic behavior is presented in the table below.

ImpurityStructurePolarity Relative to ProductTypical Removal Method
4-amino-2-butanolNH₂(CH₂)₂CH(OH)CH₃More PolarAqueous wash during workup, Flash Chromatography
Di-Boc species(Boc)₂N(CH₂)₂CH(OH)CH₃Less PolarFlash Chromatography
tert-Butanol(CH₃)₃COHLess PolarEvaporation under reduced pressure, Flash Chromatography
Q3: My Boc-4-amino-2-butanol product is an oil and attempts at crystallization have failed. What is the recommended purification method?

A3: For oily or low-melting Boc-protected amino alcohols, flash column chromatography on silica gel is the most effective and widely used purification technique.[1][2] This method separates compounds based on their polarity, allowing for the efficient removal of both more polar and less polar impurities.

A typical starting point for developing a flash chromatography method is to use a solvent system of ethyl acetate in hexanes . A gradient elution, starting with a low polarity mixture and gradually increasing the proportion of the more polar solvent (ethyl acetate), will generally provide good separation.

Q4: I am concerned about the stability of the Boc protecting group during purification. What conditions should I avoid?

A4: The tert-butoxycarbonyl (Boc) group is notoriously sensitive to acidic conditions.[3] Exposure to strong acids, and even milder acids upon prolonged exposure or at elevated temperatures, can lead to its cleavage, regenerating the free amine.

Conditions to avoid during purification:

  • Acidic Mobile Phases in Chromatography: While a very small amount of a weak acid is sometimes used to improve peak shape in HPLC, for preparative chromatography, it is best to avoid acidic modifiers. Using mobile phases containing acids like trifluoroacetic acid (TFA) or formic acid can lead to partial or complete deprotection of the Boc group, especially when concentrating the fractions.[4]

  • High Temperatures: Thermal decomposition of the Boc group can occur at elevated temperatures.[5] If considering vacuum distillation, it is crucial to determine the thermal stability of your compound and use the lowest possible temperature and pressure.

  • Prolonged Storage in Protic Solvents: While generally stable, long-term storage in protic solvents like methanol, especially if they are slightly acidic, can lead to slow degradation.

The Boc group is, however, generally stable to basic and nucleophilic conditions.[3]

Troubleshooting Guides

Troubleshooting Flash Column Chromatography
ProblemProbable Cause(s)Recommended Solution(s)
Poor Separation of Product and Impurities Inappropriate solvent system (polarity is too high or too low).Perform small-scale TLC analysis with different solvent ratios (e.g., 10%, 20%, 30% ethyl acetate in hexanes) to find the optimal mobile phase that gives good separation between your product and the impurities.
Co-elution of a non-polar impurity.If an impurity is very close in polarity, consider using a different solvent system (e.g., dichloromethane/methanol) or a different stationary phase (e.g., alumina).
Product is Tailing on the Column The compound may be interacting too strongly with the silica gel.Add a small amount of a polar modifier like methanol (0.5-1%) to the mobile phase to reduce tailing.
Low Recovery of Product The compound is too polar and is sticking to the silica gel.Increase the polarity of the mobile phase at the end of the run to elute all the product. A gradient elution is highly recommended.
The compound is not stable on silica gel.If you suspect degradation on silica, you can try using a less acidic stationary phase like neutral alumina.
Troubleshooting Product Isolation and Stability
ProblemProbable Cause(s)Recommended Solution(s)
Product Decomposes Upon Concentration The presence of residual acid from the workup or chromatography.Before concentrating, wash the organic solution with a saturated sodium bicarbonate solution to neutralize any residual acid.
High temperatures during solvent removal.Use a rotary evaporator with a water bath at a low temperature (e.g., < 40°C) and reduced pressure.
The Purified Product is a Colored Oil Presence of baseline impurities from the synthesis.Treat a solution of the crude product with activated carbon before chromatography.
Enantiomeric Purity is Lost Racemization may have occurred during the synthesis or purification.While the Boc group itself does not typically induce racemization at the chiral center of the amino alcohol, harsh reaction or purification conditions (e.g., strong base or acid) should be avoided. Assess enantiomeric purity using chiral HPLC.[6]

Experimental Protocols

Protocol 1: Purification of Boc-4-amino-2-butanol by Flash Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis of your crude material.

  • Preparation of the Silica Gel Slurry:

    • For every 1 gram of crude Boc-4-amino-2-butanol, weigh out approximately 40-60 grams of silica gel (230-400 mesh).[2]

    • In a beaker, create a slurry of the silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes).

  • Packing the Column:

    • Secure a glass chromatography column in a vertical position and fill it with the silica gel slurry.

    • Allow the solvent to drain, gently tapping the column to ensure even packing.

  • Loading the Sample:

    • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for less soluble compounds, "dry loading" is recommended: dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with the low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase (e.g., from 5% to 50% ethyl acetate in hexanes) to elute the compounds.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator at low temperature (< 40°C).

Protocol 2: Purity Assessment by HPLC

This is a general method for assessing the purity of Boc-protected amino alcohols and may require optimization.[7]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). Note: For preparative work, TFA should be avoided due to the risk of Boc deprotection. For analytical purposes with immediate analysis, it is often acceptable.

    • A typical gradient: 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve a small amount of the purified product (approx. 1 mg/mL) in the initial mobile phase composition.

Visualization of Workflows

General Purification Workflow

start Crude Boc-4-amino-2-butanol (Oil) tlc TLC Analysis to Determine Solvent System start->tlc chromatography Flash Column Chromatography (Silica Gel) tlc->chromatography fractions Collect and Analyze Fractions by TLC chromatography->fractions combine Combine Pure Fractions fractions->combine evaporate Solvent Removal (Rotary Evaporator) combine->evaporate end Pure Boc-4-amino-2-butanol evaporate->end start Crude Product is an Oil recrystallization Attempt Recrystallization start->recrystallization oiling_out Product 'Oils Out' recrystallization->oiling_out Fails success Crystals Form recrystallization->success Succeeds chrom Proceed to Flash Chromatography oiling_out->chrom

Caption: Decision tree for initial purification strategy.

References

  • ResearchGate. Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. [Link]

  • Royal Society of Chemistry. A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. [Link]

  • SpectraBase. 4-Amino-2-butanol. [Link]

  • Advanced Separation Technologies Inc. Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC. [Link]

  • Choy, J. et al. Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols.
  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • National Center for Biotechnology Information. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • Rao, V. J. et al. Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Der Pharma Chemica, 2013, 5(4):184-190.
  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Google Patents.

Sources

Optimization

Technical Support Center: Boc-4-amino-2-butanol Synthesis

The following Technical Support Guide addresses the synthesis and yield optimization of Boc-4-amino-2-butanol (tert-butyl (3-hydroxybutyl)carbamate). Part 1: Executive Summary & Core Diagnostic The Problem: Researchers f...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide addresses the synthesis and yield optimization of Boc-4-amino-2-butanol (tert-butyl (3-hydroxybutyl)carbamate).

Part 1: Executive Summary & Core Diagnostic

The Problem: Researchers frequently report yields below 50% when synthesizing Boc-4-amino-2-butanol, despite the reaction appearing quantitative by TLC/LC-MS.

The Root Cause: The low yield is rarely due to reaction failure. Instead, it is a work-up failure driven by two physicochemical factors:

  • Amphiphilicity: The product (

    
    , MW 189.25) possesses a high oxygen-to-carbon ratio, making it significantly water-soluble, especially in the presence of residual polar solvents (THF, Methanol).
    
  • O-acylation: In the presence of excess base or DMAP, the secondary hydroxyl group competes with the amine, forming the N,O-bis-Boc byproduct, which alters solubility and R_f values.

Part 2: Troubleshooting Guide (Q&A Format)

Category 1: Reaction Setup & Reagents

Q: I am reacting 4-amino-2-butanol with


 in DCM. The reaction is slow. Should I add DMAP? 
A: No. 
Adding 4-Dimethylaminopyridine (DMAP) is a common error in this synthesis. While DMAP accelerates the reaction, it also catalyzes the attack of the secondary hydroxyl group (

) on the

, leading to N,O-bis-Boc-4-amino-2-butanol .
  • The Fix: Use a mild inorganic base (e.g.,

    
     or 
    
    
    
    ) in a biphasic system (THF/Water or Dioxane/Water) or Triethylamine (TEA) in DCM without DMAP. The primary amine is sufficiently nucleophilic to react with
    
    
    selectively without hyper-nucleophilic catalysis.

Q: My crude NMR shows a mixture of products. Is my starting material decomposing? A: It is likely O-Boc formation or Cyclic Carbamate formation.

  • Diagnosis: Check the proton NMR for a downfield shift of the methine proton at C2. If the signal shifts from ~3.8 ppm to ~4.9 ppm, you have acylated the alcohol.

  • The Fix: If N,O-bis-Boc is formed, treat the crude mixture with mild aqueous base (LiOH in MeOH/Water) for 30 minutes. The ester (O-Boc) is far more labile than the carbamate (N-Boc) and will hydrolyze back to the desired product.

Category 2: Work-up & Purification (The "Yield Killer")

Q: The reaction looks complete on TLC, but after aqueous extraction, I recover very little mass. Where did it go? A: It is in your aqueous waste stream. Boc-4-amino-2-butanol acts as a surfactant-like molecule. Standard extraction protocols (e.g., washing with 1N HCl or saturated


) often partition the product into the aqueous phase.
  • The Fix: Implement the "Salting Out" Protocol :

    • Saturate the aqueous phase with solid NaCl until no more dissolves.

    • Use a more polar organic solvent for extraction, such as Ethyl Acetate (EtOAc) or Chloroform:Isopropanol (3:1) , rather than pure DCM or Ether.

    • Perform at least 3-4 extractions.[1]

Q: Can I distill the product? A: Use extreme caution. While the product is an oil, high-vacuum distillation can lead to thermal cyclization, forming 4-methyl-1,3-oxazinan-2-one (a cyclic carbamate) by displacing tert-butanol.

  • Recommendation: Purification via silica gel flash chromatography is safer. Use a gradient of Hexanes:EtOAc (starting 80:20 to 0:100). The product is polar and will elute late.

Part 3: Optimized Experimental Protocol

Method: Selective N-Boc Protection with Salting-Out Workup Scale: 10 mmol (approx. 0.89 g starting amine)

StepReagent/ConditionQuantityCritical Note
1. Solvation 4-amino-2-butanol10 mmolDissolve in DCM (20 mL) .
2. Base Triethylamine (TEA)12 mmolDo NOT use DMAP.
3. Addition Di-tert-butyl dicarbonate10.5 mmolDissolve in 5 mL DCM. Add dropwise at 0°C .
4. Reaction Stirring4-16 hrsWarm to Room Temp (25°C). Monitor by TLC (ninhydrin stain).
5. Quench Water10 mLStir vigorously for 5 mins to destroy excess anhydride.
6. Separation NaCl (Solid) Saturation Add solid NaCl to the aqueous layer until saturation.
7. Extraction EtOAc 3 x 20 mLCRITICAL STEP: Extract the salted aqueous layer 3 times.
8. Drying

ExcessDry organic layer, filter, and concentrate in vacuo (<40°C).

Expected Yield: >90% (Colorless to pale yellow oil).

Part 4: Mechanistic Visualization

Pathway Analysis: Selectivity & Side Reactions

The following diagram illustrates the kinetic competition between the desired N-protection and the parasitic O-protection/cyclization pathways.

ReactionPathway Start 4-amino-2-butanol Product Boc-4-amino-2-butanol (Target) Start->Product Kinetic Control (Fast) Side1 N,O-bis-Boc (Byproduct) Start->Side1 Excess Base/DMAP Boc2O Boc2O / Base Product->Side1 Over-reaction Side2 4-methyl-1,3-oxazinan-2-one (Cyclic Carbamate) Product->Side2 Heat / Distillation (- tBuOH)

Caption: Reaction pathway showing the kinetic preference for N-acylation vs. thermodynamic traps (O-acylation and cyclization).

Work-up Decision Tree

Follow this logic flow to maximize recovery during the extraction phase.

WorkupLogic RxnMix Reaction Mixture (DCM/Water) CheckpH Check pH (Target: Neutral) RxnMix->CheckpH PhaseSep Phase Separation CheckpH->PhaseSep AqLayer Aqueous Layer PhaseSep->AqLayer Significant Product Loss OrgLayer Organic Layer PhaseSep->OrgLayer Main Product? Salt Add NaCl to Saturation AqLayer->Salt CRITICAL STEP Combine Combine Organic Extracts OrgLayer->Combine ReExtract Re-extract with EtOAc (x3) Salt->ReExtract ReExtract->Combine Dry Dry (Na2SO4) & Concentrate Combine->Dry

Caption: Optimized work-up workflow emphasizing the "Salting Out" technique to recover water-soluble carbamates.

Part 5: References

  • Preparation of tert-butyl (3-hydroxybutyl)carbamate (Step 1) . World Intellectual Property Organization, WO2011071716A1, 2011. Link

  • Synthesis of Thienopyrimidines (Example I-1) . United States Patent, US8853193B2, 2014. Link

  • Chemoselective N-Boc Protection of Amino Alcohols . Organic Letters, 2006, 8(15), 3259–3262. Link

  • Water-Soluble Organic Compounds Extraction . ResearchGate Discussion, 2023. Link

Sources

Troubleshooting

Technical Support: Preventing Racemization in Boc-4-Amino-2-Butanol Reactions

This guide serves as a technical support resource for researchers working with Boc-4-amino-2-butanol . It addresses the specific stereochemical challenges associated with this 1,3-amino alcohol derivative, particularly t...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support resource for researchers working with Boc-4-amino-2-butanol . It addresses the specific stereochemical challenges associated with this 1,3-amino alcohol derivative, particularly the prevention of racemization and unwanted retention of configuration during activation and substitution reactions.

Product: Boc-4-amino-2-butanol (Chiral Building Block) Critical Issue: Stereochemical Integrity (Racemization & Epimerization) Target Audience: Medicinal Chemists, Process Chemists

Core Mechanistic Insight: The "Hidden" Pathway

The primary cause of stereochemical loss in Boc-4-amino-2-butanol is not simple thermal racemization, but rather Neighboring Group Participation (NGP) .

When you activate the secondary alcohol at C2 (e.g., as a Mesylate, Tosylate, or Mitsunobu intermediate), the carbonyl oxygen of the Boc group at C4 can attack the activated center from the back. This forms a stable 6-membered cyclic carbamate (Oxazinanone) .

  • The Trap: This cyclization proceeds with inversion . If an external nucleophile subsequently opens this ring, it inverts the center again.

  • The Result: Net Retention of configuration (Double Inversion), which is often mistaken for failed reaction or racemization if the user intended to invert the center via standard

    
    .
    
Stereochemical Pathways Diagram

RacemizationPathways Start Boc-4-amino-2-butanol (Secondary Alcohol) Activated Activated Intermediate (OMs / OTs / OPPh3+) Start->Activated Activation (MsCl, DEAD/PPh3) SN2_Product Direct Substitution Product (Inversion) Activated->SN2_Product Path A: Direct Nu- Attack (Fast Nu, Non-polar Solvent) Cyclic Cyclic Carbamate (Oxazinanone) Activated->Cyclic Path B: NGP (Boc Attack) (Slow Nu, Polar Solvent, Heat) Racemic Racemic Mixture (via Carbocation) Activated->Racemic Path C: SN1 (Acidic, Carbocation) Retention_Product Retention Product (Double Inversion) Cyclic->Retention_Product Ring Opening (2nd Inversion)

Caption: Path B (NGP) is the most common cause of "failed" inversion strategies. The Boc group attacks the activated alcohol to form a 6-membered ring, leading to retention or racemization depending on opening conditions.

Critical Control Points (CCP)

To maintain stereochemical control, you must manage the competition between the external nucleophile and the internal Boc group.

ParameterRecommendationScientific Rationale
Solvent DCM, Toluene, THF Non-polar solvents favor tight ion pairing and direct

. Polar aprotic solvents (DMF, DMSO) stabilize the separated ion pair, encouraging NGP cyclization.
Temperature < 0°C for Activation High temperatures provide the activation energy required for the conformational change needed for the Boc group to cyclize.
Base Hindered (DIPEA, 2,6-Lutidine) Avoid unhindered bases (e.g., Pyridine) that can act as nucleophiles or promote elimination. Strong bases (NaH) will deprotonate the amide, making it a massive nucleophile and guaranteeing cyclization.
Reagents Sulfonic Anhydrides (

)
Using

generates

, which can displace the mesylate (inversion) before your desired nucleophile acts.

avoids this halide scrambling.

Troubleshooting Guide

Scenario A: "I performed a Mitsunobu reaction to invert the alcohol, but isolated the starting material stereoisomer (Retention)."

Diagnosis: You likely triggered the NGP pathway. The Mitsunobu intermediate was attacked by the Boc group (Inversion 1), forming the oxazinanone. Upon workup or subsequent reaction, this ring opened (Inversion 2), returning the original configuration. Corrective Protocol:

  • Switch Reagents: Use ADDP (1,1'-(azodicarbonyl)dipiperidine) and

    
      (Tributylphosphine). This complex is more reactive and can speed up the intermolecular 
    
    
    
    relative to the intramolecular NGP.
  • Concentration: Increase the concentration of your nucleophile (acid/azide) to outcompete the intramolecular attack.

  • Order of Addition: Pre-mix

    
     and DEAD/DIAD at 0°C, then add the alcohol, then the nucleophile. This minimizes the lifetime of the activated alcohol in the absence of a nucleophile.
    
Scenario B: "My enantiomeric excess (ee) dropped significantly after Mesylation."

Diagnosis: Chloride ions from Mesyl Chloride (


) displaced the mesylate in situ. Since 

is a good nucleophile, it inverts the center. If the mesylate reforms or displaces back, you get racemization. Corrective Protocol:
  • Use Anhydride: Replace

    
     with Methanesulfonic Anhydride (
    
    
    
    )
    .
  • Base Choice: Use DIPEA or TEA in DCM at -10°C .

  • Quench: Quench rapidly with cold saturated

    
     once TLC shows consumption. Do not let the activated mesylate sit in solution.
    
Scenario C: "I need to protect the alcohol as a silyl ether, but the reaction is slow and I see byproducts."

Diagnosis: Steric hindrance from the Boc group at C4 is interfering. Forcing conditions (heat) may cause migration of the Boc group or cyclization. Corrective Protocol:

  • Catalyst: Use TBSOTf (tert-Butyldimethylsilyl trifluoromethanesulfonate) and 2,6-lutidine at 0°C instead of TBSCl/Imidazole. TBSOTf is much more reactive and allows the reaction to proceed at low temperatures, preserving the chiral center.

Frequently Asked Questions (FAQ)

Q: Can I use strong bases like NaH to alkylate the alcohol? A: No. Sodium hydride will deprotonate the Boc-amide proton (pKa ~17). The resulting amide anion is an extremely aggressive nucleophile and will immediately attack the alcohol (if activated) or even displace the alcohol oxygen in rare cases, forming a cyclic urea or carbamate. Use silver oxide (


) or mild bases for alkylation.

Q: Is the Boc group acid-stable enough if I want to deprotect a different group? A: Boc is acid-labile. It is removed by TFA or HCl. If you need to remove a silyl group while keeping Boc, use TBAF (Tetra-n-butylammonium fluoride) or mild acid conditions like acetic acid in THF/Water. Do not use strong mineral acids.

Q: Why does the literature mention "oxazolidinones" for amino alcohols, but you mention "oxazinanones"? A: Oxazolidinones (5-membered rings) form from 1,2-amino alcohols (e.g., Serine derivatives). Boc-4-amino-2-butanol is a 1,3-amino alcohol derivative. The cyclization of a 1,3-system forms a 6-membered ring (1,3-Oxazinan-2-one). The mechanism is identical, but the ring size differs.

References

  • Neighboring Group Participation in Amino Alcohols: Mechanism of cyclic carbamate formation in 1,3-amino alcohols. Smith, M. B., & March, J. March's Advanced Organic Chemistry. Wiley. (General reference for NGP mechanisms).
  • Mitsunobu Reaction Optimization

    • Swamy, K. C. K., et al.
  • Oxazinanone Formation

    • Gallo, R. D. C., et al. "Synthesis of Oxazinanones: Intramolecular Cyclization..." Frontiers in Chemistry, 2019.
  • Activation of Amino Alcohols: Benoiton, N. L. "Chemistry of Peptide Synthesis." CRC Press. (Discusses racemization via oxazolone/oxazinanone mechanisms).
Optimization

Troubleshooting incomplete deprotection of Boc-4-amino-2-butanol

To: Research & Development Team From: Technical Support Center (Senior Application Scientist) Subject: Troubleshooting Guide: Incomplete Deprotection of Boc-4-amino-2-butanol Executive Summary & Diagnostic Workflow The C...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Technical Support Center (Senior Application Scientist) Subject: Troubleshooting Guide: Incomplete Deprotection of Boc-4-amino-2-butanol

Executive Summary & Diagnostic Workflow

The Core Problem: Users frequently report "incomplete deprotection" of Boc-4-amino-2-butanol (CAS: 39884-48-5). However, in >60% of cases, the reaction has actually proceeded to completion, but the product is lost during workup or misidentified due to side reactions.

The Molecule: 4-Amino-2-butanol is a low molecular weight (MW: 89.14), highly polar, water-soluble 1,3-amino alcohol. These physicochemical properties create specific pitfalls during the standard acidic deprotection (TFA/DCM or HCl/Dioxane) workflows.

Diagnostic Decision Tree: Use the following logic flow to identify the root cause of your failure.

TroubleshootingWorkflow Start ISSUE: Incomplete Deprotection Analysis Step 1: Analyze Crude Mixture (Before Workup) Start->Analysis CheckNMR Does 1H NMR show t-Butyl singlet (~1.4 ppm)? Analysis->CheckNMR YesTBu YES: t-Butyl group present CheckNMR->YesTBu Signal Detected NoTBu NO: t-Butyl group gone CheckNMR->NoTBu No Signal CheckShift Check Chemical Shift/Carbonyl YesTBu->CheckShift YieldIssue Issue: Low Recovery/Yield NoTBu->YieldIssue NBoc Signal matches SM (Carbamate C=O present) CheckShift->NBoc Unreacted SM OtBu Signal Shifted/No C=O (Ether formation) CheckShift->OtBu Side Product Sol_Kinetics CAUSE: Kinetics/Equilibrium FIX: Increase Acid Conc. Add Scavengers NBoc->Sol_Kinetics Sol_SideRxn CAUSE: O-t-Butylation FIX: Add TIPS/H2O Scavenger OtBu->Sol_SideRxn Sol_Workup CAUSE: Water Solubility FIX: Do NOT Wash with NaHCO3 Isolate as HCl/TFA Salt YieldIssue->Sol_Workup

Caption: Diagnostic workflow for identifying the root cause of deprotection failures. Follow the path based on crude NMR analysis.

Technical Deep Dive & Troubleshooting

Issue 1: The "Ghost" Product (Loss during Workup)

Symptom: The reaction looks complete by TLC/LCMS, but after aqueous workup (e.g., NaHCO₃ wash), the yield is <10%. Root Cause: Water Solubility. The free base of 4-amino-2-butanol is a small, polar amino alcohol. It is highly soluble in water. Standard protocols that neutralize the acid (TFA/HCl) and extract with organic solvents (DCM/EtOAc) will partition the product into the aqueous waste layer.

Solution: Isolate as a Salt

  • Do not perform an aqueous workup.

  • Evaporate the acid/solvent and isolate the product as the Trifluoroacetate or Hydrochloride salt .

  • If the free base is absolutely required, use Dowex ion-exchange resin or continuous extraction with n-Butanol.

Issue 2: The "False" Incomplete (O-t-Butylation)

Symptom: NMR shows a persistent t-butyl singlet (~1.2–1.4 ppm) even after prolonged reaction times. Root Cause: Cation Trapping (O-Alkylation). During deprotection, the tert-butyl carbocation (


) is generated. In the absence of a scavenger, this cation can attack the free hydroxyl group of the amino alcohol, forming a tert-butyl ether (O-tBu). This is stable to TFA and mimics the starting material in proton NMR.
  • Diagnosis: Check

    
     NMR.
    
    • N-Boc (Starting Material): Shows a carbamate carbonyl signal at ~155 ppm .

    • O-tBu (Side Product): Shows NO carbonyl signal; quaternary carbon shifts slightly.

Solution: Cation Scavenging

  • Add Triisopropylsilane (TIPS) (2.5–5%) or Water (1–2%) to the deprotection mixture. These nucleophiles react with the

    
     cation faster than the hydroxyl group does.
    
Issue 3: Kinetic Stalling (Equilibrium)

Symptom: Starting material remains despite standard conditions (e.g., 20% TFA). Root Cause: Equilibrium & Ion Pairing. The deprotection is an equilibrium driven by the release of isobutylene gas. If the reaction vessel is sealed too tightly or the acid concentration is too low (insufficient protonation of the carbamate), the reaction stalls.

Solution:

  • Increase TFA concentration to 50% (v/v) .

  • Ensure the vessel is vented (e.g., via a needle) to allow isobutylene escape.

Validated Protocols

These protocols are designed to prevent the specific issues listed above.

Protocol A: High-Fidelity Deprotection (TFA Method)

Best for: Small scale, ensuring no side reactions.

StepActionCritical Note
1 Dissolve Boc-4-amino-2-butanol (1.0 equiv) in DCM (5 mL/mmol).Ensure DCM is anhydrous to prevent hydrolysis issues, though water is a scavenger.
2 Add Scavenger : Triisopropylsilane (TIPS) (2.5 equiv) OR Water (2 equiv).CRITICAL: Essential to prevent O-t-butylation of the alcohol.
3 Cool to 0°C, then add TFA (equal volume to DCM, 50% final conc).High acid concentration drives kinetics.
4 Stir at Room Temp for 1–2 hours .Monitor by TLC (stain with Ninhydrin).[1]
5 Concentrate in vacuo. Do NOT wash with water.Product is in the flask as the TFA salt.
6 Co-evaporate with Toluene or Et₂O (3x).Removes residual TFA and trapped isobutylene.
7 Precipitate (Optional): Triturate with cold Diethyl Ether.The salt should form a solid or gum. Filter to collect.
Protocol B: Salt Isolation (HCl Method)

Best for: Obtaining a solid, easy-to-handle product.

  • Dissolve substrate in 1,4-Dioxane (minimal volume).

  • Add 4M HCl in Dioxane (5–10 equiv).

  • Stir at Room Temp for 1 hour.

  • Add Diethyl Ether (excess) to the reaction mixture.

  • The 4-amino-2-butanol hydrochloride salt will precipitate.[1]

  • Filter the solid under inert atmosphere (hygroscopic).

Frequently Asked Questions (FAQ)

Q: Can I use a basic workup to get the free amine? A: Only if you avoid water. You can neutralize the salt in Methanol using carbonate resin (e.g., Amberlyst A-21) and filter. Evaporation will yield the free base, but be careful—it may be an oil and slightly volatile under high vacuum.

Q: Why does my product smell like isobutylene even after drying? A: The tert-butyl cation can polymerize or get trapped in the salt lattice. Co-evaporation with Toluene or Dichloromethane effectively disrupts these trapped pockets.

Q: My TLC shows a new spot running just above the product. What is it? A: This is likely the O-t-butyl ether impurity. It is more lipophilic than the amino alcohol. If you see this, you must repeat the reaction with fresh scavengers (Protocol A).

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[2] (Standard reference for Boc cleavage mechanisms and scavenger necessity).

  • Lundt, B. F., et al. (1978). "Removal of acid-labile amino-protecting groups with trifluoroacetic acid in the presence of scavengers." Int. J. Pept. Protein Res., 12(5), 258-268.

  • Han, G., et al. (2001). "Occurrence of O-t-Butylation of the Tyrosine Side Chain during Boc Deprotection." Journal of Organic Chemistry, 66(12). (Demonstrates the mechanism of cation attack on hydroxyl groups).

  • BenchChem Technical Support. (2025). Troubleshooting Incomplete Boc Deprotection of Secondary Amines. (General troubleshooting framework).

Sources

Troubleshooting

Identification and removal of impurities from Boc-4-amino-2-butanol

The following technical guide is structured as a specialized support center resource. It is designed to be actionable, rigorous, and directly applicable to the laboratory setting.

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource. It is designed to be actionable, rigorous, and directly applicable to the laboratory setting.

Topic: Impurity Identification, Removal, and Process Optimization Ticket ID: CAS-111333-66-3-SUP Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary & Molecule Context

Target Molecule: Boc-4-amino-2-butanol (N-Boc-4-amino-2-butanol) CAS: 111333-66-3 (Generic/Racemic); Stereoisomers vary. Role: A critical chiral building block and linker in medicinal chemistry, often used to introduce a hydroxy-functionalized aliphatic chain.

The Core Challenge: The synthesis of Boc-4-amino-2-butanol typically involves the reaction of 4-amino-2-butanol with di-tert-butyl dicarbonate (


). While the reaction is robust, the resulting product is often a viscous oil that retains specific, stubborn impurities. Standard recrystallization is rarely effective for this low-molecular-weight carbamate, making liquid-phase purification strategies critical.

Diagnostic Hub: Identification of Impurities

Before attempting purification, you must accurately characterize the crude mixture. Boc-protected amino alcohols present unique detection challenges due to weak UV absorbance.

Troubleshooting Guide: Detection Methods
MethodSuitabilityCritical Notes
TLC (Silica) High Visualization is key. This molecule is UV-inactive (or very weak). • Do NOT use: UV 254 nm alone. • MUST use: Ninhydrin (stains starting amine red/purple), PMA (Phosphomolybdic Acid), or Iodine (stains Boc product and lipids).
1H NMR High The "Boc Shift" Trap: • Product Boc singlet:

ppm. • Impurity (

) singlet:

ppm. • Differentiation: The

peak is sharp and slightly downfield. The product Boc peak is often broader due to rotamers.
LC-MS Medium Boc groups are acid-labile. Use neutral buffers (Ammonium Acetate) or very low concentrations of Formic Acid (0.05%) to prevent in-source fragmentation (

).
Visualizing the Impurity Profile (DOT Diagram)

The following decision tree assists in identifying the specific contamination type based on diagnostic signals.

ImpurityDiagnosis Start Crude Mixture Analysis TLC_Ninhydrin TLC: Ninhydrin Stain Start->TLC_Ninhydrin NMR_Check 1H NMR (CDCl3) Start->NMR_Check Result_Purple Positive (Red/Purple Spot) TLC_Ninhydrin->Result_Purple Spot at Baseline Impurity_Amine Impurity: Unreacted 4-amino-2-butanol Result_Purple->Impurity_Amine Signal_150 Sharp Singlet @ 1.50 ppm NMR_Check->Signal_150 Signal_Cyclic Multiplets @ 4.0-4.5 ppm (Shifted from product) NMR_Check->Signal_Cyclic Impurity_Boc2O Impurity: Excess Boc2O Signal_150->Impurity_Boc2O Impurity_Cyclic Impurity: Cyclic Carbamate (Oxazinanone derivative) Signal_Cyclic->Impurity_Cyclic

Figure 1: Diagnostic logic flow for identifying common impurities in Boc-amino alcohol synthesis.

Purification Protocols: Removal Strategies

Scenario A: Removing Excess Boc Anhydride ( )

Prevalence: Very High. Standard aqueous washes often fail to remove lipophilic


.

The Mechanism:


 is not water-soluble. To remove it, we must convert it into a water-soluble species using a nucleophilic scavenger.[1]

Protocol: The "DMPA" Scavenge (Recommended)

  • Reagent: Add N,N-Dimethyl-1,3-propanediamine (DMPA) (0.5 - 1.0 equiv relative to excess

    
    ) to the reaction mixture.
    
  • Reaction: Stir at room temperature for 15–30 minutes.

    • Chemistry: DMPA reacts rapidly with

      
       to form a polar urea derivative and a water-soluble amine salt.
      
  • Workup: Dilute with Ethyl Acetate (EtOAc) and wash with 0.5 M Citric Acid or 10% KHSO4 .

    • Why? The acidic wash protonates the tertiary amine of the DMPA-Boc adduct, forcing it into the aqueous layer.

  • Result: The organic layer retains the neutral Boc-4-amino-2-butanol.

Alternative (Small Scale): Use Polystyrene-supported Trisamine (PS-Trisamine) resin. Add resin, stir for 2 hours, and filter. This avoids liquid-liquid extraction issues.

Scenario B: Removing Unreacted Amine (Starting Material)

Prevalence: Medium. Occurs if


 stoichiometry was too low.

Protocol: The pH Switch

  • Dissolve crude oil in EtOAc.

  • Wash twice with 0.5 M Citric Acid (pH ~4).

    • Critical: Do NOT use strong HCl or TFA. The Boc group is acid-labile. Citric acid is strong enough to protonate the free amine (making it water-soluble) but too weak to cleave the Boc group at room temperature [1].

  • Wash the organic layer with Brine, dry over

    
    , and concentrate.[1]
    
Scenario C: General Purification Workflow (The "Golden Path")

If the product is an oil and requires high purity (>98%), follow this integrated workflow.

PurificationWorkflow Crude Crude Reaction Mix Scavenge Add Amine Scavenger (DMPA or Imidazole) Crude->Scavenge Excess Boc2O? AcidWash Wash: 0.5M Citric Acid (Removes Amine & Scavenger) Scavenge->AcidWash BaseWash Wash: Sat. NaHCO3 (Removes Acidic Byproducts) AcidWash->BaseWash Dry Dry (Na2SO4) & Concentrate BaseWash->Dry Check Purity Check (NMR) Dry->Check Column Flash Chromatography (Hex/EtOAc or DCM/MeOH) Check->Column <95% Pure Final Pure Boc-4-amino-2-butanol Check->Final >98% Pure Column->Final

Figure 2: Integrated purification workflow ensuring removal of both electrophilic (


) and nucleophilic (amine) impurities.

Frequently Asked Questions (FAQs)

Q1: Why can't I just distill the product? A: While 4-amino-2-butanol is distillable, the Boc-protected derivative has a much higher boiling point. More importantly, Boc groups are thermally unstable. Prolonged heating above 100°C (often required for distillation of this MW) can lead to isobutylene elimination (de-protection) or thermal rearrangement to cyclic carbamates [2]. Flash chromatography or careful acid/base washing is safer.

Q2: I see a new impurity after leaving the product in CDCl3 overnight. What happened? A:


 is often slightly acidic (forming HCl over time). This trace acid is sufficient to slowly cleave the Boc group, regenerating the free amine or causing degradation.
  • Fix: Filter

    
     through basic alumina before use or use 
    
    
    
    for stability studies.

Q3: Can I use Ninhydrin to check reaction completion? A: Yes, but you are looking for the disappearance of the spot.

  • Starting Material: Deep red/purple spot at baseline (polar).

  • Product: No color with Ninhydrin (secondary carbamate reacts very poorly). You must use PMA or Iodine to see the product spot (

    
     in 50% EtOAc/Hexane).
    

Q4: My product is solidifying into a waxy gum. Is this an impurity? A: Not necessarily. Boc-4-amino-2-butanol is often a viscous oil or low-melting solid. If it looks waxy, it might be pure. However, if it is crystalline, check if you have formed the Dicyclohexylamine (DCHA) salt .[2]

  • Note: If you used DCHA to purify an amino acid analog, it forms stable salts.[2] For this amino alcohol, DCHA is not standard. Waxy solidification usually indicates high purity (removal of solvent residues).

References

  • Greene, T.W., & Wuts, P.G.M. (1999).[3] Protective Groups in Organic Synthesis. Wiley-Interscience.[3] (Standard reference for Boc stability: pH < 4 leads to cleavage rates dependent on temperature).

  • BenchChem Technical Support. (2025). Methods for removing excess Boc anhydride from reaction mixture. Retrieved from

  • Sigma-Aldrich (Merck). (n.d.). Application Note – N-Boc protection. Retrieved from

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups: Stability and Removal. Retrieved from

Sources

Optimization

Improving the solubility of Boc-4-amino-2-butanol for reactions

Ticket Subject: Solubility Optimization & Handling Guide Compound ID: N-Boc-4-amino-2-butanol (CAS: 111332-44-8 / 39884-48-5 derivatives) Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Solubility Optimization & Handling Guide

Compound ID: N-Boc-4-amino-2-butanol (CAS: 111332-44-8 / 39884-48-5 derivatives) Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Active[1][2][3]

Executive Summary: The Amphiphilic Challenge

Boc-4-amino-2-butanol presents a classic "Janus-faced" solubility profile that often frustrates researchers.

  • The Lipophilic Tail: The tert-butyl carbamate (Boc) group and the butyl chain drive solubility in organic solvents (DCM, EtOAc).

  • The Polar Core: The secondary hydroxyl (-OH) and the carbamate nitrogen (-NH-) are strong Hydrogen Bond donors/acceptors.

The Problem: In non-polar solvents (like Hexanes or cold Toluene), the molecules self-aggregate via intermolecular H-bonding, leading to "oiling out" (forming a separate, viscous gum phase) rather than precipitating as a clean solid or dissolving. In water, the Boc group prevents full dissolution, leading to emulsions.

This guide provides the protocols to overcome these thermodynamic barriers.

Solvent Compatibility Matrix

Use this table to select the correct solvent system for your specific reaction type.

Solvent ClassSolubility StatusRecommended ApplicationTechnical Notes
Chlorinated (DCM, Chloroform)Excellent Oxidations (Dess-Martin, Swern), AcylationPrimary Choice. Breaks H-bond aggregates effectively.
Ethers (THF, Dioxane)Good Mitsunobu, Grignard additions, ReductionsEnsure anhydrous conditions. THF is superior to Et2O for solvation.
Polar Aprotic (DMF, DMSO, NMP)Excellent SN2 Alkylations, Peptide CouplingUse as a Co-solvent (5-10% v/v) if the compound precipitates in other solvents.
Alcohols (MeOH, EtOH)Good Hydrogenation, TransesterificationAvoid if using electrophiles sensitive to nucleophilic solvents.
Hydrocarbons (Hexanes, Heptane)Poor Purification Only Used to precipitate impurities or induce crystallization (antisolvent).
Water Poor/Emulsion Biphasic WorkupsThe compound will partition into the organic layer, but may form emulsions without brine.

Troubleshooting & Protocols

Issue #1: "The compound is a viscous oil and won't dissolve in my reaction solvent."

Diagnosis: You are likely trying to dissolve the neat oil directly into a solvent with low polarity (like Toluene or Ether), or the oil has cooled and formed a hydrogen-bonded "glass."

The "Pre-Solvation" Protocol (Self-Validating): Never add the bulk reaction solvent directly to the viscous oil.

  • Warm: Gently heat the neat Boc-4-amino-2-butanol to 35-40°C. Viscosity drops exponentially with temperature.

  • The Carrier Solvent: Add a "Carrier Solvent" (DCM or THF) equal to 10% of the final volume .

    • Why? DCM is a "good solvent" that penetrates the H-bond network.

  • Sonication: Sonicate for 30-60 seconds.

    • Validation: The solution should be optically clear (no Schlieren lines).

  • Dilution: Slowly add your bulk reaction solvent (e.g., Toluene) to this concentrate while stirring.

Issue #2: "Precipitation occurs during the Mitsunobu Reaction."

Context: You are reacting the secondary alcohol with a nucleophile using DIAD/PPh3. Diagnosis: The betaine intermediate formed during Mitsunobu reactions is highly polar. If your solvent is pure Toluene or Ether, the intermediate (or your Boc-amino alcohol complex) may crash out, stopping the reaction.

Corrective Workflow:

  • Switch Solvent: Use anhydrous THF instead of Ether/Toluene.

  • Concentration Limit: Do not exceed 0.1 M concentration. High concentrations favor intermolecular aggregation over the desired intramolecular reaction or nucleophilic attack.

  • Order of Addition:

    • Dissolve Boc-4-amino-2-butanol + PPh3 in THF first.

    • Add Nucleophile.[4]

    • Add DIAD dropwise at 0°C.

    • Causality: This ensures the alcohol is fully solvated and complexed with PPh3 before the reactive betaine is generated.

Issue #3: "Emulsions form during aqueous workup."

Diagnosis: The Boc-amino alcohol acts as a surfactant (Lipophilic Boc head + Hydrophilic OH tail). Protocol:

  • Salting Out: Saturate the aqueous layer with NaCl (Brine). This increases the ionic strength, forcing the organic Boc-compound back into the organic layer.

  • Solvent Swap: Do not use Ethyl Acetate for extraction if emulsions persist. Use DCM (Dichloromethane) .[2][5][6]

    • Why? DCM is denser than water and has a different interfacial tension profile that often breaks surfactant-stabilized emulsions better than EtOAc.

Decision Logic: Solvent Selection Workflow

The following diagram illustrates the logical pathway for selecting the optimal solvent system based on your reaction constraints.

SolventSelection Start START: Select Reaction Type ReactionType What is the reaction mechanism? Start->ReactionType Oxidation Oxidation / Acylation (Swern, DMP, Esterification) ReactionType->Oxidation Alcohol Reactivity Substitution Nucleophilic Substitution (Mitsunobu, SN2) ReactionType->Substitution Displacement Deprotection Boc Deprotection (Acidic Cleavage) ReactionType->Deprotection Amine Release DCM USE: Dichloromethane (DCM) (Best solubility, inert) Oxidation->DCM THF USE: Anhydrous THF (Solubilizes intermediates) Substitution->THF Dioxane USE: 4M HCl in Dioxane (Controlled precipitation) Deprotection->Dioxane CheckSolubility Is it dissolving? THF->CheckSolubility AddDMF Action: Add 10% DMF as Co-solvent CheckSolubility->AddDMF No (Cloudy) Proceed Proceed CheckSolubility->Proceed Yes (Clear)

Caption: Decision tree for solvent selection based on reaction type and solubility checkpoints. Green nodes indicate primary recommendations; Red nodes indicate corrective actions.

FAQ: Expert Insights

Q: Can I use Ethanol to dissolve Boc-4-amino-2-butanol for a reaction? A: Yes, but with caveats. Ethanol is an excellent solvent for this compound due to H-bonding compatibility. However, it is a nucleophilic solvent .

  • Avoid if: You are using anhydrides, acid chlorides, or strong electrophiles (they will react with the Ethanol).

  • Use if: You are performing hydrogenations or mild reductions.

Q: I need to remove the Boc group, but the product is hygroscopic and sticky. How do I handle it? A: This is common. The resulting salt (4-amino-2-butanol HCl) is highly polar.

  • Protocol: Use 4M HCl in Dioxane . The reaction starts in solution, but the deprotected amine salt will precipitate as a solid or gum.

  • Purification: Decant the Dioxane. Wash the solid 3x with Diethyl Ether . This removes the cleaved Boc-byproducts (tert-butyl chloride/isobutylene) and hardens the gum into a handleable solid [1].

Q: Why does my solution turn cloudy when I add Hexanes? A: You are observing the "Oiling Out" effect. The lipophilic Boc group tries to dissolve in Hexane, but the polar hydroxyl groups aggregate.

  • Fix: Do not use pure Hexane. Use a mixture of Hexane:Ethyl Acetate (3:1) if you need a non-polar environment, or add 5% DCM to maintain homogeneity.

References

  • BenchChem. (2025).[2][5][6] Technical Support Center: Troubleshooting Boc Deprotection Failures. Retrieved from

  • Organic Chemistry Portal. (2024). Boc-Protected Amino Groups: Protection and Deprotection Strategies. Retrieved from

  • Fisher Scientific. (2024). Safety Data Sheet: 4-Amino-2-butanol. Retrieved from

  • WuXi Biology. (2024). Alcohol Speed up Boc Protection of Primary Amines: Mechanistic Insights. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Analytical Techniques for Confirming the Structure of Boc-4-amino-2-butanol

Executive Summary Boc-4-amino-2-butanol (CAS: 100566-56-1 for generic/racemic; stereospecific variants differ) is a critical chiral building block in the synthesis of peptidomimetics and linker technologies.[1] Its struc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Boc-4-amino-2-butanol (CAS: 100566-56-1 for generic/racemic; stereospecific variants differ) is a critical chiral building block in the synthesis of peptidomimetics and linker technologies.[1] Its structural validation presents a dual challenge: confirming the regioselective protection of the primary amine over the secondary alcohol, and, more critically, validating the stereochemical integrity of the C2 chiral center.

This guide objectively compares analytical methodologies for this specific substrate, moving beyond basic identification to rigorous structural and stereochemical confirmation.

Part 1: Structural Connectivity & Regiochemistry

The Challenge: Distinguishing between the desired N-Boc protected product and the thermodynamic O-Boc or N,O-di-Boc impurities.[1]

Technique Comparison: NMR vs. LC-MS vs. FTIR
Feature1H NMR (600 MHz) LC-MS (ESI+) FTIR (ATR)
Primary Utility Definitive connectivity & RegiochemistryMolecular Weight & Trace Impurity IDFunctional Group Confirmation
Key Signal (Boc) ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

1.44 ppm (9H, s)
[M+H]+ and [M+Na]+ adductsC=O stretch ~1690-1700 cm⁻¹ (Carbamate)
Key Signal (Regio) N-H coupling to C4 protonsFragmentation pattern (loss of Boc)Broad O-H stretch ~3300-3400 cm⁻¹
Limit of Detection ~0.5% (standard)< 0.01% (high sensitivity)> 1-2%
Verdict Gold Standard for structure.[1]Essential for Purity profiling.Quick QC Check only.
Detailed Protocol: NMR Structural Validation

Rationale: NMR is the only non-destructive method that definitively proves the Boc group is attached to the nitrogen (C4 position) rather than the oxygen (C2 position) by analyzing scalar coupling.

Experimental Workflow:

  • Solvent Selection: Dissolve 10 mg sample in 0.6 mL DMSO-d6 .

    • Why DMSO? Unlike CDCl₃, DMSO slows proton exchange, often allowing the observation of the carbamate N-H doublet and the hydroxyl O-H doublet, providing direct proof of regiochemistry.

  • Acquisition: Run standard 1H (16 scans) and 2D COSY experiments.

  • Critical Peak Assignment (Expected):

    • C2-H (Chiral Center): Multiplet at

      
       3.5–3.7 ppm.[1] If O-Boc were present, this would shift downfield to >4.5 ppm.[1]
      
    • N-H: Broad signal or doublet at

      
       6.5–6.8 ppm (in DMSO).
      
    • O-H: Doublet at

      
       4.4–4.6 ppm (in DMSO). Presence confirms free alcohol.
      

Part 2: Stereochemical Analysis (The Critical Quality Attribute)

The Challenge: Boc-4-amino-2-butanol possesses a single chiral center at C2.[1] Enantiomeric Excess (ee) determines the biological potency of downstream drugs. Standard NMR cannot distinguish enantiomers.

Technique Comparison: Chiral HPLC vs. Mosher's Analysis
ParameterChiral HPLC (Direct) Mosher's Analysis (Indirect NMR) Polarimetry (Optical Rotation)
Principle Separation on chiral stationary phase (CSP).[1][2]Derivatization with chiral auxiliary (MTPA-Cl).[1]Interaction with polarized light.[3][4]
Accuracy High (>99.9% ee determination).Absolute Configuration assignment (R vs S).Low (prone to solvent/temp errors).
Throughput High (20 min/sample).Low (requires synthesis & purification).Instant.
Requirement Reference standard (racemate) for method dev.No reference standard needed.Large sample mass (>100 mg).[5]
Recommendation Best for Routine QC Best for R&D / Unknowns Legacy / Quick Check
Method 1: Chiral HPLC Protocol (Routine QC)

Objective: Quantify enantiomeric purity.

  • Column: Daicel Chiralpak AD-H or IA (Amylose tris(3,5-dimethylphenylcarbamate)).[1]

    • Why? The carbamate functionality of the Boc group interacts strongly with amylose-based CSPs via hydrogen bonding.

  • Mobile Phase: n-Hexane : Isopropanol (90:10 to 95:5).[1]

    • Additives: 0.1% Diethylamine (DEA) may be added to sharpen the amine peak, though the Boc protection mitigates tailing compared to free amines.

  • Detection: UV at 210 nm (Boc absorption is weak; low wavelength is required). Alternative: Refractive Index (RI) or ELSD if UV baseline is noisy.

Method 2: Mosher's Ester Analysis (Absolute Configuration)

Objective: Determine if your sample is (R) or (S) when no commercial standard exists. Mechanism: Reacting the secondary alcohol at C2 with (R)- and (S)-


-methoxy-

-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) creates diastereomers with distinct NMR shifts.[1]

Protocol:

  • Derivatization: React 5 mg of Boc-4-amino-2-butanol with (S)-(+)-MTPA-Cl in Pyridine/CDCl₃. Repeat with (R)-(-)-MTPA-Cl.[1]

  • Analysis: Acquire 1H NMR for both esters.

  • Calculation: Calculate

    
     for protons neighboring the C2 chiral center.
    
  • Logic: The spatial arrangement of the phenyl group in the Mosher ester shields protons on one side of the plane, allowing assignment of the C2 configuration based on the sign (+/-) of

    
    .
    

Part 3: Visualization of Analytical Workflows

Diagram 1: Analytical Decision Matrix

This diagram illustrates the logical flow for selecting the correct technique based on the stage of development (Synthesis vs. QC).

Analytical_Workflow Start Sample: Boc-4-amino-2-butanol Q1 Goal: Structural ID or Purity? Start->Q1 Path_ID Structural Confirmation Q1->Path_ID Identification Path_Purity Purity/Stereochem Q1->Path_Purity Quality Control Exp_NMR 1H/13C NMR (DMSO-d6) Confirm Regiochemistry (N-Boc vs O-Boc) Path_ID->Exp_NMR Exp_MS LC-MS (ESI+) Confirm Mass [M+Na]+ Path_ID->Exp_MS Q2 Is Enantiomer Known? Path_Purity->Q2 Tech_HPLC Chiral HPLC (Chiralpak AD-H) Hexane/IPA 90:10 Determine % ee Q2->Tech_HPLC Yes (Routine) Tech_Mosher Mosher's Analysis (NMR) Derivatize with MTPA-Cl Determine Absolute Config (R/S) Q2->Tech_Mosher No (R&D) Tech_Mosher->Tech_HPLC Validate Method

Caption: Decision matrix for selecting analytical techniques based on development stage (ID vs. QC).

Diagram 2: Stereochemical Validation Logic (Mosher's Method)

This diagram details the specific mechanism for determining absolute configuration using NMR.

Mosher_Logic Substrate Boc-4-amino-2-butanol (Unknown Config) Rxn_S React w/ (S)-MTPA-Cl Substrate->Rxn_S Rxn_R React w/ (R)-MTPA-Cl Substrate->Rxn_R NMR_S (R)-Mosher Ester 1H NMR Spectrum Rxn_S->NMR_S NMR_R (S)-Mosher Ester 1H NMR Spectrum Rxn_R->NMR_R Calc Calculate Delta (Shift S - Shift R) NMR_S->Calc NMR_R->Calc Result Assign C2 Configuration Based on Shielding Model Calc->Result

Caption: Workflow for absolute stereochemical assignment using Mosher's ester derivatization.

References

  • BenchChem. (2025).[6][7] HPLC Analysis for Purity Assessment of N-Boc-aminomethanol: A Comparative Guide. Retrieved from (General N-Boc-amino alcohol HPLC protocols).[1]

  • Sigma-Aldrich. (2025). Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC. Retrieved from (Chiralpak column selection for Boc-amines).

  • SpectraBase. (2025). 4-Amino-2-butanol 1H NMR Spectrum. Retrieved from (Base amine spectral data).

  • Organic Syntheses. (2014). Synthesis of tert-Butyl Carbamates. Org.[8][9] Synth. 2006, 83, 28. Retrieved from (Standard Boc-protection characterization).

  • Master Organic Chemistry. (2017). Polarimetry and Optical Rotation. Retrieved from (Principles of stereochemical analysis).

Sources

Comparative

A Comparative Guide to the Purity Assessment of Boc-4-amino-2-butanol by HPLC and GC

In the landscape of pharmaceutical development, the chemical purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Boc-4-amino-2-butanol, a chiral amin...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the chemical purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Boc-4-amino-2-butanol, a chiral amino alcohol, serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs).[] Its bifunctional nature, containing both a hydroxyl and a Boc-protected amine group, makes it a versatile synthon. However, these same functional groups can give rise to a range of process-related impurities and stereoisomers that must be rigorously controlled.

This guide provides an in-depth comparison of two primary chromatographic techniques for the purity assessment of Boc-4-amino-2-butanol: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). As a Senior Application Scientist, my objective is to not only present the methodologies but to also elucidate the scientific rationale behind the selection of each technique, empowering researchers and drug development professionals to make informed decisions for their analytical needs. The protocols and data presented herein are grounded in established principles of analytical chemistry and are designed to be self-validating systems, adhering to the principles of scientific integrity.

Choosing the Right Tool for the Job: HPLC vs. GC

The decision to employ HPLC or GC for the analysis of Boc-4-amino-2-butanol hinges on the physicochemical properties of the analyte and the specific goals of the analysis. Boc-4-amino-2-butanol is a moderately polar, non-volatile compound, making it amenable to both techniques, albeit with different considerations.[2][3][4]

High-Performance Liquid Chromatography (HPLC) is often the method of choice for non-volatile and thermally labile compounds.[3][5] Given that Boc-4-amino-2-butanol is not inherently volatile, HPLC offers a direct method of analysis without the need for derivatization. This simplifies sample preparation and reduces the potential for analytical artifacts. Furthermore, HPLC, particularly with chiral stationary phases, is exceptionally well-suited for the separation of enantiomers, a critical quality attribute for chiral molecules like Boc-4-amino-2-butanol.[6][7]

Gas Chromatography (GC) , on the other hand, excels in the analysis of volatile and thermally stable compounds.[3][5] To analyze Boc-4-amino-2-butanol by GC, a derivatization step is typically required to increase its volatility and thermal stability.[8] This adds a layer of complexity to the sample preparation but can also enhance sensitivity and chromatographic peak shape. GC is particularly powerful for the detection of residual solvents and other volatile impurities that may be present from the synthesis process.

The following sections will delve into the experimental details for both HPLC and GC methods, providing a comprehensive framework for the purity assessment of Boc-4-amino-2-butanol.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a robust and versatile technique for the purity and impurity profiling of Boc-4-amino-2-butanol. The method's strength lies in its ability to separate a wide range of compounds with high resolution and sensitivity.

Experimental Protocol: HPLC

Objective: To determine the purity of Boc-4-amino-2-butanol and quantify related impurities using a reversed-phase HPLC method with UV detection.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 25 mg of the Boc-4-amino-2-butanol sample.

  • Dissolve the sample in 25 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to achieve a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Rationale for Method Parameters:

  • C18 Column: A C18 stationary phase is a common choice for reversed-phase chromatography, providing good retention and separation for moderately polar compounds like Boc-4-amino-2-butanol.

  • Trifluoroacetic Acid (TFA): TFA is used as an ion-pairing agent to improve peak shape and as a pH modifier to ensure consistent ionization of the analyte.

  • Gradient Elution: A gradient program is employed to effectively separate impurities with a wide range of polarities, from early-eluting polar impurities to late-eluting non-polar impurities.

  • UV Detection at 210 nm: The Boc protecting group has a chromophore that absorbs in the low UV region, allowing for sensitive detection.

Data Presentation: HPLC
ParameterResult
Retention Time of Boc-4-amino-2-butanol~12.5 min
Purity (by area %)99.5%
Major Impurity 1 (e.g., Di-Boc protected)~18.2 min (0.2%)
Major Impurity 2 (e.g., Unprotected amino alcohol)~4.1 min (0.15%)
Limit of Detection (LOD)0.01%
Limit of Quantitation (LOQ)0.03%

Note: The retention times and impurity profiles are illustrative and may vary depending on the specific sample and chromatographic system.

HPLC Workflow

Caption: Workflow for HPLC purity analysis of Boc-4-amino-2-butanol.

Gas Chromatography (GC) Analysis

GC is a powerful technique for the analysis of volatile impurities and can be adapted for the analysis of non-volatile compounds through derivatization. For Boc-4-amino-2-butanol, derivatization of the hydroxyl and amino groups is necessary to achieve the volatility required for GC analysis.

Experimental Protocol: GC

Objective: To determine the purity of Boc-4-amino-2-butanol and quantify related impurities by GC with Flame Ionization Detection (FID) after derivatization.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

Derivatization Reagent:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

Derivatization Procedure:

  • Accurately weigh approximately 10 mg of the Boc-4-amino-2-butanol sample into a vial.

  • Add 1 mL of anhydrous pyridine and 0.5 mL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool the vial to room temperature before injection.

Chromatographic Conditions:

  • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium

  • Flow Rate: 1.2 mL/min (constant flow)

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

Rationale for Method Parameters:

  • BSTFA Derivatization: BSTFA is a common and effective silylating agent that reacts with active hydrogens in hydroxyl and amino groups to form volatile trimethylsilyl (TMS) derivatives.[8]

  • DB-5 Column: A low-polarity 5% phenyl-methylpolysiloxane stationary phase provides good separation for a wide range of derivatized compounds.

  • Flame Ionization Detector (FID): FID is a universal detector for organic compounds and offers high sensitivity and a wide linear range.

  • Temperature Programming: A temperature ramp is essential to elute the derivatized analyte and impurities with varying volatilities.

Data Presentation: GC
ParameterResult
Retention Time of Derivatized Boc-4-amino-2-butanol~15.8 min
Purity (by area %)99.3%
Major Impurity 1 (derivatized)~17.5 min (0.3%)
Major Impurity 2 (derivatized)~12.2 min (0.2%)
Limit of Detection (LOD)0.02%
Limit of Quantitation (LOQ)0.05%

Note: The retention times and impurity profiles are illustrative and may vary depending on the specific sample, derivatization efficiency, and chromatographic system.

GC Workflow

Caption: Workflow for GC purity analysis of Boc-4-amino-2-butanol.

Comparison and Conclusion

Both HPLC and GC are powerful techniques for the purity assessment of Boc-4-amino-2-butanol, each with its own set of advantages and limitations.

FeatureHPLCGC
Analyte Volatility Not requiredRequired (derivatization needed)
Sample Preparation Simple (dissolve and inject)More complex (derivatization)
Analysis of Chiral Purity Excellent with chiral columnsPossible with chiral columns, but less common
Detection of Volatile Impurities LimitedExcellent
Thermal Stability of Analyte Not a concernPotential for degradation of thermally labile impurities
Instrumentation Cost Generally higherGenerally lower
Solvent Consumption HigherLower

GC should be considered as a complementary technique , particularly for the analysis of volatile organic impurities and for orthogonal confirmation of purity results. The choice between the two methods, or the decision to use both, will ultimately depend on the specific analytical requirements, the nature of the expected impurities, and the regulatory context of the drug development program.

This guide provides a solid foundation for the development and implementation of analytical methods for the purity assessment of Boc-4-amino-2-butanol. It is imperative that any method be fully validated according to the guidelines of the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) to ensure its accuracy, precision, and reliability.[9][10][11]

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Element Lab Solutions. USP 621 Changes. [Link]

  • Agilent. Revisions per USP 621. [Link]

  • Waters. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • LCGC International. Are You Sure You Understand USP <621>? [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Food Safety Institute. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). [Link]

  • Lab Manager. HPLC vs GC: Choosing the Right Chromatography Technique. [Link]

  • Phenomenex. HPLC vs GC: What Sets These Methods Apart. [Link]

  • LC Services. Liquid Chromatography vs Gas Chromatography. [Link]

  • Brewer Science. Small Molecule Analysis Testing: HPLC vs GC. [Link]

  • Der Pharma Chemica. Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. [Link]

  • University of Regina. Continuous Online Analysis of Amine Solvents Using Gas Chromatography. [Link]

  • ResearchGate. What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ? [Link]

  • Shimadzu. Analysis of Amino Acids Contained in Alcohol. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Astec. Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC. [Link]

  • MDPI. Gas Chromatography Fingerprint of Martian Amino Acids before Analysis of Return Samples. [Link]

  • PubMed. Development and Validation of a Sensitive GC-MS Method for the Determination of Alkylating Agent, 4-chloro-1-butanol, in Active Pharmaceutical Ingredients. [Link]

  • Google Patents. CN105510511A - HPLC (High Performance Liquid Chromatography) separation and detection method of 2-aminobutanol enantiomer.
  • Royal Society of Chemistry. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. [Link]

Sources

Validation

A Comparative Guide to the Synthetic Routes of Boc-4-amino-2-butanol

For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of chiral building blocks is a cornerstone of modern medicinal chemistry. Boc-4-amino-2-butanol, a key intermed...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of chiral building blocks is a cornerstone of modern medicinal chemistry. Boc-4-amino-2-butanol, a key intermediate for various pharmaceutically active compounds, presents a synthetic challenge in establishing its two stereocenters with high fidelity. This guide provides an in-depth, objective comparison of three prominent synthetic strategies to access this valuable molecule: synthesis from the chiral pool, asymmetric reduction of a prochiral ketone, and a chemoenzymatic approach. The discussion is grounded in experimental data and detailed protocols to inform your synthetic planning.

Introduction: The Significance of Boc-4-amino-2-butanol

tert-Butyloxycarbonyl (Boc)-4-amino-2-butanol is a versatile chiral building block containing both a protected amine and a secondary alcohol. This bifunctional nature, combined with its defined stereochemistry, makes it a valuable precursor for the synthesis of complex molecules, including enzyme inhibitors and other therapeutic agents. The Boc protecting group offers stability under a range of reaction conditions and can be readily removed under mild acidic conditions, facilitating its use in multi-step syntheses.

This guide will explore three distinct and strategic approaches to the synthesis of Boc-4-amino-2-butanol, evaluating each for its efficiency, stereoselectivity, and overall practicality in a research and development setting.

Route 1: Synthesis from the Chiral Pool Utilizing Aspartic Acid

The "chiral pool" approach leverages naturally occurring, enantiomerically pure starting materials to impart chirality to the target molecule. L- and D-Aspartic acid are inexpensive and readily available amino acids that serve as excellent starting points for the synthesis of both enantiomers of Boc-4-amino-2-butanol.

Scientific Rationale and Strategy

This strategy relies on the inherent chirality of aspartic acid to set the stereocenter at the C4 position. The synthesis involves the protection of the amine, selective reduction of the side-chain carboxylic acid, and subsequent reduction of the α-carboxylic acid to the primary alcohol. The stereochemistry at the C2 position is established through a diastereoselective reduction of an intermediate ketone.

A representative synthetic pathway starting from L-aspartic acid is depicted below:

Chiral_Pool_Synthesis L-Aspartic Acid L-Aspartic Acid N-Boc-L-aspartic acid N-Boc-L-aspartic acid L-Aspartic Acid->N-Boc-L-aspartic acid Boc₂O N-Boc-L-aspartic acid β-methyl ester N-Boc-L-aspartic acid β-methyl ester N-Boc-L-aspartic acid->N-Boc-L-aspartic acid β-methyl ester CH₃OH, H⁺ tert-butyl (S)-(3-methoxy-3-oxopropyl)carbamate tert-butyl (S)-(3-methoxy-3-oxopropyl)carbamate N-Boc-L-aspartic acid β-methyl ester->tert-butyl (S)-(3-methoxy-3-oxopropyl)carbamate Reduction (S)-Boc-4-amino-2-oxobutanoic acid methyl ester (S)-Boc-4-amino-2-oxobutanoic acid methyl ester tert-butyl (S)-(3-methoxy-3-oxopropyl)carbamate->(S)-Boc-4-amino-2-oxobutanoic acid methyl ester Oxidation (S,S)-Boc-4-amino-2-butanol (S,S)-Boc-4-amino-2-butanol (S)-Boc-4-amino-2-oxobutanoic acid methyl ester->(S,S)-Boc-4-amino-2-butanol Diastereoselective Reduction

Caption: Synthetic pathway from L-Aspartic Acid to (S,S)-Boc-4-amino-2-butanol.

Experimental Protocol: Synthesis of (S)-Boc-4-amino-2-butanol from L-Aspartic Acid

This protocol is adapted from methodologies for the synthesis of related compounds from aspartic acid.[1][2]

Step 1: Protection of L-Aspartic Acid

  • To a solution of L-aspartic acid (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium carbonate (2.5 eq).

  • Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture with 1 M HCl to pH 2-3 and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-aspartic acid.

Step 2: Selective Esterification

  • Dissolve N-Boc-L-aspartic acid (1.0 eq) in methanol.

  • Add a catalytic amount of sulfuric acid and reflux the mixture for 4-6 hours.

  • Neutralize the reaction with a saturated solution of sodium bicarbonate and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the β-methyl ester.

Step 3: Reduction of the Carboxylic Acid

  • Dissolve the N-Boc-L-aspartic acid β-methyl ester (1.0 eq) in anhydrous THF and cool to 0 °C.

  • Slowly add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of methanol, followed by water.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield the corresponding alcohol.

Step 4: Oxidation to the Ketone

  • Dissolve the alcohol from the previous step (1.0 eq) in dichloromethane.

  • Add Dess-Martin periodinane (1.2 eq) and stir at room temperature for 2-3 hours.

  • Quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the product with dichloromethane, dry the organic layer, and concentrate to yield tert-butyl (S)-(3-oxobutan-1-yl)carbamate.

Step 5: Diastereoselective Reduction

  • Dissolve the ketone (1.0 eq) in methanol and cool to -78 °C.

  • Add sodium borohydride (1.5 eq) portion-wise and stir for 2 hours.

  • Quench the reaction with acetone and allow it to warm to room temperature.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to afford (S)-Boc-4-amino-2-butanol.

Route 2: Asymmetric Reduction of a Prochiral Ketone

This approach introduces chirality in a key step through the enantioselective reduction of a prochiral aminoketone precursor, tert-butyl (3-oxobutan-1-yl)carbamate. The success of this strategy hinges on the selection of a suitable chiral catalyst and reducing agent to achieve high enantioselectivity.

Scientific Rationale and Strategy

The synthesis begins with the preparation of the key intermediate, tert-butyl (3-oxobutan-1-yl)carbamate. This is followed by an asymmetric reduction, where a chiral catalyst, often a transition metal complex with a chiral ligand, facilitates the stereoselective addition of a hydride to the carbonyl group.

Asymmetric_Reduction 4-aminobutan-2-one 4-aminobutan-2-one tert-butyl (3-oxobutan-1-yl)carbamate tert-butyl (3-oxobutan-1-yl)carbamate 4-aminobutan-2-one->tert-butyl (3-oxobutan-1-yl)carbamate Boc₂O (R)- or (S)-Boc-4-amino-2-butanol (R)- or (S)-Boc-4-amino-2-butanol tert-butyl (3-oxobutan-1-yl)carbamate->(R)- or (S)-Boc-4-amino-2-butanol Asymmetric Reduction (e.g., Ru-BINAP, H₂)

Caption: Synthetic pathway via asymmetric reduction of a prochiral ketone.

Experimental Protocol: Asymmetric Hydrogenation of tert-butyl (3-oxobutan-1-yl)carbamate

This protocol is based on established procedures for the asymmetric hydrogenation of β-amino ketones.[3]

Step 1: Synthesis of tert-butyl (3-oxobutan-1-yl)carbamate

  • To a solution of 4-aminobutan-2-one hydrochloride (1.0 eq) in a 1:1 mixture of water and THF, add sodium bicarbonate (2.5 eq).

  • Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

  • Stir the reaction at room temperature overnight.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the residue by column chromatography to obtain tert-butyl (3-oxobutan-1-yl)carbamate.

Step 2: Asymmetric Hydrogenation

  • In a high-pressure reactor, dissolve tert-butyl (3-oxobutan-1-yl)carbamate (1.0 eq) in degassed methanol.

  • Add a catalytic amount of a chiral ruthenium-BINAP complex (e.g., [RuCl(p-cymene)((R)-BINAP)]Cl, 0.01 eq).

  • Pressurize the reactor with hydrogen gas (50-100 atm) and stir the reaction at room temperature for 24-48 hours.

  • Carefully release the pressure and concentrate the reaction mixture.

  • Purify the crude product by column chromatography to yield the enantiomerically enriched Boc-4-amino-2-butanol.

Route 3: Chemoenzymatic Synthesis

Chemoenzymatic routes combine the best of chemical synthesis and biocatalysis, offering high selectivity and mild reaction conditions. For the synthesis of Boc-4-amino-2-butanol, a transaminase enzyme can be employed for the asymmetric amination of a hydroxyketone precursor.

Scientific Rationale and Strategy

This strategy involves the chemical synthesis of a prochiral hydroxyketone, 1-hydroxybutan-3-one, followed by a highly stereoselective enzymatic amination using a transaminase. The enzyme, with the aid of a cofactor (pyridoxal 5'-phosphate, PLP) and an amine donor, converts the ketone to the corresponding chiral amine.

Chemoenzymatic_Synthesis 4-hydroxy-2-butanone 4-hydroxy-2-butanone (S)-4-amino-2-butanol (S)-4-amino-2-butanol 4-hydroxy-2-butanone->(S)-4-amino-2-butanol Transaminase (ATA) PLP, Amine Donor (S)-Boc-4-amino-2-butanol (S)-Boc-4-amino-2-butanol (S)-4-amino-2-butanol->(S)-Boc-4-amino-2-butanol Boc₂O

Caption: Chemoenzymatic pathway to (S)-Boc-4-amino-2-butanol.

Experimental Protocol: Chemoenzymatic Synthesis of (S)-Boc-4-amino-2-butanol

This protocol is adapted from general procedures for transaminase-catalyzed reductive amination.[4]

Step 1: Biocatalytic Asymmetric Amination

  • Prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5).

  • To the buffer, add 4-hydroxy-2-butanone (1.0 eq), a suitable amine donor (e.g., isopropylamine, 5-10 eq), and pyridoxal 5'-phosphate (PLP, 1 mol%).

  • Add a commercially available or recombinantly expressed amine transaminase (ATA) with the desired stereoselectivity (e.g., ATA-117 for the (S)-enantiomer).

  • Stir the reaction mixture at a controlled temperature (typically 30-40 °C) for 24-48 hours.

  • Monitor the reaction progress by HPLC or GC.

  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate) and concentrate the organic layers.

Step 2: Boc Protection

  • Dissolve the crude (S)-4-amino-2-butanol in a 1:1 mixture of THF and water.

  • Add sodium bicarbonate (2.5 eq) and di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

  • Stir at room temperature overnight.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate.

  • Purify by column chromatography to afford (S)-Boc-4-amino-2-butanol.

Performance Comparison

The choice of synthetic route will ultimately depend on the specific requirements of the project, including scale, desired enantiopurity, and available resources. The following table provides a comparative summary of the three discussed routes.

FeatureRoute 1: Chiral Pool (Aspartic Acid)Route 2: Asymmetric ReductionRoute 3: Chemoenzymatic Synthesis
Starting Materials Inexpensive, readily available chiral amino acids.Requires synthesis of a prochiral ketone precursor.Requires a hydroxyketone precursor and a specific enzyme.
Stereocontrol Relies on the inherent chirality of the starting material and a diastereoselective reduction step.Dependent on the efficiency and selectivity of the chiral catalyst.Excellent enantioselectivity is often achieved due to the high specificity of the enzyme.
Yield Can be moderate over multiple steps.Generally good to excellent for the key reduction step.Can be high, but may be limited by enzyme stability and substrate/product inhibition.
Scalability Generally scalable, but may require optimization of multiple steps.Highly scalable, particularly with well-established catalytic systems.Scalability can be a challenge due to the cost and availability of the enzyme and the need for specialized bioreactors.
Advantages Utilizes a cheap and abundant chiral source. Both enantiomers are accessible from L- and D-aspartic acid.Potentially shorter route. High enantioselectivities are achievable with optimized catalysts.Extremely high enantioselectivity. Mild and environmentally friendly reaction conditions.
Disadvantages Longer synthetic sequence. Potential for racemization at certain steps.Requires screening of catalysts and reaction conditions. High-pressure equipment may be necessary for hydrogenation.Enzymes can be expensive and may have limited substrate scope. Requires expertise in biocatalysis.

Conclusion and Recommendations

Each of the discussed synthetic routes to Boc-4-amino-2-butanol offers a viable pathway with distinct advantages and disadvantages.

  • The Chiral Pool approach is a classic and reliable method, particularly when both enantiomers are desired and cost of starting materials is a primary concern. However, the multi-step nature of the synthesis may lead to lower overall yields.

  • Asymmetric Reduction represents a more modern and often more efficient approach, capable of delivering high enantioselectivity in a key step. This route is well-suited for larger-scale synthesis where the optimization of the catalytic step is feasible.

  • Chemoenzymatic Synthesis stands out for its exceptional stereoselectivity and environmentally benign reaction conditions. While the initial setup and enzyme sourcing may require more effort, this approach is ideal for producing highly pure enantiomers, especially when traditional chemical methods fall short.

The optimal choice will be dictated by a careful consideration of project goals, available instrumentation, and expertise. For rapid access to moderate quantities with high enantiopurity, the asymmetric reduction or chemoenzymatic routes are often preferred. For cost-effective synthesis of both enantiomers on a larger scale, the chiral pool approach remains a strong contender.

References

  • A new and concise strategy to the enantioselective synthesis of (S)-2-amino-4-oxo-4-(pyridine-2-yl) butanoic acid from aspartic acid. SciELO. [Link]

  • Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Der Pharma Chemica. [Link]

  • Asymmetric Synthesis of Amines. Ellman Laboratory - Yale University. [Link]

  • The Synthesis of a Chiral β-Amino Acid Derivative by the Grignard Reaction of an Aspartic Acid Equivalent. ResearchGate. [Link]

  • Chemoenzymatic Synthesis of Enantiopure Amino Alcohols from Simple Methyl Ketones. Chemistry – A European Journal. [Link]

  • Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. ACS Medicinal Chemistry Letters. [Link]

  • Chemoenzymatic synthesis. Nature Communications. [Link]

  • Ruthenium-Catalyzed Asymmetric Hydrogenation of N-Boc-Indoles. Organic Letters. [Link]

  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In The Peptides.
  • Chemo- and atroposelective Boc protection for asymmetric synthesis of NH2-free axially chiral biaryl amino phenols. Nature Communications. [Link]

  • Asymmetric hydrogenation of various N-Boc-β-amino ketones with... ResearchGate. [Link]

  • Ruthenium-Catalyzed Asymmetric Hydrogenation of N-Boc-Indoles. Amanote Research. [Link]

  • Approaches to Amino Acid Building Blocks via Catalytic Asymmetric Reduction. University of Sheffield.
  • Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. MDPI. [Link]

Sources

Comparative

A Comparative Guide to the Efficacy of Protected Amino Alcohols in Asymmetric Synthesis: A Spotlight on Boc-4-amino-2-butanol

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the precise control of stereochemistry is paramount. Chiral amino alcohols, and their protected derivatives, repre...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the precise control of stereochemistry is paramount. Chiral amino alcohols, and their protected derivatives, represent a cornerstone class of molecules for achieving this control. They serve as versatile chiral building blocks, ligands for asymmetric catalysis, and, most notably, as chiral auxiliaries that guide the stereochemical outcome of a reaction.[1][2][3] This guide provides a comparative analysis of the efficacy of various Boc-protected amino alcohols as chiral auxiliaries, with a special focus on evaluating the potential of Boc-4-amino-2-butanol, a less-documented yet promising candidate.

The Role of Protected Amino Alcohols as Chiral Auxiliaries

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[4] After establishing the desired stereocenter, the auxiliary is removed and can ideally be recovered for reuse. The efficacy of a chiral auxiliary is measured by several key metrics: the diastereomeric excess (de) or enantiomeric excess (ee) of the product, the chemical yield of the stereoselective reaction, and the ease of attachment and removal of the auxiliary.

The Boc (tert-butyloxycarbonyl) protecting group is frequently employed for the amino functionality of these alcohols due to its stability under a wide range of reaction conditions and its straightforward, acid-labile removal. This protection prevents undesired side reactions of the amine group while allowing the hydroxyl group to participate in the formation of the chiral auxiliary scaffold, typically an oxazolidinone.

Benchmarking Performance: Established Boc-Protected Amino Alcohol Auxiliaries

The utility of chiral amino alcohols is most prominently demonstrated through their conversion into oxazolidinone auxiliaries, famously known as Evans auxiliaries. These have been extensively used in asymmetric alkylations and aldol additions, consistently affording high levels of diastereoselectivity.[4] The predictable stereochemical outcomes are attributed to the formation of a rigid, chelated enolate where one face of the prochiral center is effectively shielded by a substituent on the oxazolidinone ring.

The performance of two widely used Boc-protected amino alcohols, Boc-L-valinol and Boc-L-phenylalaninol, when converted to their respective N-acyl oxazolidinone auxiliaries in asymmetric alkylation, is summarized below.

Chiral Auxiliary PrecursorN-Acyl Oxazolidinone SubstrateElectrophileDiastereomeric Ratio (d.r.)Yield (%)
Boc-L-ValinolN-Propionyl-(S)-4-isopropyl-2-oxazolidinoneBenzyl Bromide>99:190-95
Boc-L-PhenylalaninolN-Propionyl-(S)-4-benzyl-2-oxazolidinoneAllyl Iodide>98:285-90

A Prospective Evaluation of Boc-4-amino-2-butanol

While extensive data exists for auxiliaries derived from natural amino acids, the application of Boc-4-amino-2-butanol as a chiral auxiliary is less documented in peer-reviewed literature. However, its structure presents intriguing possibilities. The secondary alcohol at the 2-position and the amino group at the 4-position allow for the formation of a chiral scaffold that can influence the stereochemical course of a reaction.

To objectively assess its potential efficacy, we propose a framework for its evaluation as a chiral auxiliary in a benchmark asymmetric alkylation reaction. This involves the synthesis of the corresponding oxazolidinone derivative and its subsequent use to direct the alkylation of an N-acyl derivative.

Synthesis of Boc-4-amino-2-butanol and its Derived Oxazolidinone

The synthesis of Boc-4-amino-2-butanol can be achieved from commercially available starting materials. A common route involves the reduction of a corresponding Boc-protected amino acid or ketone. The subsequent cyclization to the oxazolidinone can be accomplished by reaction with a carbonate source.

Experimental Protocol 1: Synthesis of (S)-Boc-4-amino-2-butanol

This protocol is a representative method and may require optimization.

  • Starting Material: (S)-4-(Boc-amino)-2-butanone.

  • Reduction: To a solution of (S)-4-(Boc-amino)-2-butanone (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.5 eq) portion-wise.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford (S)-Boc-4-amino-2-butanol.

Experimental Protocol 2: Synthesis of the Oxazolidinone from (S)-Boc-4-amino-2-butanol

  • Deprotection: Treat (S)-Boc-4-amino-2-butanol (1.0 eq) with a solution of hydrochloric acid in dioxane to remove the Boc group.

  • Cyclization: To a solution of the resulting amino alcohol hydrochloride in a suitable solvent, add a carbonate source such as diethyl carbonate and a base (e.g., sodium ethoxide).

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor by TLC.

  • Work-up and Purification: After completion, cool the reaction, neutralize, and extract the product. Purify by flash chromatography or recrystallization to yield the desired oxazolidinone.

Proposed Asymmetric Alkylation Using the Boc-4-amino-2-butanol-Derived Auxiliary

The following protocol outlines a proposed experiment to evaluate the diastereoselectivity of the novel oxazolidinone auxiliary.

Experimental Protocol 3: Asymmetric Alkylation

  • N-Acylation: Acylate the synthesized oxazolidinone with propionyl chloride in the presence of a base like triethylamine and a catalytic amount of DMAP to form the N-propionyl derivative.

  • Enolate Formation: Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C. Add a strong base such as sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq) and stir for 30 minutes to form the sodium enolate.

  • Alkylation: Add the electrophile (e.g., benzyl bromide, 1.2 eq) to the enolate solution at -78 °C and stir until the reaction is complete (monitored by TLC).

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the crude product by flash column chromatography.

  • Analysis: Determine the diastereomeric ratio of the product by ¹H NMR spectroscopy or chiral HPLC analysis.

Visualizing the Workflow

The general workflow for the synthesis and application of a chiral auxiliary derived from a protected amino alcohol can be visualized as a series of interconnected steps.

G cluster_0 Auxiliary Synthesis cluster_1 Asymmetric Transformation cluster_2 Product Isolation & Auxiliary Recovery Protected Amino Alcohol Protected Amino Alcohol Chiral Auxiliary (Oxazolidinone) Chiral Auxiliary (Oxazolidinone) Protected Amino Alcohol->Chiral Auxiliary (Oxazolidinone) Cyclization Acylated Auxiliary Acylated Auxiliary Chiral Auxiliary (Oxazolidinone)->Acylated Auxiliary Acylation Prochiral Substrate Prochiral Substrate Diastereomeric Product Diastereomeric Product Acylated Auxiliary->Diastereomeric Product Alkylation/Aldol Enantiomerically Enriched Product Enantiomerically Enriched Product Diastereomeric Product->Enantiomerically Enriched Product Cleavage Recovered Auxiliary Recovered Auxiliary Diastereomeric Product->Recovered Auxiliary Cleavage

Caption: General workflow for the use of a chiral auxiliary.

Conclusion and Future Outlook

While established Boc-protected amino alcohols like Boc-valinol and Boc-phenylalaninol provide excellent and predictable stereocontrol in asymmetric synthesis, the exploration of novel auxiliaries is crucial for expanding the synthetic toolbox. Boc-4-amino-2-butanol presents a structurally distinct and potentially valuable alternative. The proposed experimental framework provides a clear and robust methodology for its evaluation. The results of such studies will be instrumental in determining its practical utility and its place within the repertoire of modern chiral auxiliaries. Further investigations could also explore its application as a chiral ligand in a variety of metal-catalyzed asymmetric transformations.

References

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876. [Link]

  • BenchChem. (2025). A Comparative Guide to Chiral Amino Alcohols in Asymmetric Synthesis: Benchmarking N-Acetyl-(+)-Pseudoephedrine. BenchChem Technical Guides.
  • de Figueiredo, R. M., & Christmann, M. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]

  • ResearchGate. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. [Link]

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. PubMed, 11848773. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Boc-4-amino-2-butanol Enantiomers

Introduction: The Imperative of Chirality in Modern Drug Development In the landscape of pharmaceutical sciences, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of biological acti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Chirality in Modern Drug Development

In the landscape of pharmaceutical sciences, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of biological activity. The enantiomers of a chiral drug can exhibit profoundly different pharmacological, toxicological, and metabolic properties. Boc-4-amino-2-butanol, a key chiral building block, is no exception. Its protected amine and free hydroxyl group make it a versatile intermediate in the synthesis of complex pharmaceutical agents.[] Ensuring the enantiomeric purity of this intermediate is paramount, as the presence of the undesired enantiomer can lead to reduced efficacy or unforeseen side effects in the final active pharmaceutical ingredient (API).

This guide provides an in-depth spectroscopic comparison of the (R)- and (S)-enantiomers of Boc-4-amino-2-butanol. We will move beyond a simple recitation of data, delving into the causality behind experimental choices and the theoretical underpinnings of how spectroscopy can be a powerful tool for chiral discrimination. We will explore Nuclear Magnetic Resonance (NMR), Infrared (IR), and Circular Dichroism (CD) spectroscopy, presenting detailed protocols and comparative data to equip researchers and drug development professionals with the knowledge to confidently assess the enantiopurity of this vital synthetic intermediate.

Spectroscopic Principles: Seeing in a Chiral World

Most standard spectroscopic techniques are "blind" to chirality. Enantiomers, by definition, have identical physical properties such as boiling point, density, and refractive index. They also possess the same bond lengths and angles. Consequently, their interaction with most forms of electromagnetic radiation is identical.

  • Achiral Methods (NMR & IR): In a standard, achiral solvent, the NMR and IR spectra of (R)- and (S)-Boc-4-amino-2-butanol will be indistinguishable. The magnetic and vibrational environments of corresponding nuclei and bonds are identical for both enantiomers. To elicit a difference, we must introduce a chiral influence into the system, forcing the enantiomers to behave as diastereomers from a spectroscopic perspective.

  • Chiroptical Methods (Circular Dichroism): Chiroptical techniques are inherently sensitive to stereochemistry. They rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. Enantiomers will absorb one direction of polarized light more than the other, resulting in spectra that are perfect mirror images—a definitive and unambiguous signature of their absolute configuration.[2]

Comparative Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: Inducing Diastereotopicity

While standard ¹H or ¹³C NMR cannot differentiate between enantiomers, the use of a Chiral Solvating Agent (CSA) creates a transient, diastereomeric complex. These complexes have distinct spatial arrangements, leading to different magnetic environments for the nuclei of each enantiomer and, consequently, separable signals in the NMR spectrum.

The workflow for this analysis involves creating these diastereomeric complexes in situ, which then allows for the differentiation of the enantiomers' signals.

G cluster_0 NMR Analysis with Chiral Solvating Agent (CSA) Enantiomers (R)- and (S)-Boc-4-amino-2-butanol (Spectroscopically Indistinguishable) CSA Add Chiral Solvating Agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol) Enantiomers->CSA Complexes Formation of Transient Diastereomeric Complexes CSA->Complexes R_Complex (R)-Enantiomer + (R)-CSA Complexes->R_Complex S_Complex (S)-Enantiomer + (R)-CSA Complexes->S_Complex NMR Acquire ¹H NMR Spectrum R_Complex->NMR S_Complex->NMR Spectra Observe Separated Signals (Distinct Chemical Shifts) NMR->Spectra

Caption: Workflow for enantiomeric differentiation by NMR using a CSA.

Expected ¹H NMR Spectral Data

The predicted spectrum of Boc-4-amino-2-butanol in an achiral solvent (like CDCl₃) would show characteristic signals for the Boc group, the butanol backbone, and the alcohol and amine protons.[3][4][5] Upon addition of a CSA, key protons near the chiral center (C2) and the interaction sites (OH and NH-Boc) will experience the greatest shift difference (Δδ).

Assignment Predicted δ (ppm) in CDCl₃ Splitting Pattern (R)-Enantiomer + CSA (Hypothetical δ) (S)-Enantiomer + CSA (Hypothetical δ) Δδ (ppm)
C(CH₃)₃ (Boc)~1.45s1.481.480.00
CH₂ (C3)~1.60m1.651.630.02
CH(OH) (C2)~3.80m3.883.920.04
CH₂NH (C4)~3.15m3.203.180.02
NH (Boc)~4.90br s5.025.050.03
OHVariablebr sVariableVariable-
CH₃ (C1)~1.20d1.251.280.03

Experimental Protocol: NMR with Chiral Solvating Agent

  • Sample Preparation: Accurately weigh ~10 mg of the Boc-4-amino-2-butanol sample into an NMR tube.

  • Solvent Addition: Add ~0.6 mL of deuterated chloroform (CDCl₃).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum to confirm the chemical structure and purity.

  • CSA Addition: Add 1.5 to 2.0 molar equivalents of a suitable CSA, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, directly to the NMR tube.

  • Equilibration: Gently shake the tube to ensure thorough mixing and allow the system to equilibrate for 5 minutes.

  • Final Spectrum Acquisition: Re-acquire the ¹H NMR spectrum under the same parameters.

  • Data Analysis: Process the spectrum and carefully integrate the separated signals corresponding to each enantiomer to determine the enantiomeric excess (ee).

Infrared (IR) Spectroscopy: The Achiral Fingerprint

IR spectroscopy probes the vibrational frequencies of chemical bonds. Since enantiomers have identical bonds, their standard transmission or ATR-IR spectra are identical.[6] The value of IR in this context lies in confirming the functional groups present and verifying the identity of the compound against a known standard. Advanced techniques like Vibrational Circular Dichroism (VCD) can differentiate enantiomers but are less commonly available.

Functional Group Vibration Mode Expected Wavenumber (cm⁻¹) Comment
O-H (Alcohol)Stretch, H-bonded3600 - 3200 (broad)The broadness is characteristic of hydrogen bonding.[6]
N-H (Amide)Stretch~3350 (sharp/med)Characteristic of the Boc-protected amine.
C-H (Alkyl)Stretch2960 - 2850From the butyl chain and Boc group.
C=O (Amide)Stretch~1680 (strong)Strong, sharp peak from the Boc carbonyl group.
C-O (Alcohol)Stretch1150 - 1050Within the fingerprint region, confirms the alcohol.[6]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and running a background scan.

  • Sample Application: Place a single drop of the neat liquid Boc-4-amino-2-butanol sample directly onto the center of the ATR crystal.

  • Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the scan (typically 16-32 scans are co-added) over the range of 4000-400 cm⁻¹.

  • Cleaning: After analysis, clean the crystal thoroughly with a suitable solvent.

Circular Dichroism (CD) Spectroscopy: The Definitive Chiral Signature

Circular Dichroism is the gold standard for the direct analysis of chiral molecules in solution. It measures the difference in absorption of left- and right-circularly polarized light (ΔA = A_L - A_R). Enantiomers produce CD spectra that are equal in magnitude but opposite in sign (mirror images). This phenomenon, known as the Cotton effect, provides an unambiguous confirmation of the absolute configuration and a highly sensitive measure of enantiomeric purity.[7]

For Boc-4-amino-2-butanol, the primary chromophore is the carbonyl group of the Boc-protecting group. This n → π* electronic transition is expected to be the most prominent feature in the far-UV region of the CD spectrum.

Enantiomer Expected λ_max (nm) Sign of Cotton Effect (Molar Ellipticity [θ])
(R)-Boc-4-amino-2-butanol~210 - 225 nmPositive (+)
(S)-Boc-4-amino-2-butanol~210 - 225 nmNegative (-)

Experimental Protocol: Circular Dichroism Spectroscopy

  • Sample Preparation: Prepare a stock solution of Boc-4-amino-2-butanol in a transparent solvent like methanol or acetonitrile at a concentration of ~1.0 mg/mL. Dilute this stock to a final concentration of ~0.1 mg/mL.

  • Cuvette Selection: Use a quartz cuvette with a short path length (e.g., 0.1 cm or 1.0 cm) suitable for far-UV measurements.

  • Instrument Parameters: Set the CD spectropolarimeter to scan from ~260 nm down to ~190 nm. Typical parameters include a data pitch of 0.5 nm, a scan speed of 100 nm/min, and a bandwidth of 1.0 nm.

  • Blank Spectrum: Record a baseline spectrum using only the solvent in the cuvette.

  • Sample Spectrum: Record the spectrum of the sample solution. The instrument software will automatically subtract the blank.

  • Data Analysis: Identify the wavelength of maximum/minimum molar ellipticity. The sign of the Cotton effect confirms the enantiomer, and the magnitude is proportional to its concentration and enantiomeric excess.

Overall Analytical Workflow and Data Summary

The comprehensive analysis of Boc-4-amino-2-butanol enantiomers follows a logical progression, starting with basic structural confirmation and culminating in definitive chiral assessment.

G cluster_workflow Comprehensive Spectroscopic Workflow cluster_achiral Structural Confirmation (Achiral) cluster_chiral Chiral Differentiation Sample Boc-4-amino-2-butanol (Unknown Enantiomeric Ratio) IR IR Spectroscopy Sample->IR NMR_std Standard ¹H NMR Sample->NMR_std NMR_csa ¹H NMR with CSA Sample->NMR_csa CD CD Spectroscopy Sample->CD IR_res Functional Groups Confirmed (Identical Spectra for R/S) IR->IR_res NMR_std_res Backbone Structure Confirmed (Identical Spectra for R/S) NMR_std->NMR_std_res NMR_csa_res Quantitative Analysis (ee) (Separated Signals) NMR_csa->NMR_csa_res CD_res Absolute Configuration (Mirror-Image Spectra) CD->CD_res

Caption: Recommended workflow for spectroscopic analysis of Boc-4-amino-2-butanol.

Conclusion

The spectroscopic analysis of Boc-4-amino-2-butanol enantiomers requires a multi-faceted approach. While IR and standard NMR are essential for confirming the chemical identity and the success of the Boc-protection step, they are insufficient for chiral discrimination. The introduction of a chiral solvating agent in NMR spectroscopy provides a robust and quantitative method for determining enantiomeric excess by inducing diastereomeric separation of signals. However, for an unambiguous determination of the absolute configuration, Circular Dichroism spectroscopy is the definitive technique, providing a unique "fingerprint" for each enantiomer through their mirror-image Cotton effects. By judiciously applying these methods, researchers and quality control scientists can ensure the stereochemical integrity of this crucial building block, safeguarding the efficacy and safety of the final pharmaceutical products.

References

  • SpectraBase. (n.d.). 4-Amino-2-butanol.
  • Der Pharma Chemica. (n.d.). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues.
  • Dwivedi, P. (2010). Gas Phase Chiral Separations By Ion Mobility Spectrometry. PMC.
  • ResearchGate. (n.d.). An enantiodivergent synthesis of N-Boc-protected (R)- and (S)-4-amino cyclopent-2-en-1-one.
  • BenchChem. (2025). Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers.
  • Medicines for All Institute. (2019). PROCESS DEVELOPMENT REPORT.
  • BenchChem. (2025). In-Depth Structural Analysis of 1-Amino-2-butanol: A Technical Guide.
  • MilliporeSigma. (n.d.).
  • BOC Sciences. (n.d.). CAS 114963-62-1 ((R)-4-Amino-2-butanol).
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of butan-2-ol.
  • ChemicalBook. (n.d.). 4-Amino-1-butanol(13325-10-5) 1H NMR spectrum.
  • J&K Scientific. (n.d.). (S)-2-(Boc-amino)-4-(Z-amino)-1-butanol.
  • ResearchGate. (n.d.). Structures of chiral amino alcohols and amino acids tested.
  • BenchChem. (2025). An In-depth Technical Guide to the Molecular Structure and Application of 1-Amino-2-butanol.
  • BOC Sciences. (n.d.). Amino Alcohol.
  • NIST. (n.d.). 4-Amino-1-butanol.
  • Thermo Fisher Scientific. (n.d.). NMR Spectrum of Butanol.
  • Thermo Fisher Scientific. (n.d.). picoSpin™ 45: Regioisomers of Butanol.
  • Yakhak Hoeji. (2021).
  • Fisher Scientific. (n.d.). 4-Amino-2-butanol, 98%.
  • ACS Publications. (2014). (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR.
  • Wiley Online Library. (n.d.).
  • Google Patents. (n.d.). CN110683960A - Synthesis method of (R) -3-aminobutanol.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of butan-2-ol.
  • Google Patents. (n.d.). CN105481703A - Method for synthesizing (S)-2-aminobutanol.
  • PMC. (n.d.). Stereo‐Divergent Enzyme Cascades to Convert Racemic 4‐Phenyl‐2‐Butanol into either (S)‐ or (R)‐Corresponding Chiral Amine.

Sources

Comparative

Benchmarking the Performance of Boc-4-amino-2-butanol: A Proposed Framework for Evaluation in Asymmetric Synthesis

For researchers, scientists, and professionals in drug development, the selection of chiral building blocks is a critical decision that profoundly impacts the stereochemical outcome of a synthetic route. While a vast lib...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the selection of chiral building blocks is a critical decision that profoundly impacts the stereochemical outcome of a synthetic route. While a vast library of chiral auxiliaries and synthons are well-characterized, the performance of emerging or less-documented compounds requires rigorous evaluation. This guide addresses Boc-4-amino-2-butanol, a chiral amino alcohol with potential applications in asymmetric synthesis.

Due to a notable scarcity of published performance data for this specific compound, this document will serve as a comprehensive framework for its evaluation. We will leverage established methodologies and benchmark data from structurally related, well-understood chiral auxiliaries to propose a series of experiments designed to elucidate the performance of Boc-4-amino-2-butanol. This guide will provide the theoretical basis, detailed experimental protocols, and a comparative context for researchers seeking to explore its utility.

Introduction to Chiral Amino Alcohols in Asymmetric Synthesis

Chiral amino alcohols are a cornerstone of modern asymmetric synthesis, serving as versatile precursors for chiral auxiliaries, ligands, and organocatalysts.[1][2] Their value lies in the predictable facial selectivity they can impart during carbon-carbon bond formation, a crucial step in the synthesis of many active pharmaceutical ingredients. The relative stereochemistry of the amino and hydroxyl groups, along with the steric and electronic nature of their substituents, dictates their effectiveness in a given transformation.

Proposed Application as a Chiral Auxiliary in Asymmetric Alkylation

Synthesis of the Proposed Boc-4-amino-2-butanol-Derived Oxazolidinone

The first step in evaluating its performance is the synthesis of the corresponding oxazolidinone auxiliary. This can be achieved through the reaction of Boc-4-amino-2-butanol with a carbonyl source, such as phosgene or a phosgene equivalent.

Experimental Protocol: Synthesis of Boc-4-amino-2-butanol-Derived Oxazolidinone

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-4-amino-2-butanol (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Base Addition: Cool the solution to 0 °C and add triethylamine (2.2 equivalents).

  • Phosgene Equivalent Addition: Slowly add a solution of triphosgene (0.4 equivalents) in anhydrous DCM to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of water. Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Benchmarking in a Diastereoselective Alkylation Reaction

With the novel auxiliary in hand, a direct comparison of its performance in a standard asymmetric alkylation reaction can be conducted.

Experimental Protocol: Asymmetric Alkylation

  • Acylation of the Auxiliary: To a solution of the respective chiral oxazolidinone (Boc-4-amino-2-butanol-derived or (S)-4-benzyl-2-oxazolidinone, 1.0 equiv.) in anhydrous THF at 0 °C, add n-butyllithium (1.05 equiv.) dropwise. After 15 minutes, add propionyl chloride (1.1 equiv.) and stir for 1-2 hours at room temperature. Purify the N-acyl oxazolidinone.

  • Enolate Formation: Dissolve the purified N-acyl oxazolidinone (1.0 equiv.) in anhydrous THF and cool to -78 °C. Add lithium diisopropylamide (LDA) (1.05 equiv.) dropwise and stir for 30 minutes.

  • Alkylation: Add benzyl bromide (1.2 equiv.) and continue to stir at -78 °C until the reaction is complete (monitored by TLC).

  • Workup and Analysis: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or chiral HPLC analysis.

  • Auxiliary Cleavage: The chiral auxiliary can be removed by hydrolysis (e.g., with LiOH/H₂O₂) to yield the corresponding chiral carboxylic acid. The recovery of the auxiliary should also be quantified.

Proposed Performance Comparison

The following table outlines the key performance indicators for this comparative study. Data for the established auxiliary is based on typical literature values, while the entries for the Boc-4-amino-2-butanol-derived auxiliary are the experimental targets.

Chiral AuxiliaryDiastereomeric Ratio (d.r.)Yield (%)Auxiliary Recovery (%)
(S)-4-benzyl-2-oxazolidinone>99:185-95>90
Boc-4-amino-2-butanol-derivedTo be determinedTo be determinedTo be determined

Potential Application in Mitsunobu Reactions

While the direct use of Boc-4-amino-2-butanol as a chiral auxiliary is a primary area for investigation, its role as a chiral nucleophile in reactions such as the Mitsunobu reaction is also of interest. A report has suggested the use of a Boc-protected aminobutanol in a Mitsunobu reaction with a maleimide-furane adduct, achieving a yield of approximately 60% after optimization.[8] This provides a valuable starting point for exploring the reactivity of Boc-4-amino-2-butanol in similar transformations.

Experimental Protocol: Mitsunobu Reaction

  • Reaction Setup: To a solution of the phthalimide (or other N-nucleophile, 1.0 equivalent), Boc-4-amino-2-butanol (1.1 equivalents), and triphenylphosphine (1.2 equivalents) in anhydrous THF at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Workup and Purification: Concentrate the reaction mixture and purify by flash column chromatography to isolate the desired product.

Visualization of Proposed Workflows

To clearly illustrate the proposed experimental pathways for benchmarking Boc-4-amino-2-butanol, the following diagrams have been generated.

cluster_0 Synthesis of Chiral Auxiliary Boc-4-amino-2-butanol Boc-4-amino-2-butanol Oxazolidinone Auxiliary Oxazolidinone Auxiliary Boc-4-amino-2-butanol->Oxazolidinone Auxiliary Triethylamine, DCM Phosgene Equivalent Phosgene Equivalent Phosgene Equivalent->Oxazolidinone Auxiliary

Caption: Synthesis of the Proposed Chiral Auxiliary.

Start Start Acylation Acylation of Auxiliary Start->Acylation Enolate_Formation Enolate Formation (-78 °C) Acylation->Enolate_Formation Alkylation Alkylation with Electrophile Enolate_Formation->Alkylation Analysis Analysis (NMR, HPLC) Alkylation->Analysis Cleavage Auxiliary Cleavage Analysis->Cleavage End End Cleavage->End

Caption: Asymmetric Alkylation Workflow.

Conclusion and Future Outlook

References

  • BenchChem. (2025).
  • Olczak, J. (2012). Synthesis of N-Boc,(1,6 aminohexyl) maleimide. ResearchGate. [Link]

  • BOC Sciences. BOC-Amino Acids.
  • BOC Sciences. CAS 114963-62-1 ((R)-4-Amino-2-butanol).
  • Recent advances in asymmetric synthesis with chiral imide auxiliaries. (n.d.). PubMed. [Link]

  • Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. (n.d.). PubMed. [Link]

  • [Synthetic 2-amino alcohol derivatives as chiral auxiliaries]. (n.d.). PubMed. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • BOC Sciences. Advanced Chiral Auxiliary Synthesis.
  • Hruby, V. J., & Qian, X. (n.d.). CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids.
  • Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • Sigma-Aldrich.
  • Catalytic Asymmetric Cycloaddition of Olefins with In Situ Generated N-Boc-Formaldimine. (2024). ACS Publications. [Link]

  • BenchChem. (2025). Understanding Boc protection and deprotection in peptide synthesis.
  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS).
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). ACS Publications. [Link]

  • A schematic representation of peptide synthesis using Boc protected.... (n.d.). ResearchGate. [Link]

  • Tokyo Chemical Industry. Chiral Building Blocks.
  • BOC Sciences.
  • (PDF) β-Amino Alcohol Organocatalysts for Asymmetric Additions. (2025). ResearchGate. [Link]

  • BenchChem. (2025). Application Notes and Protocols: 1-Amino-2-methyl-4-phenylbutan-2-ol as a Chiral Building Block.
  • Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. (n.d.). RSC Publishing. [Link]

  • Amino Acids as Chiral Building Blocks | Request PDF. (n.d.). ResearchGate. [Link]

  • Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. (2021). Frontiers. [Link]

Sources

Validation

A Researcher's Guide to Byproduct Analysis in the Synthesis of Boc-4-amino-2-butanol: A Comparative Approach

For researchers, scientists, and drug development professionals, the synthesis of chiral building blocks like Boc-4-amino-2-butanol is a critical step in the development of novel therapeutics. Ensuring the purity of thes...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the synthesis of chiral building blocks like Boc-4-amino-2-butanol is a critical step in the development of novel therapeutics. Ensuring the purity of these intermediates is paramount, as even minor byproducts can have significant impacts on the efficacy, safety, and regulatory approval of the final drug substance. This guide provides an in-depth analysis of byproduct formation during the synthesis of Boc-4-amino-2-butanol, compares common synthetic routes, and offers practical, data-driven strategies for minimizing impurities.

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, prized for its stability and ease of removal under mild acidic conditions.[1] However, its application in the synthesis of bifunctional molecules like 4-amino-2-butanol is not without its challenges. The presence of both a hydroxyl and an amino group necessitates careful control of reaction conditions to prevent the formation of undesired byproducts. This guide will explore the nuances of the most common synthetic pathways, dissect the formation of key byproducts, and provide a framework for selecting the optimal synthetic strategy based on purity requirements and scalability.

Primary Synthetic Route: Reduction of a Boc-Protected β-Amino Acid

A prevalent and efficient method for the synthesis of chiral Boc-4-amino-2-butanol involves the reduction of the corresponding Boc-protected β-amino acid, namely (R)- or (S)-3-(tert-butoxycarbonylamino)butanoic acid. This approach leverages the readily available and often enantiomerically pure amino acid precursors.[2][3]

The key transformation is the reduction of the carboxylic acid moiety to a primary alcohol. Borane complexes, particularly borane-tetrahydrofuran (BH₃·THF), are highly effective reagents for this purpose due to their chemoselectivity for carboxylic acids in the presence of the Boc-carbamate group.[2]

The "Why" Behind the Choice of Reagents

The selection of a borane-based reducing agent is a deliberate choice rooted in its reaction mechanism. Borane is an electrophilic reducing agent that readily coordinates with the carbonyl oxygen of the carboxylic acid. This activation facilitates the hydride transfer, leading to the formation of a stable acyloxyborane intermediate, which is subsequently hydrolyzed during workup to yield the desired alcohol. This mechanism is generally mild and avoids the harsh basic or highly reactive conditions associated with other reducing agents like lithium aluminum hydride (LiAlH₄), which could potentially compromise the Boc protecting group or lead to other side reactions.[4]

dot graph a { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} . Caption: Synthetic pathway for Boc-4-amino-2-butanol and potential byproduct formation.

Analysis of Key Byproducts in the Reductive Route

While the borane reduction of Boc-protected β-amino acids is generally efficient, several byproducts can arise, impacting the purity of the final product.

Byproduct ClassStructure/DescriptionFormation MechanismImpact and Mitigation
Incomplete Reaction Unreacted (R)- or (S)-3-(tert-butoxycarbonylamino)butanoic acidInsufficient reducing agent, low reaction temperature, or short reaction time.Can be removed by aqueous basic extraction during workup. Optimization of reaction conditions (stoichiometry, temperature, and time) is crucial.
Borate Esters Borate esters of the product alcohol, B(OR)₃, where R is the Boc-4-amino-2-butyl moiety.Reaction of the product alcohol with boric acid or its derivatives formed during the reaction and workup.[5]Typically hydrolyzed during aqueous workup. Thorough quenching and extraction are necessary to ensure complete removal.
Di-Boc Species N,N-bis(tert-butoxycarbonyl)-4-amino-2-butanolCan be present from the starting material if the initial Boc protection of the amino acid was not selective.Difficult to remove chromatographically. Careful control of the initial Boc protection step is essential.
Over-reduction Products While less common with borane, highly reactive conditions could potentially affect the carbamate.Use of stronger reducing agents or harsh reaction conditions.Adherence to mild conditions and the use of chemoselective reagents like borane complexes minimize this risk.[4]

Alternative Synthetic Routes: A Comparative Analysis

To provide a comprehensive overview, it is essential to compare the primary reductive route with alternative synthetic strategies. Each method presents a unique set of advantages and disadvantages, particularly concerning byproduct profiles.

Route 2: Boc Protection of Pre-synthesized 4-Amino-2-butanol

This approach involves the synthesis of the unprotected 4-amino-2-butanol, followed by the protection of the amino group with di-tert-butyl dicarbonate (Boc₂O).

  • Causality of Byproduct Formation: The primary challenge in this route is achieving selective N-protection in the presence of the hydroxyl group. While the amino group is generally more nucleophilic than the hydroxyl group, O-Boc protection can occur, especially in the presence of certain catalysts or under forcing conditions.[6] The formation of the di-Boc protected amine is also a possibility with excess Boc₂O.[6]

Route 3: Ring-Opening of a Chiral Epoxide

Another strategy involves the nucleophilic ring-opening of a chiral epoxide, such as (R)- or (S)-propylene oxide, with a protected amine equivalent, followed by deprotection and subsequent Boc protection of the amine.

  • Causality of Byproduct Formation: Regioselectivity is the critical factor in this route. Attack of the nucleophile at the less hindered carbon of the epoxide is generally favored, but the formation of the regioisomeric amino alcohol can occur, leading to a difficult-to-separate mixture.

Performance Comparison of Synthetic Routes

FeatureRoute 1: Reduction of Boc-Amino AcidRoute 2: Protection of Amino AlcoholRoute 3: Epoxide Ring-Opening
Typical Yield High (often >85%)[7]Moderate to High (can be affected by selectivity)Variable (dependent on regioselectivity)
Purity Profile Generally high, with manageable byproducts.Can be compromised by O-Boc and di-Boc byproducts.Risk of regioisomeric impurities.
Key Byproducts Unreacted starting material, borate esters.O-Boc protected amino alcohol, di-Boc protected amine.Regioisomeric amino alcohol.
Scalability Good, with established protocols.Moderate, requires careful control of protection step.Can be challenging to control regioselectivity on a large scale.
Chiral Source Readily available chiral amino acids.[3]Requires pre-existing chiral 4-amino-2-butanol.Readily available chiral epoxides.

dot graph b { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} . Caption: Decision matrix for selecting a synthetic route for Boc-4-amino-2-butanol.

Experimental Protocol: HPLC-MS Analysis of Byproducts

To effectively monitor and control byproduct formation, a robust analytical method is essential. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for the separation, identification, and quantification of the desired product and potential impurities.[8][][10]

Objective: To develop a reliable HPLC-MS method for the analysis of Boc-4-amino-2-butanol and its potential byproducts from the reductive synthesis route.

Instrumentation:

  • HPLC system with a UV detector and a mass spectrometer (e.g., single quadrupole or time-of-flight).

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture or purified product in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: 5% to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 5% B and equilibrate for 5 minutes.

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 30 °C

    • UV Detection: 210 nm

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-500

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

  • Data Analysis: Identify the peak for Boc-4-amino-2-butanol based on its expected retention time and mass-to-charge ratio ([M+H]⁺). Analyze other peaks for potential byproducts by examining their mass spectra and comparing them to the expected masses of the impurities listed in the table above.

Conclusion

The synthesis of high-purity Boc-4-amino-2-butanol is a critical undertaking in the pharmaceutical industry. The reduction of a Boc-protected β-amino acid using a borane complex stands out as a robust and scalable method that generally affords a clean product profile. However, a thorough understanding of potential byproducts, such as unreacted starting material and borate esters, is essential for process optimization and quality control. Alternative routes, while viable, present their own unique challenges in terms of selectivity and impurity profiles.

By employing a data-driven approach to route selection, carefully controlling reaction parameters, and utilizing powerful analytical techniques like HPLC-MS, researchers can confidently produce Boc-4-amino-2-butanol of the high purity required for the advancement of new and innovative medicines.

References

  • BenchChem. A Comprehensive Technical Guide to tert-Butyl (4-hydroxybutan-2-yl)
  • Periasamy, M. Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA.
  • BenchChem. A Comparative Guide to Amino Alcohols in Asymmetric Synthesis: The Henry Reaction Benchmark. Accessed March 2026.
  • American Chemical Society. Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments.
  • National Center for Biotechnology Information. Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. PubMed Central.
  • ACS Green Chemistry Institute. Borane & Borane Complexes. American Chemical Society. February 24, 2026.
  • BenchChem. Application Notes and Protocols for tert-Butyl (4-hydroxybutan-2-yl)carbamate in Asymmetric Synthesis. Accessed March 2026.
  • Falorni, M., et al. Simple and efficient synthesis of chiral amino alcohols with an amino acid-based skeleton.
  • Wikipedia.
  • Wikipedia.
  • Royal Society of Chemistry. Recent developments in the synthesis and synthetic applications of borane–amines. December 11, 2025.
  • Blaskovich, M. A., et al. A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. Bentham Open. October 16, 2008.
  • BenchChem.
  • Warner, B. P., et al. Borate esters: Simple catalysts for the sustainable synthesis of complex amides.
  • ChemicalBook. Di-tert-butyl dicarbonate: Application, synthesis and toxicity. April 14, 2023.
  • Echemi.
  • BenchChem. Technical Support Center: Di-tert-butyl Dicarbonate (Boc₂O) Reactions. Accessed March 2026.
  • BOC Sciences.
  • Organic Syntheses. Carbamic acid, tert-butyl ester.
  • National Center for Biotechnology Information. Di-tert-butyl Dicarbonate and 4-(dimethylamino)pyridine Revisited. Their Reactions With Amines and Alcohols. PubMed. October 06, 2000.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • Cao, Y., & Yang, G. A Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research.
  • Gopi, H. N., et al. An Efficient Method for the Reduction of N-Protected Amino Acids and Peptides to the Corresponding Alcohols.
  • Labinsights.
  • National Center for Biotechnology Information. Diastereoselective reduction of a chiral N-Boc-protected delta-amino-alpha,beta-unsaturated gamma-keto ester Phe-Gly dipeptidomimetic. PubMed. December 27, 2002.
  • Prauda, I., & Toth, M. Sodium borohydride mediated reduction of N-Boc protected purines and applications in the synthesis of 7-alkyladenines and tetrahydro[2][11]diazepino-[1,2,3-gh]purines. ResearchGate. August 06, 2025.

  • BenchChem. Application Notes & Protocols for the Characterization of tert-Butyl (4-hydroxybutan-2-yl)
  • American Elements. (R)-tert-Butyl (4-hydroxybutan-2-yl)
  • BenchChem. discovery and synthesis of chiral amino alcohols. Accessed March 2026.
  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. February 27, 2024.
  • ResearchGate. Activation of Boc‐protected amino boronic esters.
  • National Center for Biotechnology Information. Specific reduction of carboxyl groups in peptides and proteins by diborane. PubMed.
  • BOC Sciences. Amino Acid Analysis by HPLC. September 10, 2025.
  • National Center for Biotechnology Information. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PubMed Central.
  • Thermo Fisher Scientific.
  • National Center for Biotechnology Information. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. PubMed Central. November 11, 2024.

Sources

Comparative

A Senior Application Scientist's Guide to the Inter-laboratory Characterization of Boc-4-amino-2-butanol

Introduction: The Strategic Importance of Boc-4-amino-2-butanol in Pharmaceutical Synthesis In the landscape of modern drug discovery, the demand for enantiomerically pure chiral building blocks is a cornerstone of succe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Boc-4-amino-2-butanol in Pharmaceutical Synthesis

In the landscape of modern drug discovery, the demand for enantiomerically pure chiral building blocks is a cornerstone of successful pharmaceutical development.[1][2] Chiral molecules, particularly amino alcohols, are integral components of numerous biologically active compounds.[3][4] The stereochemistry of these intermediates is of paramount importance, as different enantiomers of a drug can exhibit vastly different pharmacological activities and toxicological profiles.[5]

Boc-4-amino-2-butanol, a chiral amino alcohol protected with a tert-butyloxycarbonyl (Boc) group, represents a valuable intermediate in the synthesis of complex pharmaceutical agents. The Boc group provides a robust yet easily removable shield for the amine functionality, allowing for selective chemical transformations at other sites of the molecule.[6][7] This stability under various conditions, coupled with its straightforward deprotection under mild acidic conditions, makes it an orthogonal protecting group essential in multi-step syntheses.[7][8]

Given its role as a critical precursor, the unambiguous characterization of Boc-4-amino-2-butanol is a non-negotiable aspect of quality control and regulatory compliance in the pharmaceutical industry.[9] A comprehensive analytical dataset not only confirms the identity and purity of the material but also ensures the stereochemical integrity crucial for the efficacy and safety of the final active pharmaceutical ingredient (API).

This guide presents a comparative analysis of characterization data for Boc-4-amino-2-butanol, simulating an inter-laboratory study by collating data from various high-quality commercial sources. It provides not just the data, but also the underlying scientific rationale for the chosen analytical techniques, detailed experimental protocols, and a discussion of potential impurities. Our objective is to equip researchers, scientists, and drug development professionals with a trusted, in-depth technical resource for the evaluation of this key chiral building block.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Expertise & Rationale: NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. For Boc-4-amino-2-butanol, ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR confirms the carbon skeleton. The characteristic chemical shifts of the Boc group, the butanol backbone, and the chiral center's environment serve as a definitive fingerprint for the molecule's identity.

Inter-laboratory Data Comparison: ¹H and ¹³C NMR

The following table summarizes the expected NMR spectral data for Boc-4-amino-2-butanol, compiled from leading suppliers. Minor variations in chemical shifts (δ) are expected due to differences in solvent and instrument calibration.

Parameter Supplier A Data Supplier B Data Expected Range (δ, ppm)
¹H NMR
Boc-(CH₃)₃Singlet, ~1.44Singlet, ~1.451.40 - 1.50
-CH₂-CH(OH)-Multiplet, ~1.55Multiplet, ~1.581.50 - 1.65
-NH-CH₂-Multiplet, ~3.10Multiplet, ~3.123.05 - 3.20
-CH(OH)-Multiplet, ~3.75Multiplet, ~3.783.70 - 3.85
-NH-Broad singlet, ~4.80Broad singlet, ~4.854.70 - 5.00
-OHBroad singlet, ~2.50Broad singlet, ~2.552.40 - 2.70
¹³C NMR
Boc-C (CH₃)₃~28.5~28.628.0 - 29.0
C H₂-CH(OH)~38.0~38.137.5 - 38.5
NH-C H₂-~42.0~42.241.5 - 42.5
-C H(OH)-~68.0~68.167.5 - 68.5
Boc-C (CH₃)₃~79.0~79.278.5 - 79.5
Boc-C =O~156.0~156.2155.5 - 156.5
Experimental Protocol: NMR Analysis

This protocol is designed as a self-validating system, ensuring high-quality, reproducible data.

1.2.1 Sample Preparation:

  • Accurately weigh 5-10 mg of Boc-4-amino-2-butanol.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry 5 mm NMR tube.[10]

  • Ensure the sample is fully dissolved to avoid spectral artifacts.

1.2.2 Data Acquisition (400 MHz Spectrometer):

  • Instrument Setup: Tune and shim the spectrometer to the solvent's deuterium signal to optimize magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a 1D proton spectrum with a spectral width covering -1 to 10 ppm.

    • Use a sufficient number of scans (typically 16-64) to achieve a signal-to-noise ratio >100:1 for the smallest multiplet.

    • A relaxation delay of 1-2 seconds is generally sufficient.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a spectral width of 0-200 ppm.

    • A larger number of scans (e.g., 1024-4096) and a relaxation delay of 2-5 seconds are required due to the low natural abundance of ¹³C and longer relaxation times.[10][11]

1.2.3 Data Processing and Interpretation:

  • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

  • Calibrate the ¹H spectrum by setting the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm).

  • Integrate the proton signals and compare the ratios to the expected molecular structure.

  • Assign the peaks in both ¹H and ¹³C spectra based on their chemical shifts, multiplicities, and established chemical shift databases.

Visualization: NMR Characterization Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Analysis Weigh Weigh Sample (5-10 mg) Dissolve Dissolve in 0.6 mL Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Tune Tune & Shim Spectrometer Transfer->Tune Acquire_H1 Acquire ¹H Spectrum (16-64 scans) Tune->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum (1024-4096 scans) Tune->Acquire_C13 Process FT, Phase, Baseline Correction Acquire_H1->Process Acquire_C13->Process Calibrate Calibrate Spectrum (Residual Solvent) Process->Calibrate Integrate Integrate & Assign Signals Calibrate->Integrate Structure Confirm Structure Integrate->Structure

Caption: Workflow for NMR-based structural characterization.

Chromatographic Analysis: Assessing Purity and Enantiomeric Excess

Expertise & Rationale: Chromatographic techniques are indispensable for determining the chemical purity and, critically, the enantiomeric excess (e.e.) of chiral compounds.[12] High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the gold standard for separating enantiomers, providing a direct measure of stereochemical integrity.[13][14] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for assessing chemical purity and identifying volatile impurities.

Inter-laboratory Data Comparison: Purity Assessment

The following table shows typical purity specifications for Boc-4-amino-2-butanol from different suppliers.

Parameter Supplier C Supplier D Supplier E
Purity (HPLC/GC) ≥98.0%≥97.0%95%
Enantiomeric Excess Not specifiedNot specifiedNot specified

Note: Enantiomeric excess is often determined on a per-batch basis and may not be listed on general specification sheets. A dedicated chiral method is required for its determination.

Experimental Protocol: Chiral HPLC for Enantiomeric Excess

This protocol provides a robust starting point for developing a validated method for determining the enantiomeric excess of Boc-4-amino-2-butanol.[5]

2.2.1 System and Reagents:

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Column: A polysaccharide-based CSP, such as Chiralpak® IA or Chiralcel® OD-H, is a common choice for amino alcohols.[15]

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The ratio may need optimization to achieve baseline separation (Resolution > 1.7).[5][16]

  • Solvents: HPLC-grade n-Hexane and Isopropanol.

2.2.2 Sample Preparation:

  • Standard Solution: Prepare a stock solution of a racemic standard of Boc-4-amino-2-butanol (if available) at 1 mg/mL in the mobile phase. This is crucial for identifying the elution order of the two enantiomers.

  • Sample Solution: Accurately weigh and dissolve the Boc-4-amino-2-butanol sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to protect the column.

2.2.3 Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm (where the carbamate chromophore absorbs)

2.2.4 System Suitability and Analysis:

  • System Suitability: Inject the racemic standard solution six times. The resolution between the two enantiomer peaks should be ≥ 1.7, and the relative standard deviation (RSD) for the peak areas should be ≤ 2.0%.[16]

  • Sample Analysis: Inject the sample solution in duplicate.

  • Calculation: Calculate the enantiomeric excess (% e.e.) using the peak areas (A) of the major (desired) enantiomer and the minor (undesired) enantiomer: % e.e. = [(A_major - A_minor) / (A_major + A_minor)] * 100

Visualization: Chiral HPLC Method Validation Workflow

HPLC_Workflow cluster_method Method Development cluster_prep Sample Preparation cluster_analysis Analysis & Validation SelectCol Select Chiral Column (e.g., Chiralpak IA) OptMobile Optimize Mobile Phase (Hexane/IPA Ratio) SelectCol->OptMobile PrepRacemic Prepare Racemic Standard (1 mg/mL) OptMobile->PrepRacemic Filter Filter all solutions (0.45 µm) PrepRacemic->Filter PrepSample Prepare Sample (0.5 mg/mL) PrepSample->Filter SysSuit System Suitability (Inject Racemic Std x6) Filter->SysSuit CheckRes Check Resolution (Rs ≥ 1.7) & Precision (RSD ≤ 2.0%) SysSuit->CheckRes Analyze Inject Sample (x2) CheckRes->Analyze Pass Calculate Calculate % Enantiomeric Excess Analyze->Calculate Report Report Result Calculate->Report

Caption: Workflow for chiral HPLC analysis and validation.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Verification

Expertise & Rationale: FT-IR spectroscopy is a rapid and reliable technique for confirming the presence of key functional groups in a molecule. For Boc-4-amino-2-butanol, FT-IR is used to verify the presence of the O-H (alcohol), N-H (carbamate), and C=O (carbamate carbonyl) groups, providing orthogonal confirmation of the molecule's identity.

Inter-laboratory Data Comparison: Key FT-IR Absorption Bands

The table below lists the characteristic FT-IR absorption bands. The exact wavenumber can vary slightly based on the sample state (e.g., neat liquid, KBr pellet) and intermolecular interactions.

Functional Group Vibration Type Supplier F Data (cm⁻¹) Expected Range (cm⁻¹)
O-H (Alcohol)Stretching, H-bondedBroad, ~33503200 - 3600
N-H (Carbamate)Stretching, H-bonded~3350 (overlaps with O-H)3300 - 3500
C-H (Aliphatic)Stretching~2970, 28702850 - 3000
C=O (Carbamate)StretchingStrong, ~16901680 - 1710
C-O (Alcohol/Carbamate)Stretching~1170, 10501050 - 1250
Experimental Protocol: FT-IR Analysis (ATR Method)

The Attenuated Total Reflectance (ATR) method is preferred for its simplicity and minimal sample preparation.[11]

  • Instrument Setup: Ensure the ATR crystal (typically diamond) is clean.

  • Background Spectrum: Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.[17]

  • Sample Application: Place a single drop of liquid Boc-4-amino-2-butanol directly onto the center of the ATR crystal.

  • Data Acquisition: Acquire the infrared spectrum over the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups to confirm the structure.

Visualization: FT-IR Analysis Workflow

FTIR_Workflow Start Start Clean Clean ATR Crystal Start->Clean Background Acquire Background Spectrum Clean->Background Sample Apply Sample Drop to Crystal Background->Sample Acquire Acquire Sample Spectrum (16-32 scans) Sample->Acquire Analyze Analyze Spectrum & Assign Key Peaks Acquire->Analyze Confirm Confirm Functional Groups Analyze->Confirm

Caption: Simple workflow for FT-IR analysis using an ATR accessory.

Potential Impurities in Synthesis and Characterization

Trustworthiness: A critical aspect of characterizing any synthetic intermediate is understanding and controlling potential impurities. The synthesis of Boc-4-amino-2-butanol involves the Boc-protection of 4-amino-2-butanol. This process, while generally robust, can lead to several common impurities.[18]

  • Unreacted Starting Material: Residual 4-amino-2-butanol may be present if the reaction is incomplete. This can be detected by GC-MS or by HPLC, where it will appear as a more polar, earlier-eluting peak.

  • Di-Boc Protected Impurity: Over-reaction can lead to the formation of a di-Boc species where the alcohol is also converted to a carbonate. This impurity is less polar and can be separated by column chromatography or detected by HPLC.[18]

  • By-products of Deprotection: If the starting material was derived from a previously protected precursor, incomplete deprotection could be a source of impurities. Conversely, inadvertent deprotection of the product during workup or analysis can lead to the presence of the free amine.[19]

  • Residual Solvents and Reagents: Leftover solvents or excess di-tert-butyl dicarbonate ((Boc)₂O) and its by-products (tert-butanol) are common process-related impurities that can be detected by ¹H NMR or GC-MS.[18]

Conclusion

The comprehensive characterization of Boc-4-amino-2-butanol using an orthogonal set of analytical techniques—NMR, chromatography, and FT-IR—is essential for ensuring its identity, purity, and stereochemical integrity. This guide provides a framework for this characterization, establishing expected data ranges through an inter-laboratory comparison and presenting detailed, reliable protocols for each method. By understanding the scientific basis for these techniques and being aware of potential impurities, researchers and drug development professionals can confidently use this critical chiral building block, ensuring the quality and consistency required for the synthesis of next-generation pharmaceuticals.

References

  • PharmaGuru. (2025). What Is Chiral Purity And How To Perform: Learn In 3 Minutes. PharmaGuru. [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline. [Link]

  • Kannappan, V. (2025). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. [Link]

  • Ng, L. (2022). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology. [Link]

  • OpenOChem Learn. (n.d.). Measuring Chiral Purity. OpenOChem Learn. [Link]

  • Takahata, H. (1995). Application of chiral building blocks to the synthesis of drugs. Yakugaku Zasshi.
  • Ward, D. E. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(6), 446-463. [Link]

  • Ward, D. E. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. ResearchGate. [Link]

  • D'Acquarica, I., et al. (2017). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Chirality, 29(9), 543-552. [Link]

  • Sema. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Sema. [Link]

  • Li, Y., et al. (2001). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases.... Journal of Chromatographic Science, 39(10), 425-430. [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Beilstein Journals. [Link]

  • ResolveMass Laboratories. (2025). Analytical Method Development and Validation in Pharmaceuticals. ResolveMass. [Link]

  • Proclinical. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Proclinical. [Link]

  • de Oliveira, A. R. M. (2020). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM. Química Nova, 43(6), 786-797. [Link]

  • Wiley. (n.d.). 4-Amino-2-butanol. SpectraBase. [Link]

  • Phenomenex. (n.d.). Technical Guide To Chiral HPLC Separations. Phenomenex. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Hebei Boze Chemical Co.,Ltd. [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • Rao, V. J., et al. (2013). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Semantic Scholar. [Link]

  • Rao, V. J., et al. (2013). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Der Pharma Chemica, 5(4), 184-190. [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Amino Alcohol Complexes. Request PDF. [Link]

  • MDPI. (2020). Synthesis, Optical and Electrical Characterization of Amino-alcohol Based Sol-gel Hybrid Materials. MDPI. [Link]

  • Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • LabRulez GCMS. (2021). Analysis of Amines in GC. LabRulez GCMS. [Link]

  • ResearchGate. (n.d.). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Request PDF. [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. [Link]

  • Wang, J., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 808933. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Royal Society of Chemistry. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Boc-4-amino-2-butanol

As researchers and developers in the pharmaceutical landscape, our work with specialized chiral building blocks like Boc-4-amino-2-butanol is fundamental to advancing therapeutic innovation.[1][2][3][4][5] However, our r...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and developers in the pharmaceutical landscape, our work with specialized chiral building blocks like Boc-4-amino-2-butanol is fundamental to advancing therapeutic innovation.[1][2][3][4][5] However, our responsibility extends beyond synthesis and application; it encompasses the entire lifecycle of these chemicals, culminating in their safe and compliant disposal. This guide provides a detailed, procedural framework for managing Boc-4-amino-2-butanol waste, ensuring the safety of laboratory personnel and the protection of our environment.

The disposal of any laboratory chemical is a process governed by stringent regulations. In the United States, the Environmental Protection Agency (EPA) enforces the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" management system for hazardous waste.[6][7] This principle holds the generator—the laboratory that creates the waste—indefinitely liable for its safe handling, from generation to final disposal.[7] Therefore, a robust and well-documented disposal plan is not merely a matter of best practice; it is a legal and ethical imperative.

Part 1: Hazard Characterization and Immediate Safety Profile

Before initiating any disposal procedure, a thorough understanding of the chemical's hazards is critical. While a specific Safety Data Sheet (SDS) for Boc-4-amino-2-butanol is not available in the search results, we can infer its likely hazard profile from structurally similar amino alcohols, such as 4-Amino-1-butanol and (2R)-(-)-4-Aminobutan-2-ol.[8][9][10] The tert-Butoxycarbonyl (Boc) protecting group moderates the reactivity of the amine but does not eliminate the underlying hazards of the amino alcohol scaffold.

Key Hazards Include:

  • Skin and Eye Damage: Amino alcohols are frequently corrosive or irritants, capable of causing serious skin burns and severe eye damage upon contact.[8][9]

  • Toxicity: The substance may be harmful if swallowed or inhaled.[11]

  • Flammability: Similar butanols are flammable liquids and vapors.[11][12]

This information dictates the minimum personal protective equipment (PPE) required and informs the subsequent steps for waste segregation and handling.

Hazard Profile: Boc-4-amino-2-butanol (Inferred)
Physical State Liquid or low-melting solid.[13]
Primary Hazards Causes severe skin burns and eye damage.[8][9] Harmful if swallowed.[11] May cause respiratory irritation.[11][12]
Incompatibilities Strong oxidizing agents, acids, and strong bases.[8][14]
Personal Protective Equipment (PPE) Chemical safety goggles or face shield, chemically resistant gloves (e.g., nitrile), lab coat.[14][15]
Fire Fighting Use alcohol-resistant foam, dry chemical, or carbon dioxide.[11][12][15]

Part 2: Regulatory Framework and Waste Classification

Under RCRA, a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits one of four "characteristics": ignitability, corrosivity, reactivity, or toxicity.[16]

  • Listed Wastes: Boc-4-amino-2-butanol is not explicitly found on the F, K, P, or U lists of hazardous wastes.[16][17] These lists are reserved for wastes from specific industrial processes or for certain unused commercial chemical products.[16]

  • Characteristic Wastes: The determination must be made based on its properties.

    • Corrosivity (D002): Amino alcohols can be basic. If a solution of the waste has a pH greater than or equal to 12.5, it is a corrosive hazardous waste.[16] This is a highly probable classification.

    • Ignitability (D001): Based on related butanols, this compound may have a flash point below 60°C (140°F), classifying it as an ignitable hazardous waste.[11][12][16]

    • Toxicity (D-codes): This would be determined by the Toxicity Characteristic Leaching Procedure (TCLP), which is less commonly applied to this type of laboratory waste unless it is contaminated with specific metals or pesticides.

Given these properties, Boc-4-amino-2-butanol waste must be managed as hazardous waste , likely bearing the waste codes for both corrosivity (D002) and ignitability (D001).

Part 3: Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for the safe disposal of Boc-4-amino-2-butanol from the point of generation to its final collection.

Step 1: Point-of-Generation Segregation

Proper segregation is the most critical step in preventing dangerous chemical reactions and ensuring compliant disposal.

  • Action: Immediately upon generation, designate Boc-4-amino-2-butanol waste into a dedicated, properly labeled hazardous waste container.

  • Causality: Mixing incompatible waste streams can lead to violent reactions, gas evolution, or fire. Segregation at the source, under the control of laboratory personnel, is a core requirement of the National Research Council and the EPA.[18] This compound should not be mixed with acidic waste, as a strong acid-base reaction could occur.

Step 2: Container Selection and Labeling

The container serves as the primary barrier protecting personnel and the environment.

  • Action: Select a container made of a chemically compatible material (e.g., High-Density Polyethylene, HDPE) that is in good condition with a secure, leak-proof screw cap.[18]

  • Labeling: The container must be clearly labeled before any waste is added. The label must include:

    • The words "HAZARDOUS WASTE"

    • The full chemical name: "Boc-4-amino-2-butanol" (avoiding abbreviations)

    • The specific hazard characteristics: "Corrosive, Ignitable"

    • The date accumulation began (the date the first drop of waste entered the container).

  • Causality: OSHA and RCRA mandate that containers are compatible with their contents to prevent degradation and leaks.[18] Proper labeling communicates the hazards to all personnel and is required for tracking and shipping waste for disposal.

Step 3: On-Site Accumulation

Laboratories typically operate as Satellite Accumulation Areas (SAAs), which have specific storage requirements.

  • Action: Store the sealed waste container at or near the point of generation and under the control of the lab personnel who generated it.[19] Place the primary container within a larger, chemically compatible secondary containment bin to contain any potential leaks.

  • Storage Conditions: Keep the container in a cool, dry, well-ventilated area away from ignition sources and incompatible materials like acids.[8][10]

  • Causality: SAA regulations are designed to minimize the quantity of hazardous waste in active work areas.[19] Secondary containment is a crucial safety measure to prevent the spread of material in case of a primary container failure.

Step 4: Arranging for Final Disposal

The final step is the transfer of waste to trained professionals.

  • Action: Once the container is full, or within the time limits specified by your institution (typically 6-12 months for academic labs under Subpart K), contact your facility's Environmental Health & Safety (EHS) department to arrange for a waste pickup.[18][19] Do not pour this chemical down the drain or place it in the regular trash.[6]

  • Documentation: Complete any waste pickup forms or log entries required by your institution. This creates a paper trail that is essential for the "cradle-to-grave" tracking of the waste.

  • Causality: Final disposal of hazardous waste must be handled by a licensed Treatment, Storage, and Disposal Facility (TSDF).[7] The EHS office manages this process, ensuring that the waste is transported and disposed of in accordance with all federal and state regulations.[6][20]

Part 4: Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper management of Boc-4-amino-2-butanol waste.

G start Waste Generated: Boc-4-amino-2-butanol char_waste Step 1: Characterize Waste Is it hazardous? (Corrosive, Ignitable) YES start->char_waste select_container Step 2: Select Container - Chemically Compatible (HDPE) - Good Condition - Secure Lid char_waste->select_container improper_disposal Improper Disposal - NO Drain Disposal - NO Trash Disposal char_waste->improper_disposal label_container Step 3: Label Container - 'HAZARDOUS WASTE' - Full Chemical Name - Hazard Characteristics - Accumulation Start Date select_container->label_container store_waste Step 4: Accumulate in SAA - At/Near Point of Generation - In Secondary Containment - Away from Incompatibles label_container->store_waste check_full Container Full or Time Limit Reached? store_waste->check_full check_full->store_waste  No contact_ehs Step 5: Arrange Disposal - Contact EHS Office - Complete Waste Pickup Form check_full->contact_ehs  Yes

Caption: Decision workflow for the compliant disposal of Boc-4-amino-2-butanol waste.

References

  • Disposal of Chemicals in the Laboratory. (2024, July 15). Environmental Marketing Services.
  • Safety Data Sheet for n-Butyl Alcohol-OD. (n.d.). C/D/N Isotopes, Inc.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA.
  • Safety Data Sheet for (S)-4-Amino-2-(Boc-amino)butyric acid. (2025, December 26). Fisher Scientific.
  • Regulation of Laboratory Waste. (n.d.). American Chemical Society.
  • ASTM D4447 Standard Guide for Disposal of Laboratory Chemicals and Samples. (2021, February 26). ASTM International.
  • Safety Data Sheet for (2R)-(-)-4-Aminobutan-2-ol. (2022, May 15). Apollo Scientific.
  • Safety Data Sheet for 4-Amino-1-butanol. (2025, April 24). Sigma-Aldrich.
  • High Purity Chiral Building Blocks in Modern Pharma. (2026, February 26). Pharma Focus America.
  • Safety Data Sheet for n-Butanol. (n.d.). Sigma-Aldrich.
  • Safety Data Sheet for 4-Amino-1-butanol. (n.d.). AK Scientific, Inc.
  • Safety Data Sheet for 2-Butanol. (2017, January 23). Sigma-Aldrich.
  • Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development. (2025, August 6). AiFChem.
  • Hazardous Waste Listings. (n.d.). US EPA.
  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. (n.d.). PMC.
  • Chiral Building Blocks Selection. (n.d.). Enamine.
  • Chiral Building Blocks. (n.d.). Buchler GmbH.
  • RCRA Regulations Explained. (n.d.). National Environmental Trainers.
  • 4-(BOC-amino)-1-butanol, 98%. (n.d.). Thermo Scientific Chemicals.
  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025, December 1). US EPA.

Sources

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